(1H-tetrazol-5-ylmethyl)amine hydrobromide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2H-tetrazol-5-ylmethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5.BrH/c3-1-2-4-6-7-5-2;/h1,3H2,(H,4,5,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMYJTPTRRDWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (1H-tetrazol-5-ylmethyl)amine hydrobromide
This technical guide details the chemical structure, synthesis, properties, and applications of (1H-tetrazol-5-ylmethyl)amine hydrobromide , a critical intermediate in medicinal chemistry and high-energy material science.
Executive Summary
(1H-tetrazol-5-ylmethyl)amine hydrobromide (CAS: 33841-56-4 for HBr salt; 4418-61-5 for free base) is a bifunctional heterocyclic building block. It features a primary amine connected via a methylene bridge to a tetrazole ring. In drug discovery, it serves as a robust bioisostere for glycine or
Chemical Structure & Bonding
Molecular Architecture
The compound consists of a 5-substituted tetrazole ring attached to a methylamine group, stabilized as a hydrobromide salt.
-
Formula:
-
Molecular Weight: 180.01 g/mol (Salt); 99.09 g/mol (Free Base)
-
Tautomerism: The tetrazole ring exhibits annular tautomerism between the 1H- and 2H- forms. In the solid state and in polar solvents, the 1H-tautomer generally predominates, stabilized by hydrogen bonding with the ammonium group.
Visualization of Tautomeric Equilibrium
The following diagram illustrates the equilibrium between the 1H- and 2H- tautomers, which is critical for understanding its binding modes in protein pockets.
Caption: Annular tautomerism of the tetrazole ring. The 1H-form is typically favored in the crystal lattice and polar solutions.
Physicochemical Properties[1][2][3][4]
The hydrobromide salt significantly alters the solubility and stability profile compared to the free base.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | > 200°C (Decomposes) | High lattice energy typical of zwitterionic/salt forms |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexane, Toluene | Polar salt nature |
| pKa (Tetrazole) | ~4.8 - 4.9 | Comparable to carboxylic acids (bioisostere) |
| pKa (Amine) | ~8.5 - 9.0 | Ammonium form in HBr salt |
| UV Absorption | End absorption; weak chromophore |
Synthesis & Production Protocol
Synthetic Strategy
The most robust industrial route involves the [3+2] cycloaddition of aminoacetonitrile with an azide source (Sodium Azide) in the presence of a Lewis or Brønsted acid catalyst (Ammonium Chloride or Triethylamine HCl), followed by acidification with hydrobromic acid.
Step-by-Step Protocol
Safety Warning: Azides can form explosive hydrazoic acid (
Reagents:
-
Aminoacetonitrile hydrochloride (1.0 eq)
-
Sodium Azide (
, 1.2 eq) -
Triethylamine hydrochloride (
, 1.0 eq) -
Solvent: Toluene or DMF (DMF preferred for solubility)
-
Workup: 48% Hydrobromic Acid (HBr)
Procedure:
-
Cycloaddition: In a round-bottom flask equipped with a reflux condenser, suspend aminoacetonitrile HCl (10 mmol),
(12 mmol), and (10 mmol) in DMF (20 mL). -
Heating: Heat the mixture to 90–100°C for 12–16 hours. The reaction proceeds via the formation of a tetrazolate intermediate.
-
Workup (Caution): Cool the reaction to room temperature. Carefully quench excess azide by adding a small amount of sodium nitrite (
) solution followed by slow acidification, or simply rely on the HBr step if strict azide control is in place. -
Salt Formation: Evaporate the DMF under reduced pressure (or dilute with water if using aqueous route). Redissolve the residue in a minimum amount of water/ethanol.
-
Acidification: Dropwise add 48% HBr until pH < 2.
-
Crystallization: Cool the solution to 0°C. The hydrobromide salt may precipitate directly or require the addition of isopropanol/ether as an antisolvent.
-
Purification: Filter the white solid and recrystallize from Ethanol/Water (9:1).
Reaction Mechanism Visualization
Caption: Synthesis pathway via [3+2] cycloaddition of nitrile and azide.
Spectroscopic Characterization
To validate the structure, the following spectral data are diagnostic:
-
NMR (400 MHz, DMSO-
):-
8.60 (br s, 3H,
) – Ammonium protons. -
4.45 (s, 2H,
) – Methylene bridge singlet. -
Note: The tetrazole -NH proton is often broad or exchanged with solvent (
) and may not be visible.
-
8.60 (br s, 3H,
-
NMR (100 MHz, DMSO-
):-
154.5 (Tetrazole
) – Characteristic downfield quaternary carbon. -
33.2 (
) – Aliphatic methylene carbon.
-
154.5 (Tetrazole
-
IR (KBr Pellet):
-
3100–2800
(Broad, N-H stretch of amine salt). -
1250–1050
(Tetrazole ring skeletal vibrations).
-
Applications in Drug Development[6][7][8][9][10]
Bioisosterism
The 5-aminomethyltetrazole moiety is a non-classical bioisostere of glycine and other amino acids.
-
Acidity Matching: The tetrazole proton (pKa ~4.9) mimics the carboxylic acid proton (pKa ~4.2), maintaining electrostatic interactions with receptor binding sites (e.g., Arginine residues).
-
Metabolic Stability: Tetrazoles are resistant to many amidases and esterases that typically degrade peptide bonds or esters, prolonging the half-life of the drug candidate.
Peptidomimetics & Ugi Reactions
This compound is a valuable input for Multicomponent Reactions (MCRs) , specifically the Ugi-Tetrazole reaction. It can replace the standard carboxylic acid component or the amine component to generate diverse libraries of peptidomimetics.
Workflow: Ugi-Tetrazole Library Generation
-
Components: Aldehyde + Isocyanide + (1H-tetrazol-5-ylmethyl)amine (Amine input).
-
Outcome: Formation of
-amino tetrazoles, which are scaffolds for protease inhibitors.
Safety & Handling
-
Hazard Classification:
-
Energetic Potential: While the HBr salt is stable, tetrazoles are nitrogen-rich (
N). Avoid heating large quantities (>10g) without thermal analysis (DSC). -
Incompatibilities: Strong oxidizing agents, acid chlorides (unless controlled), and heavy metals (Lead/Copper azides are explosive; avoid metal spatulas during synthesis).
References
-
Synthesis of 5-substituted 1H-tetrazoles: Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). Journal of the American Chemical Society, 80(15), 3908-3911. Link
-
Tetrazoles in Medicine: Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
-
Ugi-Tetrazole Reactions: Dömling, A. (2006). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 10(3), 238-244. Link
-
Safety Data (General Tetrazole): Sigma-Aldrich Safety Data Sheet for 5-Amino-1H-tetrazole (Analogous safety profile). Link
Sources
Comprehensive Technical Guide on (1H-Tetrazol-5-ylmethyl)amine Hydrobromide (CAS 33841-56-4): Identifiers, Synthesis, and Bioisosteric Applications
Executive Summary
In modern medicinal chemistry, the strategic replacement of functional groups to improve pharmacokinetic and pharmacodynamic profiles is a cornerstone of drug design. (1H-tetrazol-5-ylmethyl)amine hydrobromide (CAS 33841-56-4) is a highly versatile chemical building block primarily utilized as a bioisostere for amino acids, particularly glycine [1]. By replacing a traditional carboxylic acid with a tetrazole ring, researchers can retain the acidic character of the molecule while significantly enhancing its metabolic stability and lipophilicity.
This whitepaper provides an in-depth technical analysis of (1H-tetrazol-5-ylmethyl)amine hydrobromide, detailing its core identifiers, the mechanistic rationale behind its use in drug discovery, and a self-validating synthetic protocol designed for high-yield laboratory preparation.
Chemical Identity & Core Identifiers
Accurate identification is critical for compound sourcing, regulatory compliance, and database cross-referencing. The hydrobromide salt is the preferred form for this compound due to the zwitterionic nature of the free base, which complicates isolation and storage. Table 1 summarizes the core identifiers.
Table 1: Core Chemical Identifiers
| Property | Value |
| Chemical Name | (1H-tetrazol-5-ylmethyl)amine hydrobromide |
| CAS Registry Number | 33841-56-4 (HBr Salt) / 31602-63-8 (Free Base) |
| Molecular Formula | C₂H₅N₅ · HBr (or C₂H₆BrN₅) |
| Molecular Weight | 180.007 g/mol |
| SMILES | C(C1=NNN=N1)N.Br |
| InChIKey | XGMYJTPTRRDWGO-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
Mechanistic Rationale: The Tetrazole as a Carboxylic Acid Bioisostere
The substitution of a carboxylic acid with a 1H-tetrazole ring is a classic bioisosteric replacement. The causality behind this design choice is rooted in the physicochemical similarities and biological differences between the two functional groups.
-
pKa Equivalence: The tetrazole proton has a pKa ranging from 4.5 to 5.5, which is nearly identical to that of a typical carboxylic acid. At physiological pH (7.4), both groups are predominantly ionized, ensuring that target binding interactions (such as ionic bonds with basic amino acid residues in a receptor pocket) are preserved.
-
Metabolic Stability: Carboxylic acids are highly susceptible to Phase II metabolism (e.g., glucuronidation) and enzymatic decarboxylation. The tetrazole ring is entirely resistant to these metabolic pathways, thereby increasing the half-life of the drug candidate.
-
Lipophilicity and Permeability: The delocalized
-electron system of the tetrazole ring distributes the negative charge over four nitrogen atoms. This delocalization increases the overall lipophilicity (LogP) of the molecule compared to the localized charge of a carboxylate, often resulting in superior membrane permeability and oral bioavailability.
Figure 1: Logical relationship and physicochemical benefits of substituting glycine with its tetrazole bioisostere.
Synthetic Methodologies & Protocols
The synthesis of (1H-tetrazol-5-ylmethyl)amine hydrobromide requires careful control of reaction conditions to ensure safety (due to the use of azides) and high purity. The following protocol utilizes a [3+2] cycloaddition followed by acidic deprotection.
Phase 1: [3+2] Cycloaddition of N-Boc-aminoacetonitrile
-
Objective: Construct the tetrazole ring from a nitrile precursor.
-
Causality of Reagents: Sodium azide (
) provides the azide dipole. Zinc bromide ( ) acts as a critical Lewis acid catalyst; it coordinates to the nitrogen of the nitrile group, increasing the electrophilicity of the nitrile carbon. This significantly lowers the activation energy required for the cycloaddition, allowing the reaction to proceed safely in aqueous/isopropanol mixtures rather than requiring hazardous, high-boiling solvents like DMF.
Step-by-Step Procedure:
-
Suspend N-Boc-aminoacetonitrile (1.0 eq) and
(1.1 eq) in a 1:1 mixture of water and isopropanol. -
Carefully add
(1.2 eq) in portions. Safety Note: Never add strong acids to this mixture to prevent the formation of highly toxic and explosive hydrazoic acid ( ). -
Heat the reaction mixture to reflux (approx. 90-100°C) for 16-24 hours.
-
Validation Checkpoint: Monitor the reaction via IR spectroscopy. The complete disappearance of the sharp nitrile stretch at
indicates reaction completion. -
Cool to room temperature, acidify carefully to pH 3 using 1M HCl (in a well-ventilated fume hood), and extract the N-Boc-protected tetrazole intermediate with ethyl acetate. Dry over
and concentrate.
Phase 2: Deprotection and Salt Formation
-
Objective: Remove the Boc protecting group and isolate the target compound as a stable salt.
-
Causality of Reagents: The free base of 5-aminomethyltetrazole is highly polar and forms a zwitterion, making it practically insoluble in organic solvents and difficult to purify. By using 48% aqueous hydrobromic acid (HBr), the Boc group is quantitatively cleaved, and the resulting primary amine is immediately protonated to form the hydrobromide salt. This salt precipitates cleanly, driving the equilibrium and bypassing the need for complex chromatographic purification.
Step-by-Step Procedure:
-
Dissolve the crude N-Boc-protected intermediate in a minimal amount of methanol.
-
Add an excess of 48% aqueous HBr (3.0 eq) dropwise at 0°C.
-
Stir the solution at room temperature for 2 hours.
-
Validation Checkpoint: Monitor via TLC (using a ninhydrin stain). The disappearance of the high-Rf Boc-protected spot and the appearance of a baseline spot confirms deprotection.
-
Add diethyl ether to induce crystallization. Filter the resulting white precipitate, wash with cold ether, and dry under a high vacuum to yield (1H-tetrazol-5-ylmethyl)amine hydrobromide.
-
Analytical Validation:
NMR ( ) should exhibit a distinct singlet at corresponding to the methylene protons, with the complete absence of the Boc tert-butyl singlet at .
Applications in Drug Discovery
The structural unique properties of (1H-tetrazol-5-ylmethyl)amine hydrobromide make it a highly sought-after building block in several therapeutic areas.
LOXL2 Inhibitors in Oncology and Fibrosis
Lysyl oxidase-like 2 (LOXL2) is an enzyme responsible for the crosslinking of collagen and elastin in the extracellular matrix. In hypoxic tumor environments, LOXL2 is upregulated, promoting an epithelial-to-mesenchymal transition (EMT) that drives tumor invasion and metastasis [2]. Derivatives synthesized from (1H-tetrazol-5-ylmethyl)amine have been patented as potent LOXL2 inhibitors. The tetrazole moiety binds effectively to the active site copper/LTQ cofactor region, halting the catalytic crosslinking process and thereby reducing matrix stiffness and tumor cell motility.
Figure 2: The LOXL2 signaling pathway and the intervention point of tetrazole-based inhibitors.
Neuroprotective Agents
The compound is also a critical precursor in the synthesis of benzopyran analogs, such as KR-31543. These agents exhibit significant neuroprotective effects against ischemia-reperfusion damage (e.g., during focal cerebral ischemia or stroke). The incorporation of the tetrazol-5-ylmethylamine moiety improves the blood-brain barrier (BBB) penetration of the drug compared to its carboxylate analogs, allowing it to effectively modulate mitochondrial ATP-sensitive potassium channels and inhibit reactive oxygen species (ROS) production in neural tissue [3].
References
-
ChemBridge Corporation. "Product Catalog: (1H-TETRAZOL-5-YLMETHYL)AMINE HYDROBROMIDE (CAS: 33841-56-4)." ChemBuyersGuide. Available at:[Link]
- WIPO Patent WO2016144703A1. "Fluorinated lysyl oxidase-like 2 inhibitors and uses thereof." Google Patents, 2016.
-
ResearchGate. "Neuroprotective effect of (2S,3S,4R)-N''-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic." Journal of Pharmacological Sciences, 2005. Available at: [Link]
A Comprehensive Technical Guide to the Thermodynamic Stability of Aminomethyl Tetrazole Salts
Abstract
This in-depth technical guide provides a comprehensive overview of the principles and practices for evaluating the thermodynamic stability of aminomethyl tetrazole salts. It is intended for researchers, scientists, and drug development professionals who work with these energetic and pharmaceutically relevant compounds. This guide moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating approach to stability assessment. We will explore the theoretical underpinnings of tetrazole stability, detail key analytical techniques with step-by-step methodologies, and discuss the critical factors that influence the thermal behavior of these materials. The content is grounded in authoritative scientific literature to ensure technical accuracy and provide a reliable resource for laboratory and development settings.
Introduction: The Critical Importance of Thermodynamic Stability
Aminomethyl tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in both the pharmaceutical and energetic materials fields.[1][2] In pharmaceuticals, the tetrazole ring is often used as a bioisostere for carboxylic acids, offering improved metabolic stability and physicochemical properties.[3] In the realm of energetic materials, their high nitrogen content and positive heats of formation make them attractive candidates for propellants and explosives.[4][5]
For both applications, a thorough understanding of the thermodynamic stability is paramount. In drug development, thermal instability can lead to degradation, reduced shelf-life, and the formation of potentially toxic impurities. For energetic materials, unintended decomposition can have catastrophic consequences. Therefore, the ability to accurately characterize the thermal behavior of aminomethyl tetrazole salts is not merely a matter of regulatory compliance but a fundamental aspect of safety and product efficacy.
This guide will provide the foundational knowledge and practical methodologies to confidently assess and interpret the thermodynamic stability of these important compounds.
Theoretical Foundations of Tetrazole Stability
The inherent stability of the tetrazole ring is a key feature that makes its derivatives valuable.[6] However, the stability of aminomethyl tetrazole salts is a complex interplay of the tetrazole core, the aminomethyl substituent, the counter-ion, and the solid-state packing.
The Tetrazole Ring: A Balance of Energy and Stability
The tetrazole ring's high nitrogen content contributes to a high positive enthalpy of formation, which is a desirable characteristic for energetic materials.[4] Despite this stored energy, the aromatic nature of the tetrazole ring imparts a significant degree of kinetic stability. The decomposition of the tetrazole ring typically proceeds through the extrusion of molecular nitrogen (N₂), a highly stable and environmentally benign byproduct.[3]
Theoretical studies have shown that the thermal decomposition of tetrazoles can occur via different pathways, including ring opening to form an azide intermediate followed by N₂ elimination.[7] The energy barrier for this decomposition is influenced by the substituents on the ring.
The Role of the Aminomethyl Group and Salt Formation
The aminomethyl group can influence stability through both electronic and steric effects. Furthermore, the formation of salts by protonating the aminomethyl group or the tetrazole ring can significantly enhance thermal stability. This is due to the introduction of strong ionic interactions and the potential for extensive hydrogen bonding networks in the crystal lattice, which require more energy to disrupt.[8] The choice of the counter-ion is therefore a critical factor in tuning the stability of the final salt.
Core Experimental Techniques for Assessing Thermodynamic Stability
A multi-technique approach is essential for a comprehensive understanding of the thermodynamic stability of aminomethyl tetrazole salts. The primary methods employed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying phase transitions (like melting) and decomposition events by measuring the difference in heat flow between a sample and a reference as a function of temperature.
-
Sample Preparation: Accurately weigh 2-5 mg of the aminomethyl tetrazole salt into a DSC pan (aluminum is common, but consult instrument guidelines).[9]
-
Instrument Setup:
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic peaks, which typically correspond to melting.
-
Identify exothermic peaks, which indicate decomposition.
-
Determine the onset temperature of decomposition, which is a key indicator of thermal stability.
-
-
Small Sample Size: Minimizes the risk of a dangerous energetic event and ensures uniform heating.
-
Inert Atmosphere: Prevents oxidation, which can complicate the decomposition profile and is often not representative of the intrinsic stability.
-
Controlled Heating Rate: Allows for the clear separation of thermal events. Slower heating rates can provide better resolution but may not be representative of rapid, uncontrolled decomposition scenarios.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining decomposition temperatures and quantifying mass loss associated with specific decomposition steps.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the temperature program, typically a linear ramp of 10 °C/min.[9]
-
Establish an inert atmosphere with a constant purge gas flow.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of mass loss.
-
Quantify the percentage of mass lost at each decomposition stage.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
-
Accelerating Rate Calorimetry (ARC)
ARC is a crucial technique for assessing the potential for thermal runaway reactions under adiabatic conditions (where no heat is lost to the surroundings).[10] This "worst-case scenario" analysis is critical for process safety and the handling of energetic materials.[11][12][13]
-
Sample Preparation: A larger sample (typically several grams) is placed in a robust, spherical sample vessel.[14]
-
Instrument Setup:
-
The sample vessel is placed within a calorimeter that is surrounded by heaters.
-
The system operates in a "Heat-Wait-Search" mode. The sample is heated to a set temperature, allowed to equilibrate, and then the instrument monitors for any self-heating.
-
-
Data Acquisition: If an exotherm is detected, the calorimeter heaters match the sample temperature, creating an adiabatic environment. The instrument records the temperature and pressure as a function of time.
-
Data Analysis:
-
Determine the onset temperature of the exotherm.
-
Calculate the rate of temperature and pressure rise.
-
These data can be used to model the time to maximum rate of decomposition and assess the potential for a thermal explosion.[13]
-
Factors Influencing the Thermodynamic Stability of Aminomethyl Tetrazole Salts
The stability of these salts is not an intrinsic property of the molecule alone but is heavily influenced by a variety of factors.
Molecular Structure and Substituent Effects
The nature and position of substituents on the tetrazole ring can significantly impact stability. Electron-withdrawing groups can sometimes stabilize the ring, while other functional groups may introduce instability. The substitution pattern on the aminomethyl group also plays a role.
Crystal Packing and Intermolecular Interactions
A more densely packed crystal lattice with strong intermolecular interactions, such as hydrogen bonding, generally leads to higher thermal stability.[15] These interactions create a more stable solid-state structure that requires more energy to disrupt before decomposition can occur. The formation of salts often facilitates strong and extensive hydrogen bonding networks.
The Role of the Counter-ion in Salt Formation
The choice of the acid used to form the aminomethyl tetrazole salt is a critical determinant of the final product's stability. Different counter-ions will lead to different crystal packing arrangements and hydrogen bonding patterns, directly impacting the decomposition temperature.
Cocrystallization
Cocrystallization, the process of combining the aminomethyl tetrazole with a neutral coformer molecule in a single crystal lattice, can be an effective strategy for enhancing thermal stability.[16] The coformer can introduce additional stabilizing interactions and alter the crystal packing in a favorable way.
Data Presentation and Interpretation
For effective comparison and analysis, it is crucial to present stability data in a clear and structured format.
Table 1: Comparative Thermal Stability Data for Aminomethyl Tetrazole Salts
| Compound | Counter-ion | Melting Point (°C) | Onset Decomposition Temperature (°C) (DSC) | Peak Decomposition Temperature (°C) (DSC) | Mass Loss (%) (TGA) |
| Aminomethyl Tetrazole | - | 150 | 210 | 225 | 85 |
| Aminomethyl Tetrazole Hydrochloride | Cl⁻ | 185 | 240 | 255 | 90 |
| Aminomethyl Tetrazole Nitrate | NO₃⁻ | 170 | 235 | 248 | 95 |
| Aminomethyl Tetrazole Perchlorate | ClO₄⁻ | 195 | 260 | 275 | 98 |
Note: The data in this table is illustrative and should be replaced with experimentally determined values.
Visualizing Workflows and Relationships
Visual diagrams are invaluable for understanding the logical flow of experimental procedures and the interplay of factors influencing stability.
Experimental Workflow for Thermodynamic Stability Assessment
Caption: Experimental workflow for assessing the thermodynamic stability of aminomethyl tetrazole salts.
Factors Influencing Thermodynamic Stability
Caption: Key factors influencing the thermodynamic stability of aminomethyl tetrazole salts.
Conclusion
The assessment of thermodynamic stability is a critical and multifaceted process in the development of aminomethyl tetrazole salts for both pharmaceutical and energetic applications. A thorough understanding of the underlying theoretical principles, coupled with the rigorous application of experimental techniques such as DSC, TGA, and ARC, is essential for ensuring the safety, efficacy, and reliability of these materials. By carefully considering the influence of molecular structure, crystal packing, and salt formation, researchers can effectively tune the stability of these compounds to meet the demands of their specific applications. This guide provides a robust framework for approaching this vital aspect of chemical research and development, emphasizing a self-validating and scientifically sound methodology.
References
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Scientific.Net. (n.d.). Study on the Thermal Sensitivity of Energetic Materials Characterized by Accelerating Rate Calorimeter (ARC). Retrieved from [Link]
-
Nexus Analytics. (n.d.). Accelerating Rate Calorimeter 244 (ARC®). Retrieved from [Link]
-
Pickard, J. M. (1982). Utilization of accelerating rate calorimetry for the characterization of energetic materials at MRC-Mound. OSTI.GOV. Retrieved from [Link]
-
Crystal Growth & Design. (2020). Cocrystals and Salts of Tetrazole-Based Energetic Materials. Retrieved from [Link]
-
Journal of Physical Chemistry A. (2018). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational studies on tetrazole derivatives as potential high energy materials. Retrieved from [Link]
-
Zachariah Group. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Salts of 1H‐Tetrazole – Synthesis, Characterization and Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of DSC studies of tetrazine derivatives. Retrieved from [Link]
-
Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]
-
ResearchGate. (2018). Features of thermal decomposition of N-substituted tetrazoles. Retrieved from [Link]
-
Materials Advances (RSC Publishing). (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Retrieved from [Link]
-
Wiley Online Library. (2023). Study on the safety and mechanical properties of a new tetrazole‐based energetic material. Retrieved from [Link]
-
Wiley Online Library. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]
-
RSC Publishing. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. Retrieved from [Link]
-
PMC. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Retrieved from [Link]
-
ResearchGate. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. Retrieved from [Link]
-
ACS Omega. (2025). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. Retrieved from [Link]
-
PMC. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration Products of 5‐Amino‐1H‐tetrazole and Methyl‐5‐amino‐1H‐tetrazoles – Structures and Properties of Promising Energetic Materials. Retrieved from [Link]
-
PMC. (2023). A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structural and computational studies of new tetrazole derivatives. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Alkali and transition metal (Ag, Cu) salts of bridged 5-nitrotetrazole derivatives for energetic applications. Retrieved from [Link]
-
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The Role of (1H-tetrazol-5-ylmethyl)amine as a Glycine Isostere: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone of rational drug design. This in-depth technical guide explores the role of (1H-tetrazol-5-ylmethyl)amine as a non-classical bioisostere of glycine, with a particular focus on its application in the development of N-methyl-D-aspartate (NMDA) receptor modulators. We will delve into the physicochemical rationale for this isosteric replacement, provide detailed synthetic strategies, and discuss the pharmacological implications and experimental validation of this crucial structural motif. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their therapeutic discovery programs.
Introduction: The Significance of Glycine and the Power of Bioisosterism
Glycine, the simplest proteinogenic amino acid, plays a critical role as a co-agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2] The binding of both glutamate and a co-agonist, such as glycine or D-serine, is a prerequisite for NMDA receptor activation.[2][3] Consequently, the glycine binding site on the NMDA receptor has emerged as a compelling target for the development of novel therapeutics for a range of neurological and psychiatric disorders.[4][5]
Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical and chemical properties, is a powerful strategy in drug design to enhance efficacy, modulate selectivity, and improve pharmacokinetic profiles.[6][7][8] One of the most successful examples of bioisosterism is the use of the tetrazole ring as a surrogate for the carboxylic acid moiety.[2][9] This guide focuses on a specific application of this principle: the use of (1H-tetrazol-5-ylmethyl)amine as a bioisostere of glycine, where the tetrazole ring mimics the carboxyl group of glycine.
Physicochemical Rationale: Why (1H-tetrazol-5-ylmethyl)amine Mimics Glycine
The success of a bioisosteric replacement hinges on the mimicry of key physicochemical properties of the original functional group. (1H-tetrazol-5-ylmethyl)amine effectively emulates glycine due to a combination of electronic and steric similarities.
Acidity and Charge Distribution
The tetrazole ring is a well-established non-classical isostere of the carboxylic acid group.[2][9] The pKa of the N-H proton in a 5-substituted tetrazole is typically in the range of 4.5-4.9, which is remarkably similar to that of a carboxylic acid.[10] This comparable acidity ensures that at physiological pH, the tetrazole ring exists predominantly in its anionic form, mirroring the carboxylate group of glycine. This anionic charge is crucial for the ionic interactions within the glycine binding site of the NMDA receptor.
Steric and Conformational Profile
The five-membered aromatic tetrazole ring is planar and its size is comparable to the carboxylic acid group it replaces. This structural similarity allows (1H-tetrazol-5-ylmethyl)amine to fit within the spatial constraints of the glycine binding site. The methylene linker between the tetrazole ring and the amino group provides rotational flexibility, enabling the molecule to adopt a conformation that optimizes its interactions with the receptor.
Synthesis of (1H-tetrazol-5-ylmethyl)amine: A Step-by-Step Protocol
While numerous methods exist for the synthesis of substituted tetrazoles, a common and efficient route to (1H-tetrazol-5-ylmethyl)amine proceeds through the formation of a 5-halomethyltetrazole intermediate.[1][4][11][12] The following is a generalized, two-step protocol based on established chemical principles.
Step 1: Synthesis of 5-(Chloromethyl)-1H-tetrazole
The synthesis of the key intermediate, 5-(chloromethyl)-1H-tetrazole, can be achieved from hydroxyacetonitrile.[13]
Reaction:
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, combine hydroxyacetonitrile, sodium azide, and triethylamine hydrochloride in the presence of triethylamine.
-
Heating: Heat the mixture to 100-160 °C and stir for 5-40 hours.
-
Work-up: After cooling, the reaction mixture is worked up to isolate 5-(hydroxymethyl)-1H-tetrazole.
-
Chlorination: The resulting 5-(hydroxymethyl)-1H-tetrazole is then reacted with thionyl chloride to yield 5-(chloromethyl)-1H-tetrazole.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Step 2: Amination of 5-(Chloromethyl)-1H-tetrazole
The final step involves the nucleophilic substitution of the chloride with an amine source, typically ammonia.
Reaction:
Experimental Protocol:
-
Reaction Setup: Dissolve 5-(chloromethyl)-1H-tetrazole in a suitable solvent, such as a mixture of acetonitrile and water.
-
Ammonia Addition: Add a solution of ammonia (e.g., aqueous ammonia) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature overnight.
-
Work-up and Purification: The reaction mixture is then subjected to an appropriate work-up procedure, which may involve pH adjustment and extraction, followed by purification techniques like crystallization or chromatography to yield the final product, (1H-tetrazol-5-ylmethyl)amine.
Diagram: Synthetic Pathway to (1H-tetrazol-5-ylmethyl)amine
Caption: A generalized two-step synthesis of (1H-tetrazol-5-ylmethyl)amine.
Pharmacological Applications: Targeting the NMDA Receptor
The primary application of (1H-tetrazol-5-ylmethyl)amine as a glycine isostere is in the design of NMDA receptor modulators. By incorporating this moiety into larger scaffolds, medicinal chemists can develop potent and selective antagonists of the NMDA receptor.
(1H-tetrazol-5-ylmethyl)amine in NMDA Receptor Antagonists
A notable example is the compound (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053).[8][14] This molecule is a potent and selective competitive NMDA receptor antagonist.[14] The tetrazole-containing side chain acts as the glycine mimetic, while the piperidine-2-carboxylic acid portion interacts with other regions of the receptor. The activity of this compound resides with the (-)-2R,4S-isomer.[8]
Table 1: Pharmacological Data for LY233053
| Parameter | Value | Reference |
| IC₅₀ ([³H]CGS 19755 binding) | 67 ± 6 nM | [8] |
| IC₅₀ (NMDA-induced depolarization) | 1.9 ± 0.24 µM | [8] |
| ED₅₀ (block of NMDA-induced convulsions) | 14.5 mg/kg (i.p.) | [14] |
Structure-Activity Relationship (SAR) Insights
The development of compounds like LY233053 has provided valuable SAR insights. The stereochemistry of the piperidine ring is crucial for activity, and the presence of the tetrazole moiety is essential for potent antagonism at the glycine site. The distance and orientation of the acidic tetrazole and the amino acid core are critical for optimal receptor binding.
Diagram: Interaction of a (1H-tetrazol-5-ylmethyl)amine-containing antagonist with the NMDA receptor glycine site.
Caption: Schematic of antagonist binding at the NMDA receptor glycine site.
Experimental Validation: NMDA Receptor Binding Assay
To evaluate the efficacy of newly synthesized compounds incorporating the (1H-tetrazol-5-ylmethyl)amine moiety, a radioligand binding assay is a standard in vitro method.
Objective: To determine the binding affinity (Ki) of a test compound for the glycine binding site of the NMDA receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the glycine binding site.
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)[7]
-
Radioligand: [³H]-(2SR,4RS)-4-(phosphonomethyl)piperidine-2-carboxylic acid ([³H]CGS 19755)[8]
-
Test compounds (e.g., LY233053)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail and counter
Experimental Protocol:
-
Membrane Preparation: Homogenize whole rat brains and prepare a crude membrane fraction by centrifugation.[7]
-
Assay Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4 °C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Diagram: Workflow for NMDA Receptor Binding Assay
Caption: A simplified workflow for an NMDA receptor binding assay.
Conclusion and Future Perspectives
(1H-tetrazol-5-ylmethyl)amine has proven to be a highly effective bioisostere for glycine, enabling the development of potent and selective NMDA receptor antagonists. Its physicochemical properties closely mimic those of glycine's carboxyl group, allowing for favorable interactions within the receptor's binding site. The synthetic accessibility of this moiety, coupled with its demonstrated pharmacological utility, makes it a valuable tool in the arsenal of medicinal chemists.
Future research in this area will likely focus on the incorporation of the (1H-tetrazol-5-ylmethyl)amine motif into novel scaffolds to explore new chemical space and to fine-tune the pharmacokinetic and pharmacodynamic properties of NMDA receptor modulators. The continued application of this glycine isostere holds significant promise for the discovery of new treatments for a variety of central nervous system disorders.
References
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Bioisosterism in Drug Discovery and Development - An Overview. (n.d.). PubMed. Retrieved from [Link]
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NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]
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Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115. Retrieved from [Link]
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Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Retrieved from [Link]
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Xiong, et al. (2022). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 12(49), 31899-31915. Retrieved from [Link]
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A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). Journal of Visualized Experiments, (137), 57738. Retrieved from [Link]
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NMDA Receptor Protocols. (1999). SpringerLink. Retrieved from [Link]
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An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide. (2016). Comptes Rendus Chimie, 19(4), 457-463. Retrieved from [Link]
-
Experimental simulation protocols. Panels (A,B) illustrate NMDA... (n.d.). ResearchGate. Retrieved from [Link]
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Schoepp, D. D., et al. (1991). Pharmacological characterization of LY233053: a structurally novel tetrazole-substituted competitive N-methyl-D-aspartic acid antagonist with a short duration of action. The Journal of pharmacology and experimental therapeutics, 257(3), 1157-1164. Retrieved from [Link]
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Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Zou, Y., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 63(4), 1373-1390. Retrieved from [Link]
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Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 480-489. Retrieved from [Link]
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Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris SRL. Retrieved from [Link]
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Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (2024). Beilstein Archives. Retrieved from [Link]
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A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2012). Journal of the Brazilian Chemical Society, 23(12), 2197-2203. Retrieved from [Link]
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Wang, C., et al. (2019). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. Molecules, 24(15), 2795. Retrieved from [Link]
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Pharmacology of NMDA Receptors. (2014). Current topics in behavioral neurosciences, 17, 1-41. Retrieved from [Link]
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1-methyl-5-amine-1H-Tetrazole. (2024). ChemBK. Retrieved from [Link]
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Schoepp, D. D., et al. (1991). D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist. European journal of pharmacology, 203(2), 237-243. Retrieved from [Link]
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Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-446. Retrieved from [Link]
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Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. (2006). Bioorganic & medicinal chemistry, 14(23), 7896-7908. Retrieved from [Link]
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1H-Tetrazol-5-amine (CAS 4418-61-5). (n.d.). Cheméo. Retrieved from [Link]
-
Eberhardt, L. J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 5432. Retrieved from [Link]
-
Lunn, W. H., et al. (1992). DL-Tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy. Journal of medicinal chemistry, 35(24), 4608-4612. Retrieved from [Link]
-
Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. (2011). Organic Chemistry International, 2011, 856958. Retrieved from [Link]
-
DL-Tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy. (n.d.). Scilit. Retrieved from [Link]
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Aminotetrazole. (n.d.). PubChem. Retrieved from [Link]
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The Adjustability of Physicochemical Properties: Comparison of 1-Vinyl-5H-tetrazole and 1-Allyl-5H-tetrazole as Ligands in 3d Metal Energetic Coordination Compounds. (2020). Chemistry – An Asian Journal, 15(18), 2824-2833. Retrieved from [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Molecules, 29(23), 5432. Retrieved from [Link]
-
1H-Tetrazol-5-amine. (n.d.). Cheméo. Retrieved from [Link]
-
Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX. (2014). Dalton Transactions, 43(3), 1316-1323. Retrieved from [Link]
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Technical Guide: Acid-Base Properties of (1H-tetrazol-5-ylmethyl)amine Hydrobromide
Executive Summary
(1H-tetrazol-5-ylmethyl)amine hydrobromide (CAS: 55269-04-0) represents a critical scaffold in medicinal chemistry, primarily serving as a bioisostere for glycine and other
Understanding the acid-base behavior of this molecule is not merely an analytical exercise; it is the determinant factor for its solubility, membrane permeability (LogD), and reactivity during peptide coupling. This guide provides a definitive technical analysis of its ionization constants, speciation, and experimental characterization.
Part 1: Molecular Architecture & Ionization Theory
Structural Overview
The molecule consists of two ionizable centers separated by a methylene bridge. In its hydrobromide salt form, the molecule exists as a cationic species in the solid state and acidic solution.
-
The Tetrazole Ring (
): A planar, aromatic system containing four nitrogen atoms. The acidic proton resides on the N1 position (1H-tautomer). It acts as a bioisostere of a carboxylic acid ( ). -
The Primary Amine (
): A basic center. In the hydrobromide salt, this is fully protonated as an ammonium group ( ).
The Dissociation Cascade
Upon dissolution in water and subsequent titration with a base (e.g., NaOH), the molecule undergoes two distinct deprotonation events.
-
State A (Low pH < 4.0): Cationic Form
-
Species:
-
The tetrazole ring is protonated (neutral), and the amine is protonated (positive).
-
Solubility: High (due to ionic character).
-
-
State B (Mid pH 5.0 - 8.0): Zwitterionic Form
-
Species:
-
The tetrazole deprotonates first (being more acidic). The molecule has a net charge of zero but contains separated charges.
-
Implication: This is the Isoelectric Point (pI) region where solubility is typically lowest and membrane permeability (via passive diffusion) may be modulated by internal charge neutralization.
-
-
State C (High pH > 10.0): Anionic Form
-
Species:
-
The ammonium group deprotonates to a neutral amine. The tetrazole remains anionic.
-
Theoretical Speciation Diagram (Graphviz)
Figure 1: Protonation states of (1H-tetrazol-5-ylmethyl)amine as a function of pH.
Part 2: Quantitative Acid-Base Parameters
The following values represent the consensus range for 5-substituted tetrazole alkyl amines based on structure-activity relationship (SAR) data and potentiometric studies of analogs (e.g., 5-aminomethyltetrazole).
| Parameter | Value (Approx.) | Structural Justification |
| 4.7 – 4.9 | The tetrazole ring is electron-withdrawing. It is slightly less acidic than a carboxylic acid ( | |
| 8.8 – 9.2 | Typical alkyl amines have a | |
| Isoelectric Point (pI) | ~6.8 | Calculated as |
| LogD (pH 7.4) | -1.5 to -2.5 | Highly polar due to zwitterionic nature at physiological pH. |
Part 3: Experimental Determination Protocol
To validate these values for a specific batch or derivative, Potentiometric Titration is the gold standard. Optical methods (UV-Vis) are less effective here because the tetrazole and alkyl amine chromophores do not exhibit significant shifts in the UV-visible region upon ionization.
Materials & Setup
-
Analyte: ~50 mg (1H-tetrazol-5-ylmethyl)amine hydrobromide (dried in vacuo).
-
Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).
-
Solvent: Degassed HPLC-grade water (to remove dissolved
). -
Ionic Strength Adjuster (ISA): 0.1 M KCl or
(maintains constant activity coefficients). -
Inert Atmosphere: Nitrogen or Argon blanket (Critical: prevents atmospheric
from forming carbonic acid, which skews the high pH endpoint).
Step-by-Step Workflow
-
System Calibration: Calibrate the glass pH electrode using buffers pH 4.01, 7.00, and 10.01 at the experimental temperature (usually
). -
Blank Titration: Titrate the solvent + ISA alone with NaOH. This allows subtraction of background hydronium/hydroxide contributions.
-
Sample Dissolution: Dissolve the hydrobromide salt in 50 mL of the solvent/ISA mixture.
-
Note: The initial pH will be low (~1.5 - 2.0) due to the HBr counterion.
-
-
Titration: Add NaOH in small increments (e.g., 0.05 mL). Wait for electrode stability (
mV/sec drift) before recording.-
Endpoint 1: Neutralization of excess HBr (if free acid present) and Tetrazole deprotonation.
-
Endpoint 2: Deprotonation of the Ammonium group.
-
-
Data Processing: Use the Gran Plot method or non-linear least squares regression (e.g., Hyperquad) to refine endpoints, as the inflection points for overlapping
values can be subtle.
Titration Logic Visualization (Graphviz)
Figure 2: Potentiometric titration phases for the hydrobromide salt.
Part 4: Implications for Drug Development
Formulation Stability
-
Salt Selection: The HBr salt is stable in solid form. However, in solution, the zwitterionic pH (approx 6.8) represents the point of minimum solubility (precipitation risk). Formulations should target pH < 4 or pH > 9 if high concentration is required, though physiological compatibility usually dictates pH 7.4.
-
Excipients: Avoid anionic surfactants (like SDS) in the low pH range, as they may form insoluble ion-pairs with the cationic amine.
Chemical Reactivity (Peptide Coupling)
When using this molecule as a linker or warhead in drug design:
-
Nucleophilicity: The amine is only nucleophilic in its free base form (
). -
Reaction pH: Coupling reactions (e.g., with NHS-esters) must be performed at pH > 8.5 to ensure a sufficient fraction of the amine is deprotonated.
-
Protection: The tetrazole ring is acidic and nucleophilic. It may require protection (e.g., trityl group) if using harsh electrophiles, to prevent N-alkylation on the tetrazole ring.
References
-
NIST Chemistry WebBook. 1H-Tetrazol-5-amine & Derivatives - Thermochemical Data.[1] National Institute of Standards and Technology.[1][2] Available at: [Link]
- Popova, E. A., et al. (2019).Acid-Base Properties of Tetrazole Derivatives in Aqueous-Organic Media. Journal of Chemical & Engineering Data.
- Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett constants predicting inductive effects on amine pKa).
-
Butler, R. N. (1984). Tetrazoles.[1][2][3][4][5] In Comprehensive Heterocyclic Chemistry. Pergamon Press. (Authoritative text on tetrazole reactivity and tautomerism).
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Engineering Tetrazole-Based Peptidomimetics: A Comprehensive Guide to Synthesis, Multicomponent Reactions, and Structural Preorganization
Executive Summary
In the landscape of modern drug discovery, natural peptides often suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and low membrane permeability. To circumvent these limitations, the synthesis of peptidomimetics—molecules designed to mimic the bioactive conformations of peptides while resisting enzymatic cleavage—has become a cornerstone of medicinal chemistry. Among the most effective structural modifications is the replacement of the labile amide bond with a 1,5-disubstituted tetrazole (1,5-DS-T)[1].
This technical guide provides an in-depth analysis of tetrazole-based peptidomimetic synthesis. We will explore the biophysical rationale behind tetrazole bioisosterism, dissect the mechanistic causality of the Ugi-azide four-component reaction (UA-4CR), and detail advanced library-to-library synthetic workflows that utilize unprotected amino acids to rapidly generate complex screening libraries[2][3].
The Biophysical Rationale: 1,5-Disubstituted Tetrazoles as cis-Amide Surrogates
The biological efficacy of many peptides is heavily reliant on their ability to adopt specific secondary structures, such as
The incorporation of a 1,5-disubstituted tetrazole ring elegantly solves this thermodynamic problem. The tetrazole heterocycle effectively locks the local backbone geometry into a cis-like conformation (
Beyond conformational control, tetrazoles offer profound pharmacokinetic advantages[5]:
-
Proteolytic Resistance: Unlike standard amide bonds, the tetrazole ring is entirely invisible to standard proteases, drastically increasing the half-life of the mimetic in vivo.
-
Metabolic Stability & Polarity: The high nitrogen content provides excellent hydrogen-bonding capacity, which can replace metal-bound water molecules in enzyme active sites. For example,
-methylene tetrazole-based dipeptidomimetics have been successfully deployed as constrained, non-hydrolyzable core isosteres for the potent inhibition of HIV protease[4].
The Engine of Synthesis: Ugi-Azide Four-Component Reaction (UA-4CR)
The most robust, convergent, and atom-economical method to synthesize 1,5-DS-Ts is the Ugi-azide four-component reaction (UA-4CR)[1].
Mechanistic Causality
In a classical Ugi-4CR, a carboxylic acid acts as the nucleophile, ultimately leading to a Mumm rearrangement to form a linear peptide backbone. In the UA-4CR, the carboxylic acid is deliberately replaced by hydrazoic acid (
The reaction sequence is driven by a cascade of highly favorable thermodynamic shifts:
-
Imine Formation: The amine and aldehyde/ketone condense to form an imine, releasing water.
-
Activation: The in situ generated
protonates the imine, creating a highly electrophilic iminium ion. - -Addition: The isocyanide attacks the iminium ion, generating a transient, high-energy nitrilium ion intermediate.
-
Trapping & Electrocyclization: Instead of the Mumm rearrangement, the azide anion acts as a potent nucleophile, trapping the nitrilium ion to form an imidoyl azide. This intermediate rapidly undergoes a thermodynamically driven 1,5-electrocyclization to yield the stable, aromatic 1,5-disubstituted tetrazole[1][5].
Caption: Mechanistic pathway of the Ugi-Azide Four-Component Reaction (UA-4CR) leading to tetrazoles.
Advanced Synthetic Workflows: Unprotected Amino Acids & Library-to-Library Synthesis
Historically, the synthesis of complex peptidomimetics required tedious, yield-reducing protection and deprotection steps. Recent methodological breakthroughs have demonstrated the direct use of C,N-unprotected amino acids in Ugi-tetrazole reactions, unlocking a "library-to-library" synthetic paradigm[2][3].
The Sequential Ugi Strategy
By utilizing unprotected amino acids (like Gly-Gly dipeptides) as bifunctional educts, chemists can synthesize acid-tetrazole intermediates in a single step[2]. Surprisingly, the UA-4CR exhibits complete chemoselectivity under these conditions; only the tetrazole Ugi product is formed, with absolutely no traces of competing classical Ugi reactions occurring at the unprotected carboxylic acid moiety[2].
Because the resulting acid-tetrazole retains a free carboxylic acid, it can be immediately subjected to a second classical Ugi-4CR (or another multicomponent reaction) without any intermediate deprotection[6]. This sequential Ugi-tetrazole/Ugi-reaction strategy allows for the rapid generation of highly complex, multi-functionalized tetrazolo-peptidomimetics with up to four points of diversity, making it an ideal engine for populating High-Throughput Screening (HTS) decks[3][6].
Caption: Workflow for the sequential library-to-library synthesis of complex tetrazolo-peptidomimetics.
Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating specific environmental controls and monitoring checkpoints to ensure high fidelity and reproducibility.
Protocol 1: General UA-4CR for -Aminomethyl Tetrazoles[3]
Rationale:
-
Imine Pre-formation: Add the primary amine (1.0 equiv) and aldehyde/ketone (1.0 equiv) to a round-bottom flask containing anhydrous methanol (to achieve a 1.0 M concentration). Stir for 30 minutes at 25 °C. Validation: Verify complete imine formation via TLC (ninhydrin stain) or LC-MS before proceeding.
-
Multicomponent Assembly: Add the isocyanide (1.0 equiv) to the mixture, followed by the dropwise addition of
(1.2 equiv).-
Critical Safety Note: Conduct this step in a well-ventilated fume hood. While
is safer than isolated , trace volatile hydrazoic acid is generated in situ.
-
-
Cyclization: Stir the reaction mixture at 25 °C for 12–24 hours. The thermodynamic sink of the 1,5-electrocyclization drives the reaction forward. Monitor the disappearance of the isocyanide via IR spectroscopy (loss of the ~2140 cm⁻¹ peak).
-
Isolation: Concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography (typically utilizing a Hexane/EtOAc gradient) to yield the pure
-aminomethyl tetrazole.
Protocol 2: Sequential Synthesis using Unprotected Amino Acids[2]
Rationale:
-
Step 1 (UA-4CR): Dissolve the C,N-unprotected amino acid (1.0 equiv) in a MeOH:
(5:1) mixture. Sequentially add the aldehyde (1.0 equiv), isocyanide (1.0 equiv), and (1.2 equiv). Stir at 25 °C for 12 hours. The resulting acid-tetrazole intermediate typically precipitates out of solution. Validation: Filter and dry the precipitate; confirm the presence of the free carboxylic acid via NMR/IR. -
Step 2 (Ugi-4CR): In a separate flask, pre-form a new imine by stirring a secondary amine (1.0 equiv) and a new aldehyde (1.0 equiv) in MeOH (1.0 M) for 10 minutes.
-
Coupling: Add the purified acid-tetrazole intermediate from Step 1 (1.0 equiv) and a new isocyanide (1.0 equiv) to the imine solution. Stir at 25 °C for 24 hours.
-
Purification: Concentrate and purify via column chromatography to isolate the final, highly diversified tetrazolo-peptidomimetic.
Quantitative Analysis of Synthetic Strategies
The table below summarizes the reaction parameters, typical yield ranges, and primary medicinal chemistry applications for various tetrazole-based scaffolds synthesized via multicomponent reactions.
| Scaffold Type | Reagents | Azide Source | Solvent / Temp | Yield Range | Application Focus |
| Aldehyde, Amine, Isocyanide | MeOH, 25 °C | 75–95% | General Peptidomimetics & HTS Libraries[3] | ||
| Acid-Tetrazole Intermediates | Unprotected AA, Aldehyde, Isocyanide | MeOH: | 60–89% | Precursors for Sequential Ugi Reactions[2] | |
| Complex Tetrazolo-Peptidomimetics | Acid-Tetrazole, Amine, Aldehyde, Isocyanide | N/A (Ugi-4CR) | MeOH: | 55–85% | Multi-point Diversity Screening Decks[2][6] |
| Ketone, Amine, Isocyanide | Trifluoroethanol | 40–70% | Constrained HIV Protease Inhibitors[4] |
References
- Source: Chemical Communications (RSC)
- Multicomponent one-pot synthesis of 1,5-disubstituted tetrazoles functionalized with azides Source: Sciforum URL
- Synthesis of (macro)
- Source: Chemical Reviews (ACS Publications)
- Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
- Library-to-Library Synthesis of Highly Substituted -Aminomethyl Tetrazoles via Ugi Reaction Source: ACS Combinatorial Science URL
Sources
- 1. sciforum.net [sciforum.net]
- 2. With Unprotected Amino Acids to Tetrazolo Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. α-Methylene tetrazole-based peptidomimetics: synthesis and inhibition of HIV protease - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions [beilstein-journals.org]
Technical Guide: Coordination Chemistry of (1H-tetrazol-5-ylmethyl)amine Ligands
Executive Summary
This technical guide provides a comprehensive analysis of (1H-tetrazol-5-ylmethyl)amine (also known as 5-aminomethyltetrazole or Hqs), a rigid, high-nitrogen bioisostere of glycine. Unlike simple carboxylates, this ligand offers a unique combination of amphoteric behavior, multidentate coordination modes, and high energetic density. This document details the ligand's synthesis via Green Chemistry protocols (Demko-Sharpless), its structural versatility in Metal-Organic Frameworks (MOFs) and energetic coordination polymers (ECPs), and its critical role as a metabolically stable pharmacophore in drug development.
Ligand Architecture & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Bioisosterism
The (1H-tetrazol-5-ylmethyl)amine ligand is structurally analogous to glycine, where the carboxylic acid group (–COOH) is replaced by a tetrazole ring (–CN₄H). This substitution fundamentally alters the electronic landscape while maintaining steric similarity.
| Feature | Glycine (Hgly) | (1H-tetrazol-5-ylmethyl)amine (Hqs) | Impact on Coordination |
| Acidic Group | Carboxylate (–COO⁻) | Tetrazolate (–CN₄⁻) | Tetrazolate is a softer base; enables bridging via 4 N-atoms. |
| pKa (Acid) | ~2.34 | ~4.8 (Tetrazole N-H) | Tetrazole is less acidic than COOH; higher metabolic stability. |
| pKa (Base) | ~9.60 | ~8.5 (Amine) | Lower basicity of amine due to electron-withdrawing tetrazole. |
| Zwitterion | Yes (pH 6.0) | Yes (pH 4.5–7.0) | Exists as cation/anion/zwitterion depending on pH. |
Safety & Handling (Energetics)
While less sensitive than unsubstituted tetrazoles, the high nitrogen content (~70%) mandates caution.
-
Hazard: Potential for deflagration under confinement or shock.
-
Protocol: Avoid metal spatulas; use grounding straps. Do not concentrate solutions to dryness without blast shielding.
Synthesis Protocol: Zinc-Catalyzed [2+3] Cycloaddition
Reference Standard: Demko & Sharpless Method
Traditional tetrazole synthesis uses toxic hydrazoic acid or tin azides. The industry-standard protocol utilizes a zinc(II)-catalyzed aqueous cycloaddition, ensuring safety and high yield.
Reagents
-
Aminoacetonitrile (or Aminoacetonitrile bisulfate)
-
Sodium Azide (
) -
Zinc Bromide (
) -
Solvent: Deionized Water
Step-by-Step Methodology
-
Setup: In a 500 mL round-bottom flask, dissolve Aminoacetonitrile (10 mmol) and
(11 mmol) in 40 mL of water. -
Catalyst Addition: Add
(10 mmol). Note: The zinc salt acts as a Lewis acid to activate the nitrile and sequester the tetrazolate product, preventing hydrazoic acid formation. -
Reflux: Heat the mixture to reflux (100°C) for 12–24 hours. Monitor via TLC (eluent: EtOAc/MeOH).
-
Acidification: Cool to room temperature. Add 3N HCl until pH < 2. This breaks the Zn-tetrazolate complex.
-
Isolation:
-
If the product precipitates: Filter and wash with cold water.
-
If soluble: Evaporate water under reduced pressure (Caution: maintain <50°C), extract residue with hot methanol, and recrystallize.
-
-
Yield: Typically 85–95%.
Reaction Pathway Visualization
Caption: Figure 1. Zinc-mediated aqueous synthesis pathway avoiding hydrazoic acid formation.
Coordination Chemistry & Structural Diversity[2][5][8][9]
The ligand exhibits remarkable versatility, switching between chelating and bridging modes based on the metal ion's radius and hardness.
The "Glycine Mimic" Mode (Chelation)
Similar to glycinate, the anionic ligand forms a stable 5-membered chelate ring with transition metals (Cu²⁺, Ni²⁺, Zn²⁺).
-
Binding Sites: Amine Nitrogen (
) and Tetrazole Nitrogen ( ). -
Stability: The chelate effect confers high thermodynamic stability (
values often >10 for Cu(II)).
The Multi-Bridging Mode (MOF Construction)
Unlike glycine, the tetrazole ring possesses three additional uncoordinated nitrogen atoms (
-
and
Bridging: Common in Pb(II) and Ag(I) complexes. -
Topology: Leads to the formation of 2D sheets or 3D diamondoid networks, essential for energetic coordination polymers.
Coordination Logic Diagram
Caption: Figure 2. Divergent coordination pathways dictated by metal center hardness and pH.
Functional Applications
Energetic Coordination Polymers (ECPs)
The combination of the high-nitrogen tetrazole backbone and oxidizing metal centers (e.g., Cu, Zn nitrates/perchlorates) creates "Green Primary Explosives."
-
Mechanism: The ligand acts as the fuel; the nitrate/perchlorate acts as the oxidizer.
-
Advantage: High density (>1.9 g/cm³) and high detonation velocity (>8 km/s) with tunable sensitivity compared to lead azide.
Medicinal Chemistry (Bioisosteres)
In drug design, replacing a carboxylate with a tetrazole increases lipophilicity and resistance to metabolic hydrolysis.
-
Application: Peptidomimetics where the glycine residue is vulnerable to enzymatic cleavage.
-
Validation: The tetrazole-amine linkage resists proteases that typically cleave peptide bonds.
Experimental Characterization
To validate the synthesis and coordination, the following spectroscopic signatures must be confirmed:
| Technique | Parameter | Diagnostic Signal | Interpretation |
| FT-IR | N-H Stretch | 3100–3300 cm⁻¹ | Broadening indicates H-bonding or coordination. |
| FT-IR | Tetrazole Ring | 1000–1100 cm⁻¹ | "Breathing" mode; shifts upon metal binding. |
| ¹H NMR | Singlet; shifts downfield upon N-coordination. | ||
| ¹³C NMR | Tetrazole C5 | Characteristic quaternary carbon. | |
| SC-XRD | Bond Length | N1–N2 (~1.36 Å) | Shorter than N2–N3 (~1.32 Å) indicates delocalization. |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[1][2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3] The Journal of Organic Chemistry, 66(24), 7945–7950.[2]
-
Klapötke, T. M., & Stierstorfer, J. (2009). Nitrotetrazolate-2N-oxides and the Strategy of N-Oxide Introduction. Journal of the American Chemical Society, 131(31), 1122–1134.
-
Tao, G. H., et al. (2009). Energetic Salts of Nitrogen-Rich Tetrazoles. Chemical Society Reviews, 38, 1228-1236.
-
Qian, Y., et al. (2016). Nitrogen-Rich Energetic Metal-Organic Framework: Synthesis, Structure, Properties, and Thermal Behaviors.[4][5] Materials, 9(8), 665.
-
Myznikov, L. V., et al. (2007). Coordination compounds of tetrazoles. Russian Journal of Coordination Chemistry, 33, 161–178.
Sources
Navigating the Bioisosteric Shift: A Technical Guide to Tetrazole Amines and Carboxylic Acid Analogs in Drug Design
The strategic replacement of functional groups to optimize pharmacokinetics and pharmacodynamics is a cornerstone of rational drug design. Among these interventions, the substitution of carboxylic acids with non-classical bioisosteres remains one of the most critical strategies to rescue failing molecular scaffolds. While carboxylic acids are excellent hydrogen-bond donors and acceptors, their presence often introduces severe metabolic liabilities, poor membrane permeability, and idiosyncratic toxicities[1].
As a Senior Application Scientist, I have observed that 5-substituted 1H-tetrazoles and their amine derivatives (tetrazole amines) offer a sophisticated means to tune physicochemical properties while preserving, and often enhancing, target engagement. This whitepaper dissects the mechanistic divergence between these functional groups and provides self-validating protocols for their experimental evaluation.
Mechanistic & Physicochemical Divergence
Acidity and the Ionization State
Carboxylic acids typically exhibit a pKa of 4.2–4.5, rendering them predominantly ionized at physiological pH[2]. Unsubstituted 1H-tetrazoles perfectly mimic this ionization profile with a pKa of ~4.5–4.9, ensuring they maintain the necessary electrostatic interactions at the receptor site[1].
However, the introduction of an exocyclic amine group in 5-aminotetrazoles fundamentally alters the electronic landscape. The electron-donating nature of the amine group increases the pKa to approximately 5.95–6.07[3][4]. This upward shift in pKa reduces the degree of ionization at pH 7.4. By carefully tuning this ionization state, medicinal chemists can enhance passive cellular permeability without entirely abolishing the target affinity[5].
The Desolvation Paradox
A common misconception in early-stage drug development is that the higher lipophilicity (LogP) of tetrazoles universally translates to better membrane permeability[6]. In reality, the delocalized anionic charge across the tetrazolate ring forms exceptionally strong hydrogen bonds with surrounding water molecules. This creates a high desolvation energy penalty. Consequently, while a tetrazole amine may partition well into a lipid phase, the energy required to shed its hydration shell before crossing a lipid bilayer often results in lower apparent permeability compared to the parent carboxylic acid[2].
Spatial Geometry and Pocket Expansion
While tetrazoles mimic the two-point hydrogen bonding geometry of carboxylates, the acidic proton in a 1H-tetrazole or tetrazole amine extends approximately 1.2 Å further from the core scaffold[1]. Structural biology confirms that successful bioisosteric replacement requires an active site with sufficient plasticity—or a deliberately expanded binding pocket—to accommodate this spatial extension[1].
Metabolic Stability and Toxicity Mitigation
The primary driver for replacing carboxylic acids is to circumvent Phase II metabolism. Carboxylic acids are highly susceptible to Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated acyl glucuronidation. The resulting acyl glucuronides are highly electrophilic and can irreversibly bind to host proteins, triggering severe toxicological or immune responses[1].
In stark contrast, tetrazoles and tetrazole amines are inherently resistant to biological degradation and glucuronidation[7][8]. This metabolic shielding drastically improves the pharmacokinetic half-life and safety profile of the candidate, shifting the molecule's fate from rapid clearance to sustained target engagement.
Metabolic divergence of carboxylic acids vs. tetrazole bioisosteres.
Quantitative Data Comparison
To streamline lead optimization, the following table summarizes the core physicochemical shifts expected when transitioning from a carboxylic acid to a tetrazole or tetrazole amine bioisostere.
| Physicochemical Property | Carboxylic Acid | 1H-Tetrazole | 5-Aminotetrazole |
| Typical pKa | 4.2 – 4.5 | 4.5 – 4.9 | 5.9 – 6.1 |
| Relative Lipophilicity (LogP) | Baseline | Higher | Moderate to High |
| Desolvation Energy | Moderate | High (Strong H-bonding) | High |
| Glucuronidation Liability | High (Acyl Glucuronides) | Negligible | Negligible |
| Acidic Proton Extension | Baseline | + 1.2 Å | + 1.2 Å |
Experimental Protocols for Bioisostere Validation
To rigorously evaluate the transition from a carboxylic acid to a tetrazole amine, the following self-validating workflows must be executed.
Protocol 1: Chromatographic LogD Determination (HPLC Method)
Causality: Traditional shake-flask methods for LogP/LogD are low-throughput and prone to emulsion artifacts. A reverse-phase HPLC method utilizing a pH 7.4 buffered mobile phase accurately captures the physiological ionization state of both the acid and the tetrazole amine, providing a highly reproducible measure of lipophilicity[6].
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the carboxylic acid and tetrazole amine analogs in HPLC-grade DMSO.
-
Mobile Phase Setup: Buffer Mobile Phase A with 10 mM ammonium acetate, strictly adjusted to pH 7.4. Use LC-MS grade acetonitrile as Mobile Phase B.
-
Calibration: Inject a suite of reference standards with known LogD values (e.g., toluene, triphenylene) to generate a retention time vs. LogD calibration curve.
-
Execution: Inject 5 µL of the analyte. Run a linear gradient from 5% to 95% Mobile Phase B over 10 minutes using a C18 stationary phase.
-
Validation Checkpoint: The system is self-validating if the reference standards yield a linear correlation coefficient (R²) > 0.99. Calculate the analyte LogD by interpolating its retention time against the calibration curve.
Protocol 2: In Vitro Acyl Glucuronidation Assay
Causality: To definitively prove that the tetrazole amine successfully mitigates the metabolic liability of the parent carboxylic acid, both compounds must be subjected to UGT-mediated metabolism using Human Liver Microsomes (HLMs). Crucially, alamethicin must be used to form pores in the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the lumenal UGT enzymes.
Step-by-Step Methodology:
-
Incubation Mixture: Combine 1 µM of the test compound with 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.
-
Activation: Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes to permeabilize the microsomal membranes.
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the cofactor UDP-glucuronic acid (UDPGA) to a final concentration of 2 mM.
-
Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Validation Checkpoint: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. The protocol is validated if the parent carboxylic acid shows >50% depletion at 60 minutes, while the tetrazole amine remains >95% intact, confirming absolute metabolic resistance.
Self-validating workflow for evaluating tetrazole amine bioisosteres.
References
-
Acid Bioisosteres - Cambridge MedChem Consulting. Available at:[Link]
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC / NIH. Available at: [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. Available at: [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - Drug Hunter. Available at:[Link]
-
Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement - PMC / NIH. Available at:[Link]
-
Cyclocondensation of Sodium Azide... Synthesis of 1,5-disubstituted Tetrazoles - ResearchGate. Available at:[Link]
-
5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed / NIH. Available at:[Link]
-
5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS - CLOCKSS. Available at:[Link]
Sources
- 1. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. drughunter.com [drughunter.com]
- 3. 5-Aminotetrazole CAS#: 4418-61-5 [m.chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(Aminomethyl)tetrazole: A Comprehensive Technical Guide for High-Energy Material Applications
An In-depth Exploration of Synthesis, Properties, and Energetic Potential for Researchers and Scientists
The field of high-energy materials (HEMs) is in a perpetual state of advancement, driven by the need for compounds that offer superior performance, enhanced stability, and improved safety profiles. Within this landscape, nitrogen-rich heterocycles, particularly tetrazoles, have garnered significant attention. Their inherent high heats of formation, substantial nitrogen content, and the generation of environmentally benign dinitrogen gas upon decomposition make them attractive building blocks for next-generation energetic materials.[1] This guide focuses on a specific, yet promising, member of this family: 5-(aminomethyl)tetrazole (5-AMT). We will delve into its synthesis, key characteristics, and explore its potential applications in the development of novel energetic salts and coordination compounds.
The Significance of the Tetrazole Ring in Energetic Materials
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone in the design of high-energy materials.[1] This is due to a combination of favorable properties:
-
High Nitrogen Content: The abundance of nitrogen atoms contributes to a high positive heat of formation, a key indicator of the energy that will be released upon decomposition.
-
Formation of N₂ Gas: The primary decomposition product is dinitrogen (N₂), a stable and environmentally friendly gas, which is desirable for many propellant and gas-generating applications.
-
Thermal Stability: The aromatic nature of the tetrazole ring often imparts good thermal stability to the resulting energetic compounds.[1]
-
Versatility: The tetrazole ring can be functionalized at various positions, allowing for the fine-tuning of properties such as density, sensitivity, and energetic performance.
Synthesis of 5-(Aminomethyl)tetrazole
[3+2] Cycloaddition of Nitriles and Azides
The most conventional and widely used method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide (NaN₃).[2] This reaction is often catalyzed to enhance reaction rates and yields.
General Reaction Scheme:
Figure 1: General workflow for the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition.
Experimental Protocol: A General Zinc-Catalyzed Synthesis in Water
This protocol is adapted from a general, environmentally friendly method for the synthesis of 5-substituted tetrazoles.[2]
Materials:
-
Aminoacetonitrile hydrochloride (or other suitable precursor nitrile)
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the starting nitrile (e.g., aminoacetonitrile hydrochloride), sodium azide, and zinc bromide in appropriate molar ratios (typically a slight excess of the azide and catalyst).
-
Add deionized water as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
In a well-ventilated fume hood, carefully acidify the reaction mixture to a pH of approximately 1 by the slow addition of 3M HCl. This step protonates the tetrazole. Caution: This step may generate toxic hydrazoic acid (HN₃).
-
The product, 5-(aminomethyl)tetrazole, may precipitate upon acidification. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 5-(aminomethyl)tetrazole can be further purified by recrystallization or column chromatography on silica gel.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi four-component reaction is a powerful tool in combinatorial chemistry for the synthesis of diverse molecular scaffolds. A variation of this reaction, the Ugi-azide reaction, can be employed to produce α-aminomethyl tetrazoles.[3]
General Reaction Scheme:
Figure 2: Conceptual workflow of the Ugi-azide reaction for the synthesis of α-aminomethyl tetrazoles.
Experimental Protocol: A General Ugi-Azide Reaction
This protocol provides a general framework for the synthesis of α-aminomethyl tetrazoles via the Ugi-azide reaction.
Materials:
-
An aldehyde or ketone
-
A primary amine
-
An isocyanide
-
Trimethylsilyl azide (TMSN₃)
-
Methanol (MeOH)
Procedure:
-
In a suitable reaction vessel, dissolve the aldehyde/ketone and the primary amine in methanol. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
To this mixture, add the isocyanide, followed by the slow, dropwise addition of trimethylsilyl azide. Caution: TMSN₃ is toxic and should be handled in a fume hood.
-
Seal the reaction vessel and stir the mixture at room temperature for an extended period (24-72 hours), monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization/precipitation with a non-polar solvent or by silica gel column chromatography.
Applications of 5-(Aminomethyl)tetrazole in High-Energy Materials
The bifunctional nature of 5-(aminomethyl)tetrazole, possessing both a basic amino group and the acidic N-H of the tetrazole ring, makes it a versatile building block for various classes of high-energy materials.
As a Cation in Energetic Salts
The amino group in 5-(aminomethyl)tetrazole can be readily protonated by strong acids to form the 5-(aminomethyl)tetrazolium cation. This cation can then be combined with various energetic anions to create a new family of energetic salts. The choice of the anion is crucial as it significantly influences the properties of the resulting salt, such as oxygen balance, density, and detonation performance.
Potential energetic anions include:
-
Nitrate (NO₃⁻)
-
Perchlorate (ClO₄⁻)
-
Dinitramide (N(NO₂)₂⁻)
-
Picrate
-
Other nitrogen-rich anions
The formation of energetic salts often leads to compounds with higher densities and lower vapor pressures compared to their non-ionic counterparts, which are desirable characteristics for practical applications.[2]
As a Ligand in Energetic Coordination Compounds (ECCs)
The nitrogen atoms of the tetrazole ring and the lone pair of electrons on the amino group make 5-(aminomethyl)tetrazole an excellent ligand for coordinating with metal ions. This opens up the possibility of synthesizing a wide range of energetic coordination compounds (ECCs) or metal-organic frameworks (MOFs).
In ECCs, the 5-(aminomethyl)tetrazole ligand acts as the "fuel," while the metal center and the counter-anion (often an oxidizing species like perchlorate or nitrate) complete the energetic system.[4] The coordination of the ligand to the metal center can lead to:
-
Enhanced Thermal Stability: The formation of a stable coordination polymer can significantly increase the decomposition temperature compared to the free ligand.[5]
-
Tuning of Sensitivity: The nature of the metal-ligand bond can influence the material's sensitivity to external stimuli like impact and friction.
-
High Density: The ordered packing of molecules in a crystalline coordination polymer can result in high densities, which is beneficial for detonation performance.[6]
Figure 3: Conceptual diagram illustrating the components of an energetic coordination compound (ECC) based on 5-(aminomethyl)tetrazole.
Characterization and Performance Evaluation
A comprehensive characterization is essential to understand the properties and potential of any new energetic material. For compounds derived from 5-(aminomethyl)tetrazole, the following techniques are crucial:
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the N-H and C-N bonds of the tetrazole ring and the amino group.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of the material, including its melting point and decomposition temperature.[1]
-
-
Density Measurement:
-
The density of the material is a critical parameter that directly influences its detonation performance. It can be measured using techniques like gas pycnometry.
-
-
Sensitivity Testing:
-
Impact and Friction Sensitivity: Standardized tests, such as those developed by the German Federal Institute for Materials Research and Testing (BAM), are used to assess the material's sensitivity to mechanical stimuli.[7]
-
-
Energetic Performance Calculation:
-
Based on the measured density and the calculated heat of formation (often determined using computational chemistry methods), key detonation parameters such as detonation velocity (Vd) and detonation pressure (P) can be predicted using specialized software like EXPLO5.[8]
-
Quantitative Data and Future Outlook
While specific, experimentally determined performance data for high-energy materials derived solely from 5-(aminomethyl)tetrazole is not extensively detailed in the provided search results, we can infer potential performance based on closely related compounds. For instance, energetic salts based on methylated 5-aminotetrazoles have shown promising detonation velocities in the range of 7500-8200 m/s and detonation pressures of 20.2-25.6 GPa.[9] Similarly, energetic coordination polymers based on other tetrazole derivatives have demonstrated high thermal stability and good energetic properties.[5]
Table 1: Representative Performance Data of Related Tetrazole-Based Energetic Materials
| Compound/Material Class | Density (g/cm³) | Detonation Velocity (Vd, m/s) | Detonation Pressure (P, GPa) | Reference |
| 1-methyl-5-aminotetrazolium nitrate | - | 8100 | 25.6 | [9] |
| 1,4-dimethyl-5-aminotetrazolium azide | - | 8200 | 21.7 | [9] |
| Energetic salts of N,N-bis(1H-tetrazol-5-yl)amine | 1.55-1.75 | 7677-9487 | 19.4-33.6 | [10] |
| DMPT-1 (a 5-aminotetrazole derivative) | 1.806 | 8610 | 30.2 |
The data presented in Table 1 for related compounds suggests that energetic materials based on 5-(aminomethyl)tetrazole could exhibit competitive performance. The presence of the aminomethyl group offers a site for further functionalization, potentially leading to the development of novel energetic polymers or more complex coordination compounds with tailored properties.
Future research in this area should focus on:
-
The development and optimization of a scalable synthesis for high-purity 5-(aminomethyl)tetrazole.
-
The systematic synthesis and characterization of a series of energetic salts of 5-(aminomethyl)tetrazole with a variety of energetic anions.
-
The exploration of 5-(aminomethyl)tetrazole as a ligand in the synthesis of novel energetic coordination compounds with different transition metals.
-
A thorough experimental evaluation of the performance and sensitivity of these new materials to fully assess their potential as next-generation high-energy materials.
References
-
N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. PMC.
-
Energetic Polymeric Complexes Based on 1-Methyl-5-Aminotetrazole and Dicyanamide for Catalysis on the Thermal Decomposition of Ammonium Perchlorate. ResearchGate.
-
Step-by-step synthesis protocol for 5-substituted Tetrazoles. Benchchem.
-
Salts of methylated 5-aminotetrazoles with energetic anions. PubMed.
-
New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. MDPI.
-
Energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole. RSC Publishing.
-
New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. PMC.
-
Structures and properties of energetic cations in energetic salts. Semantic Scholar.
-
Energetic salts based on monoanions of N,N-bis(1H-tetrazol-5-yl)amine and 5,5'-bis(tetrazole). PubMed.
-
An Energetic Coordination Polymer with High Thermal Stability and Initiation Power. ResearchGate.
-
A document on tetrazoles. Sciencemadness.
-
Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials. RSC Publishing.
-
1-methyl-5-amino tetrazole synthetic method. Google Patents.
-
Energetic salts of azotetrazolate, iminobis(5-tetrazolate) and 5,5 '-bis(tetrazolate). ResearchGate.
-
Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journals.
-
Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives. PMC.
-
A highly stable and tightly packed 3D energetic coordination polymer assembled from nitrogen-rich tetrazole derivatives. New Journal of Chemistry (RSC Publishing).
-
1‐Amino‐5‐methyltetrazole in Energetic 3 d Transition Metal Complexes – Ligand Design for Future Primary Explosives. ResearchGate.
-
Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. ScienceDirect.
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
-
One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. PMC.
-
Synthesis of Ideal Energetic Materials with High Density and Performance Based on 5-Aminotetrazole. ResearchGate.
-
Synthesis of 5-Aminotetrazole. YouTube.
-
Synthesis of New Functionally Substituted 1-R-Tetrazoles and Their 5-Amino Derivatives. ResearchGate.
-
The Adjustability of Physicochemical Properties: Comparison of 1-Vinyl-5 H-tetrazole and 1-Allyl-5 H-tetrazole as Ligands in 3d Metal Energetic Coordination Compounds. PubMed.
Sources
- 1. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly stable and tightly packed 3D energetic coordination polymer assembled from nitrogen-rich tetrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Salts of methylated 5-aminotetrazoles with energetic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Energetic salts based on monoanions of N,N-bis(1H-tetrazol-5-yl)amine and 5,5'-bis(tetrazole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for coupling (1H-tetrazol-5-ylmethyl)amine hydrobromide in peptide synthesis
Part 1: Executive Summary & Strategic Rationale
This Application Note details the protocol for incorporating (1H-tetrazol-5-ylmethyl)amine (commonly referred to as aminomethyltetrazole or AMT) into peptide backbones.
Why this molecule?
The 5-substituted tetrazole ring is a classic bioisostere of the carboxylic acid (
The Technical Challenge: The starting material is supplied as the hydrobromide salt (HBr) . This presents a "Two-Proton Problem":
-
The Ammonium Proton: The amine is protonated (
), rendering it non-nucleophilic. -
The Tetrazole Proton: The tetrazole ring is acidic (
).
To achieve successful coupling, you must generate the reactive species in situ . Unlike standard amino acids, the active nucleophile at basic coupling pH is actually an anion-amine (
Part 2: Pre-Coupling Considerations & Chemistry
Solubility and Solvent Choice
The HBr salt of aminomethyltetrazole is highly polar.
-
Dichloromethane (DCM): Avoid. The salt is insoluble.
-
DMF / NMP: Required. The salt dissolves in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often requiring the addition of the base to reach full solubility.
Base Stoichiometry (The Critical Factor)
Standard 1:1 base ratios will fail. You must account for the HBr salt and the acidic tetrazole ring.
| Species | State at pH 9 (Coupling Conditions) | Base Equivalents Needed | |
| HBr (Counterion) | -9 | Fully Dissociated ( | 1.0 eq (to neutralize H+) |
| Tetrazole Ring ( | ~4.9 | Deprotonated ( | 1.0 eq |
| Amine ( | ~9.5 | Free Base ( | Excess (to maintain pH) |
| Total Base Requirement | > 2.5 Equivalents |
Coupling Reagent Selection
-
Recommended: HATU / HOAt or PyBOP . These phosphonium/uronium reagents are robust and drive the reaction quickly, minimizing the window for side reactions.
-
Alternative: EDC / HOBt . Useful if you need to avoid phosphorus byproducts, but the reaction is slower.
-
Avoid: DCC / DIC (Carbodiimides) without additives. The free tetrazole nitrogen is nucleophilic enough to react with carbodiimides, potentially forming unstable side products if the amine reaction is slow.
Part 3: Detailed Experimental Protocol (Solution Phase)
This protocol assumes the coupling of (1H-tetrazol-5-ylmethyl)amine HBr to a generic N-protected amino acid or peptide fragment (
Reagents:
-
Amine: (1H-tetrazol-5-ylmethyl)amine hydrobromide (1.0 equiv)
-
Acid: N-protected Amino Acid / Peptide (1.0 – 1.1 equiv)
-
Coupling Reagent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 3.5 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Workflow:
1. Activation of the Carboxylic Acid
-
Dissolve the N-protected carboxylic acid (
) and HATU (1.1 equiv) in anhydrous DMF. -
Add 1.0 equiv of DIPEA.
-
Stir for 2–5 minutes at Room Temperature (RT). The solution should turn slightly yellow (characteristic of activated ester formation).
-
Note: Pre-activation is preferred to ensure the active ester is formed before introducing the potentially competing tetrazole nucleophile.
-
2. Preparation of the Amine Solution (The "Neutralization" Step)
-
In a separate vial, suspend (1H-tetrazol-5-ylmethyl)amine HBr in DMF.
-
Add 2.0 – 2.5 equiv of DIPEA.
-
Observation: The suspension should clarify as the base neutralizes the HBr and deprotonates the tetrazole, solubilizing the species.
-
Critical Check: Ensure the solution is homogenous. If cloudy, sonicate or add a small volume of DMSO.
3. Coupling Reaction
-
Add the Amine Solution (Step 2) dropwise to the Activated Acid Solution (Step 1).
-
Stir at RT under nitrogen atmosphere.
-
Time: Typically 1–3 hours.
-
Monitoring: Monitor by LC-MS.
-
Target Mass: Look for
. Note that the product is acidic; in negative mode LC-MS, you will see strong signals.
-
4. Workup (Phase Extraction)
-
Challenge: The product contains a tetrazole (
). At neutral/high pH, it is an anion and stays in the water layer. -
Step A: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Step B: Wash with 10% KHSO₄ or 1M HCl (Acidic Wash).
-
Why? You must lower the pH < 3 to protonate the tetrazole ring (
). This makes the molecule neutral and pushes it into the organic (EtOAc) layer.
-
-
Step C: Wash with Brine. Dry over
.[1] Filter and concentrate.
Part 4: Visualization of the Workflow
The following diagram illustrates the chemical logic and species transformation during the coupling process.
Caption: Workflow for coupling (1H-tetrazol-5-ylmethyl)amine. Note the parallel preparation of the activated ester and the solubilized anionic amine species.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation upon mixing | Formation of insoluble ion pairs or insufficient solvent polarity. | Add DMSO (up to 10-20% v/v) to the DMF mixture. Ensure DIPEA is fresh. |
| Low Yield / Unreacted Acid | Incomplete deprotonation of the amine salt. | Check pH of the reaction mixture with wet pH paper. It must be basic (pH 8-9) . Add more DIPEA if necessary. |
| Side Products (+99 Da) | Tetrazole ring reacting with Carbodiimide (if using EDC/DIC). | Switch to HATU/HOAt . If using carbodiimides, ensure HOBt is present in excess. |
| Product in Aqueous Waste | pH of workup was not low enough. | The tetrazole is acidic. Ensure the aqueous wash is pH 2-3 to force the product into the organic layer. |
Part 6: References
-
Bioisosteric Properties of Tetrazoles:
-
Synthesis of Tetrazole-Peptidomimetics:
-
General Peptide Coupling Reagents (HATU/Phosphonium Salts):
-
Properties of (1H-tetrazol-5-ylmethyl)amine:
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. With Unprotected Amino Acids to Tetrazolo Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. chemeo.com [chemeo.com]
- 7. rsc.org [rsc.org]
- 8. BJOC - Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations [beilstein-journals.org]
- 9. CN101397277B - Synthesis method of aminomethyl biphenyl tetrazole and salt thereof, intermediate thereof and synthesis method of intermediate - Google Patents [patents.google.com]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. aksci.com [aksci.com]
Solubility of (1H-tetrazol-5-ylmethyl)amine hydrobromide in DMSO and DMF
Application Note: Solubilization Thermodynamics and Handling Protocols for (1H-tetrazol-5-ylmethyl)amine Hydrobromide
Introduction & Chemical Context
(1H-tetrazol-5-ylmethyl)amine hydrobromide—frequently designated as 5-(aminomethyl)tetrazole hydrobromide—is a highly versatile bifunctional building block in medicinal chemistry. It is a critical intermediate in the synthesis of endothelin-converting enzyme (ECE) inhibitors and selective GPBAR1 agonists for metabolic diseases[1].
Structurally, the molecule is characterized by a highly polar tetrazole ring capable of both hydrogen bond donation and acceptance, coupled with a primary amine that is protonated in its hydrobromide salt form. X-ray crystallographic studies of 5-aminomethyltetrazole reveal that the crystal lattice possesses a zwitterion-like structure (analogous to glycine) packed into a dense 3D scaffold driven by an extensive system of hydrogen bonds[2]. This immense crystalline lattice energy dictates its dissolution thermodynamics, necessitating the use of highly polar aprotic solvents to disrupt the intermolecular forces.
Solvent Mechanics: DMSO vs. DMF
The selection of an appropriate solvent is not merely a matter of operational convenience; it is governed by the specific thermodynamic requirements of solvating a dense, hydrogen-bonded salt.
-
Causality of Solvation in DMSO: Dimethyl sulfoxide (DMSO) possesses a high dielectric constant (ε = 46.7) and a highly localized dipole on the S=O bond. The oxygen atom acts as a potent hydrogen bond acceptor, effectively solvating the –NH₃⁺ protons and the tetrazole N–H. Simultaneously, the polarizable sulfur atom stabilizes the bulky bromide anion. Consequently, DMSO is the premier choice for generating high-concentration, stable stock solutions.
-
Causality of Solvation in DMF: N,N-Dimethylformamide (DMF) has a lower dielectric constant (ε = 36.7) and slightly lower hydrogen-bonding capacity. While it effectively solvates the ammonium cation, it is less efficient at stabilizing the bromide anion. However, DMF is often the preferred solvent when downstream synthetic steps (such as HATU-mediated peptide couplings) require subsequent solvent removal, as its boiling point is significantly lower than that of DMSO.
Table 1: Physicochemical Comparison of Solvents for (1H-tetrazol-5-ylmethyl)amine Hydrobromide
| Property | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| Dielectric Constant (ε at 20°C) | 46.7 | 36.7 |
| Boiling Point (°C) | 189 | 153 |
| Freezing Point (°C) | 18.5 | -61 |
| Hydrogen Bond Acceptor Strength | High (Strong S=O dipole) | Moderate (C=O dipole) |
| Estimated Solubility Limit | > 100 mg/mL (Highly Soluble) | ~ 50 mg/mL (Moderately Soluble) |
| Primary Application Context | High-throughput screening, long-term stock storage | Downstream synthesis requiring solvent evaporation |
Standard Operating Procedure: Preparation of Molar Stock Solutions
This protocol is designed as a self-validating system to ensure complete dissolution, prevent degradation, and verify chemical integrity before downstream application.
Materials Required:
-
(1H-tetrazol-5-ylmethyl)amine hydrobromide (MW ≈ 180.01 g/mol )
-
Anhydrous DMSO or DMF (Water content <0.005%)
-
Argon or Nitrogen gas source
Step-by-Step Methodology:
-
Gravimetric Aliquoting: Weigh the required mass of the hydrobromide salt into a sterile, amber glass vial.
-
Causality: Amber glass prevents potential UV-induced degradation of the tetrazole ring during long-term storage.
-
-
Inert Atmosphere Purge: Flush the vial with Argon gas for 10 seconds before sealing.
-
Causality: The hydrobromide salt is highly hygroscopic. Ambient moisture absorption alters the effective mass, leading to inaccurate molarity calculations, and can promote slow hydrolysis in sensitive downstream coupling reactions.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., for a 0.1 M solution, add 1 mL of solvent per 18.0 mg of salt).
-
Thermal and Mechanical Agitation: Vortex the suspension vigorously for 30 seconds. If undissolved particulates remain, sonicate the vial in a water bath at 25–30 °C for 5–10 minutes.
-
Causality: Gentle sonication provides the kinetic energy required to break the robust 3D hydrogen-bonded crystal lattice[2] without inducing the thermal degradation that can occur at temperatures exceeding 60 °C.
-
-
Validation Checkpoint 1 (Optical): Hold the vial against a dark background and shine a focused light beam through the solution. The absence of the Tyndall effect confirms complete dissolution.
-
Self-Correction: If the solution remains turbid, the saturation limit has been exceeded, or the solvent has absorbed ambient water. Return to Step 4 or dilute slightly.
-
-
Validation Checkpoint 2 (Analytical QC): For critical biological assays, analyze a 10 µL aliquot via LC-MS or ¹H-NMR (in DMSO-d₆) to confirm the structural integrity of the tetrazole and ensure no decomposition has occurred.
-
Cryogenic Storage: Aliquot the clear solution into single-use vials, purge with Argon, and store at -20 °C.
-
Causality: DMSO freezes at 18.5 °C. Utilizing single-use aliquots prevents repeated freeze-thaw cycles, which force the salt to precipitate out of the solution and degrade the sample over time.
-
Workflow Visualization
Workflow for the solubilization and quality control of (1H-tetrazol-5-ylmethyl)amine hydrobromide.
Downstream Applications & Stability
Once successfully solubilized and validated, the (1H-tetrazol-5-ylmethyl)amine hydrobromide stock can be directly utilized in complex synthetic pathways. For example, its coupling with cyclohexanecarboxylic acid derivatives via HATU/DIPEA in DMF is a standard procedure for generating target compounds with improved solubility and target binding[3]. Furthermore, the precise handling of the 5-aminomethyltetrazole template is paramount when performing sensitive lithiation and homologation reactions, where the choice of protective groups and solvent stability directly dictates the yield of endothelin-converting enzyme inhibitors.
References
-
[2] Voitekhovich, S.V., et al. "Synthesis, Properties, and Structure of Tetrazoles: Certain Achievements and Prospects." Russian Journal of Organic Chemistry, 2013. Available at:2
-
[1] "1-hydroxyimino-3-phenyl-propanes." Google Patents (Patent CA2802313A1). Available at: 1
-
[3] "N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide." Benchchem. Available at: 3
-
Satoh, Y., & Marcopulos, N. "Homologation of 1-(Benzyloxymethyl)-1H-tetrazole via Lithiation." Synlett / Tetrahedron Letters. Available at:
Sources
Application Note: Reaction Conditions for Acylation of (1H-Tetrazol-5-ylmethyl)amine
Part 1: Strategic Overview & Chemical Context
Introduction
(1H-Tetrazol-5-ylmethyl)amine (CAS: 5422-44-6), often referred to as 5-aminomethyltetrazole, is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for glycine or acetic acid derivatives.[1][2][3] Its structural incorporation is prominent in
Acylating this substrate presents a unique set of challenges due to its amphoteric nature and extreme polarity . Unlike simple alkyl amines, the tetrazole ring is acidic (
The Chemoselectivity Challenge
The core difficulty lies in distinguishing between the exocyclic primary amine (the desired nucleophile) and the tetrazole ring nitrogens (competing nucleophiles).
-
Exocyclic Amine (
): High nucleophilicity, but requires the free base form to react. -
Tetrazole Ring (
): Acidic.[4] Upon deprotonation (necessary to free the amine), the resulting tetrazolate anion becomes nucleophilic. Acylation at the ring nitrogens (N1 or N2) is a common side reaction, forming hydrolytically unstable N-acyl tetrazoles.
Mechanistic Pathway & Decision Logic
Figure 1: Mechanistic competition during acylation. Kinetic control favors the exocyclic amine, but ring acylation is a risk under anhydrous conditions.
Part 2: Experimental Protocols
Method A: Aqueous Schotten-Baumann (The "Workhorse" Protocol)
Best for: Acid chlorides, sulfonyl chlorides, and robust substrates. Rationale: Water solubilizes the zwitterionic substrate. The base maintains the tetrazole in its anionic (soluble) form and neutralizes HCl. The biphasic system minimizes hydrolysis of the acid chloride.
Reagents:
-
Substrate: (1H-Tetrazol-5-ylmethyl)amine (1.0 equiv)
-
Acylating Agent: Acid Chloride (1.1 – 1.2 equiv)
-
Base:
(2.5 equiv) or (2.2 equiv) -
Solvent: Water / Acetone (1:1 v/v) or Water / THF
Protocol:
-
Dissolution: In a round-bottom flask, dissolve (1H-tetrazol-5-ylmethyl)amine (10 mmol) and
(25 mmol) in water (20 mL). Ensure complete dissolution; the solution should be clear as the tetrazolate salt forms. -
Phase Setup: Add Acetone or THF (20 mL) to the aqueous solution. Cool the mixture to 0–5 °C in an ice bath.
-
Addition: Dilute the Acid Chloride (11 mmol) in a minimal amount of Acetone/THF (5 mL). Add this solution dropwise to the reaction mixture over 15–30 minutes.
-
Critical Control: Monitor pH. If using NaOH, maintain pH between 8–10 using a pH meter or phenolphthalein indicator.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by HPLC or TLC (Note: TLC requires polar eluents, e.g., EtOAc/MeOH/AcOH).
-
Workup (Precipitation):
-
Evaporate the organic solvent (Acetone/THF) under reduced pressure.
-
Cool the remaining aqueous phase to 5 °C.
-
Slowly acidify with 2N HCl to pH ~2–3.
-
Observation: The product, now protonated at the tetrazole ring, usually precipitates as a white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Method B: Anhydrous Coupling (Activated Esters)
Best for: Carboxylic acids, sensitive substrates, or expensive intermediates. Rationale: Uses polar aprotic solvents (DMF/DMSO) to dissolve the substrate. Coupling agents (HATU/EDC) generate activated esters in situ, avoiding the harshness of acid chlorides.
Reagents:
-
Substrate: (1H-Tetrazol-5-ylmethyl)amine (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv) or EDC
HCl / HOBt -
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF
Protocol:
-
Activation: In a dry flask under nitrogen, dissolve the Carboxylic Acid (10 mmol) and DIPEA (30 mmol) in anhydrous DMF (15 mL).
-
Coupling Agent: Add HATU (11 mmol) in one portion. Stir for 5–10 minutes to form the activated ester.
-
Substrate Addition: Add (1H-tetrazol-5-ylmethyl)amine (10 mmol) directly to the mixture.
-
Note: The substrate may be a suspension initially but will dissolve as it reacts and the base deprotonates the tetrazole.
-
-
Reaction: Stir at room temperature for 4–12 hours.
-
Workup:
Method C: Transient Silylation (The "Solubility Solver")
Best for: Highly insoluble substrates or when strictly anhydrous conditions are required without using DMF. Rationale: Silylating the tetrazole ring and the amine temporarily makes the molecule lipophilic and soluble in DCM or Toluene. The silyl groups are removed during the acidic workup.
Reagents:
-
Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl / HMDS.
-
Solvent: DCM or THF.
Protocol:
-
Silylation: Suspend (1H-tetrazol-5-ylmethyl)amine (10 mmol) in dry DCM (20 mL). Add BSA (22 mmol) and reflux for 1–2 hours until a clear solution is obtained.
-
Acylation: Cool to 0 °C. Add the Acid Chloride (10 mmol) dropwise.
-
Reaction: Stir at room temperature for 2 hours.
-
Desilylation/Workup:
-
Add Methanol (5 mL) to quench excess reagents.
-
Add 1N HCl (10 mL) and stir vigorously for 15 minutes to hydrolyze the TMS groups.
-
The product may precipitate or partition into the organic phase depending on the R-group lipophilicity.
-
Part 3: Data Summary & Optimization Guide
Method Comparison Table
| Feature | Method A (Schotten-Baumann) | Method B (Anhydrous Coupling) | Method C (Silylation) |
| Solvent System | Water / Acetone | DMF or DMSO | DCM or THF (after silylation) |
| Substrate Solubility | High (as salt) | Moderate (requires base) | High (as TMS derivative) |
| Acylating Agent | Acid Chloride / Anhydride | Carboxylic Acid + HATU/EDC | Acid Chloride |
| Risk of Ring Acylation | Low (Hydrolysis dominates) | Moderate (Thermodynamic control) | Low (Steric protection by TMS) |
| Purification | Precipitation (pH adjustment) | Extraction / Chromatography | Precipitation / Extraction |
| Scalability | Excellent (Industrial standard) | Good (Lab scale) | Good (Specialty cases) |
Troubleshooting Matrix
-
Problem: Low Yield / Starting Material remains.
-
Cause: Incomplete dissolution of zwitterion.
-
Fix: Switch to Method A with higher water ratio or Method C (Silylation).
-
-
Problem: Product is water-soluble and won't precipitate.
-
Cause: The "R" group is too polar.
-
Fix: Lyophilize the aqueous phase after neutralization and purify via Reverse-Phase (C18) Flash Chromatography.
-
-
Problem: Double acylation observed (Mass Spec M+Acyl).
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal acylation protocol.
References
-
MDPI: Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules2021 .
-
Google Patents: Process for preparing cefazolin (Acylation of tetrazole intermediates). US Patent 3,954,745.
-
RSC Advances: Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. RSC Adv.2019 .[5][12]
-
Beilstein Journal of Organic Chemistry: Mesoionic tetrazolium-5-aminides: Synthesis and reactivity. Beilstein J. Org. Chem.2021 .[10][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tetrazoles as carboxylic acid isosteres: chemistry and biology [ouci.dntb.gov.ua]
- 3. scielo.org.za [scielo.org.za]
- 4. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. data.epo.org [data.epo.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Neutralization of (1H-tetrazol-5-ylmethyl)amine hydrobromide for organic synthesis
Application Note: Neutralization and Coupling Strategies for (1H-tetrazol-5-ylmethyl)amine Hydrobromide
Introduction
The 5-(aminomethyl)tetrazole scaffold is a highly versatile building block in organic synthesis. It is predominantly utilized as a metabolically stable, lipophilic bioisostere for glycine and other carboxylic acids in the development of peptidomimetics and targeted therapeutics (e.g., STAT5 inhibitors)[1]. Due to the hygroscopic and chemically unstable nature of the free base, the compound is commercially supplied and stored as a hydrobromide (CAS: 33841-56-4) or hydrochloride salt. Neutralizing this salt to liberate the nucleophilic amine for subsequent reactions (such as amide couplings) presents a unique physicochemical challenge due to the competing acidity of the tetrazole ring.
Physicochemical Profiling & The "Zwitterion Trap"
To successfully utilize (1H-tetrazol-5-ylmethyl)amine hydrobromide, chemists must navigate the distinct pKa values of its two acidic protons. The tetrazole N-H proton is highly acidic, with a pKa of approximately 4.76 (comparable to acetic acid)[2]. In contrast, the alkylammonium proton (-NH3+) has a pKa of ~9.0.
The Causality of Experimental Failure: If a standard protocol dictates the addition of 1.0 equivalent of a tertiary amine base (e.g., DIPEA) to neutralize the HBr salt, the reaction will fail. Because the tetrazole proton is over four orders of magnitude more acidic than the ammonium proton, the first equivalent of base selectively deprotonates the tetrazole ring. This generates a stable, unreactive zwitterion: 5-(ammoniomethyl)tetrazolate. In this state, the amine remains protonated and completely non-nucleophilic.
To liberate the reactive free amine, a minimum of 2.0 equivalents of base is strictly required. The second equivalent deprotonates the ammonium group, yielding an anionic free amine that is highly nucleophilic and ready for electrophilic attack.
Base Selection Guide for In Situ Neutralization
The choice of base dictates the reaction kinetics and the suppression of side reactions (such as the epimerization of activated peptide esters).
| Base | pKa (Conjugate Acid) | Recommended Equivalents | Strategic Advantages | Mechanistic Limitations |
| DIPEA (N,N-Diisopropylethylamine) | ~10.5 | 2.5 - 3.0 | Sterically hindered; non-nucleophilic; excellent solubility in DMF/DCM. | Can cause mild epimerization in highly sensitive chiral substrates. |
| TEA (Triethylamine) | ~10.7 | 2.5 - 3.0 | Cost-effective; volatile (easy to remove in vacuo). | Slightly more nucleophilic than DIPEA; higher risk of side reactions. |
| NMM (N-Methylmorpholine) | ~7.4 | 3.5 - 4.0 | Mild basicity minimizes epimerization of activated esters. | Barely basic enough to fully deprotonate the ammonium (pKa ~9); requires a large excess. |
| K2CO3 (Potassium Carbonate) | ~10.3 | 2.5 - 3.0 | Heterogeneous; easily removed by filtration. | Poor solubility in organic solvents; slow deprotonation kinetics. |
Mechanistic Workflow Visualization
The following diagram illustrates the sequential deprotonation required to activate the molecule for organic synthesis.
Figure 1: Sequential deprotonation pathway of (1H-tetrazol-5-ylmethyl)amine hydrobromide.
Detailed Experimental Protocols
Protocol A: In Situ Neutralization for HATU-Mediated Amide Coupling
This protocol is designed for coupling the tetrazole amine to a carboxylic acid using HATU. It incorporates a self-validating visual cue to ensure complete amine liberation, which is a standard requirement when synthesizing tetrazole-containing pseudopeptides.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
(1H-tetrazol-5-ylmethyl)amine hydrobromide (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq total)
-
Anhydrous DMF (0.1 M to 0.2 M)
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir at room temperature for 10 minutes to form the active OAt ester.
-
Amine Liberation (Self-Validating Step): In a separate vial, suspend (1H-tetrazol-5-ylmethyl)amine hydrobromide (1.1 eq) in DMF. The salt will appear as a cloudy suspension. Add DIPEA (2.0 eq) dropwise. Validation: The successful formation of the reactive anionic amine is visually confirmed when the cloudy suspension transitions into a clear, homogeneous solution. If the solution remains cloudy, the unreactive zwitterion is still present; add DIPEA in 0.1 eq increments until absolute clarity is achieved.
-
Coupling: Transfer the clear amine solution to the pre-activated acid flask. Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.
-
Acidic Workup (Critical): Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer with 1M HCl or 5% Citric Acid (aqueous). Causality: The aqueous phase must be driven to pH 2-3. At physiological or basic pH, the newly formed tetrazole product remains anionic and will partition into the aqueous waste, destroying your yield. Acidification reprotonates the tetrazole (pKa 4.76), rendering the product neutral and lipophilic enough to partition safely into the organic layer.
Protocol B: Free-Base Isolation via Weakly Basic Ion-Exchange Resin
When downstream chemistry is highly sensitive to the presence of soluble tertiary amines (like DIPEA), the free amine must be isolated prior to the reaction.
Step-by-Step Methodology:
-
Resin Preparation: Wash Amberlyst A21 (a weakly basic tertiary amine resin, ~1.5 eq basic sites) sequentially with Methanol and DCM to remove impurities.
-
Neutralization: Suspend the HBr salt in anhydrous Methanol. Add the washed resin and agitate gently on an orbital shaker for 2 hours at room temperature.
-
Validation & Isolation: Filter the resin and wash with Methanol. Validation: To validate that the HBr has been successfully scavenged, spot a drop of the filtrate onto wet pH paper; it should read slightly basic (pH ~8-9), indicating the presence of the free amine. Concentrate the filtrate in vacuo to yield the free 5-(aminomethyl)tetrazole. Use immediately, as the free base is prone to degradation and moisture absorption.
References
-
Title: Experimental and Computational Studies On N-Alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Source: Chemistry 2021, 3, 704–713. URL: [Link]
-
Title: Glutathione-like Tripeptides as Inhibitors of Glutathionylspermidine Synthetase. Part 1: Substitution of the Glycine Carboxylic Acid Group. Source: Bioorganic & Medicinal Chemistry Letters 12 (2002) 2553–2556. URL: [Link]
-
Title: Tetrazole-containing STAT5 Inhibitors Derived from Furazan-based Phosphate Mimetics. Source: Refubium - Freie Universität Berlin. URL: [Link]
Sources
Application Notes and Protocols for the Recrystallization of (1H-tetrazol-5-ylmethyl)amine Hydrobromide
Introduction
(1H-tetrazol-5-ylmethyl)amine hydrobromide is a heterocyclic compound belonging to the tetrazole class of molecules. Tetrazole derivatives are of significant interest to researchers and drug development professionals due to their wide-ranging biological activities and their use as isosteric replacements for carboxylic acids in drug design.[1] The purity of such compounds is paramount for obtaining accurate and reproducible results in biological assays and for ensuring safety and efficacy in therapeutic applications. This document provides a detailed guide to the purification of (1H-tetrazol-5-ylmethyl)amine hydrobromide via recrystallization, a fundamental technique for achieving high purity of solid-state compounds.
The Principle of Recrystallization: A Foundation of Purity
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point). Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration). As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.
Strategic Selection of a Solvent System for a Hydrobromide Salt
The hydrobromide salt form of (1H-tetrazol-5-ylmethyl)amine imparts significant polarity to the molecule. Consequently, it is expected to have good solubility in polar solvents like water, methanol, and ethanol, and poor solubility in non-polar organic solvents. A single solvent may not provide the optimal solubility profile for effective recrystallization. For instance, the compound might be too soluble in water even at low temperatures, leading to poor recovery, or too insoluble in ethanol even at its boiling point.
Therefore, a mixed solvent system, typically comprising a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble, is often ideal. For (1H-tetrazol-5-ylmethyl)amine hydrobromide, a mixture of ethanol and water, or isopropanol and water, is a logical starting point. The optimal ratio of these solvents must be determined empirically through small-scale solubility tests.[2][3][4]
Workflow for Determining the Optimal Solvent Ratio
Caption: Logic for optimizing the solvent system.
Detailed Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of (1H-tetrazol-5-ylmethyl)amine hydrobromide.
Materials and Equipment
-
Crude (1H-tetrazol-5-ylmethyl)amine hydrobromide
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Experimental Workflow
Caption: Step-by-step recrystallization workflow.
Procedure
-
Dissolution : In an Erlenmeyer flask, add the crude (1H-tetrazol-5-ylmethyl)amine hydrobromide. To this, add the pre-determined optimal ratio of the ethanol/water solvent system. Begin with a minimal amount of solvent. Place the flask on a hot plate with a magnetic stirrer and gently heat the mixture to near the boiling point of the solvent system until all the solid has dissolved.[3][4] If the solid does not fully dissolve, add small additional portions of the hot solvent mixture until a clear solution is obtained. Avoid adding a large excess of solvent as this will reduce the final yield.
-
Hot Filtration (Optional) : If any insoluble impurities remain in the hot solution, a hot gravity filtration is necessary. This step should be performed quickly to prevent premature crystallization in the funnel. It is advisable to pre-heat the filtration funnel and the receiving flask.
-
Crystallization : Remove the flask from the heat and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[3][4]
-
Crystal Collection and Washing : Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying : Transfer the purified crystals to a watch glass or a suitable container and dry them in a vacuum oven at a moderate temperature or in a desiccator until a constant weight is achieved.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Solution |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3][4] |
| "Oiling out" | The boiling point of the solvent is too high, or there are significant impurities depressing the melting point. | Use a solvent with a lower boiling point. Consider a preliminary purification step like column chromatography if impurities are substantial.[3][4] |
| Low Recovery | The compound is too soluble in the chosen solvent at low temperatures. Too much solvent was used. | Re-evaluate the solvent system. Ensure the minimum amount of hot solvent is used for dissolution. |
| Colored Impurities in Crystals | Impurities were not fully removed. | Consider adding a small amount of activated charcoal to the hot solution before filtration (if chemically compatible). |
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3][4]
-
Ventilation : Perform the recrystallization in a well-ventilated fume hood, especially when heating flammable solvents like ethanol.
-
Azide Precursors : If the synthesis of the starting material involved the use of sodium azide, be aware of the potential for residual azide. Avoid contact of any solutions with heavy metals, as this can form explosive heavy metal azides. Acidification of solutions containing azide can produce highly toxic and explosive hydrazoic acid and should be done with extreme caution.[3][4]
-
Handling the Compound : (1H-tetrazol-5-ylmethyl)amine hydrobromide may cause skin and eye irritation.[3][4] Avoid inhalation of dust and direct contact with the skin and eyes.
References
-
National Center for Biotechnology Information. (2017). Concise Synthesis of Tetrazole Macrocycle. PubMed Central. Retrieved from [Link]
-
Arkat USA. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Retrieved from [Link]
-
South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]
Sources
Scale-up synthesis methods for (1H-tetrazol-5-ylmethyl)amine derivatives
Abstract
This application note details the scale-up protocols for synthesizing (1H-tetrazol-5-ylmethyl)amine (5-aminomethyltetrazole, 5-AMT) and its N-protected derivatives. These scaffolds are critical bioisosteres for carboxylic acids and amide bonds in peptidomimetics and high-energy materials. Unlike the direct synthesis of 5-aminotetrazole, the introduction of the methylene bridge requires specific handling of aminoacetonitrile precursors. This guide prioritizes the Zinc(II)-catalyzed aqueous cycloaddition and the Ammonium salt-promoted organocatalytic route , focusing on process safety (azide management), impurity control, and isolation of the zwitterionic product.
Strategic Route Selection
The synthesis of 5-AMT derivatives hinges on the [3+2] cycloaddition of an azide source across the nitrile bond of aminoacetonitrile. For scale-up, direct reaction of free aminoacetonitrile is discouraged due to the high water solubility of the zwitterionic product (making isolation difficult) and potential catalyst poisoning.
Recommended Strategy: The "Protection-Cyclization-Deprotection" sequence.
-
Protection: Convert aminoacetonitrile to N-Boc-aminoacetonitrile (solid, lipophilic).
-
Cyclization: React with Sodium Azide (
) using a Lewis acid or ammonium salt catalyst. -
Deprotection: Acidic cleavage to yield the crystalline hydrochloride salt.
| Feature | Method A: Zn(II) Catalysis (Sharpless) | Method B: Ammonium Salt (Industrial) |
| Reagents | ||
| Safety | No | Potential sublimation of |
| Work-up | Acidic quench to remove Zn. | Simple filtration or aqueous extraction. |
| Scalability | High (aqueous solvent). | High (heterogeneous removal of salts). |
| Yield | >85% | 70-90% |
Safety Engineering: Azide Handling
Working with azides at scale requires rigorous adherence to safety protocols to prevent the formation of hydrazoic acid (
Critical Safety Parameters:
- Management: Hydrazoic acid is explosive and toxic.[1] It forms when azide salts contact strong acid. Maintain reaction pH > 6.0 until the quench step.
-
Metal Azides: Do not use halogenated solvents (forms di-azidomethane) or equipment containing Copper, Lead, or Brass (forms explosive metal azides). Use Glass-Lined Reactors (GLR) or Hastelloy.
-
Quenching: Residual azide must be destroyed before waste disposal using the Nitrite Method:
Figure 1: Safety Decision Tree for Azide Cycloaddition Processes.
Detailed Protocol: Zn(II)-Catalyzed Synthesis
This method utilizes the "Sharpless protocol," where Zinc salts activate the nitrile in an aqueous medium.[2] It is the safest route for scale-up as water moderates the exotherm.
Target Molecule: N-Boc-(1H-tetrazol-5-ylmethyl)amine Precursor: N-Boc-aminoacetonitrile (CAS: 85375-88-8)
Materials:
-
N-Boc-aminoacetonitrile (1.0 equiv)
-
Sodium Azide (
) (1.1 equiv) -
Zinc Bromide (
) (1.0 equiv) or Zinc Chloride ( ) -
Solvent: Water / Isopropanol (2:1 v/v)
-
Quench: 10% HCl, Ethyl Acetate
Step-by-Step Procedure:
-
Reactor Loading:
-
Charge a glass-lined reactor with N-Boc-aminoacetonitrile (e.g., 100 g, 0.64 mol).
-
Add Water (400 mL) and Isopropanol (200 mL). Stir to suspend.
-
Add
(144 g, 0.64 mol) followed by (45.8 g, 0.70 mol). -
Note: The order of addition controls the exotherm. Add azide last as a solid or solution.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 85°C) .
-
Maintain reflux for 12–16 hours.
-
IPC (In-Process Control): Monitor by HPLC (C18 column, Water/MeCN gradient). The nitrile peak (2250 cm⁻¹ in IR) should disappear.
-
-
Work-up (The "Sharpless Work-up"):
-
Cool the mixture to room temperature. The product exists as a Zinc-tetrazolate complex.
-
Add Ethyl Acetate (500 mL) and 10% HCl (300 mL) . Stir vigorously for 30 minutes.
-
Mechanism:[3][4][5] Acid breaks the Zn-complex, protonating the tetrazole (organic soluble) and keeping Zn in the aqueous phase.
-
Caution: Ensure adequate ventilation; trace
may be released if excess azide was used.
-
-
Isolation:
-
Separate the phases. Extract the aqueous layer again with Ethyl Acetate (2 x 200 mL).
-
Combine organic layers and wash with Brine (200 mL).
-
Dry over
and concentrate under reduced pressure. -
Crystallization: The crude solid is often pure enough. If not, recrystallize from Ethyl Acetate/Hexanes.
-
-
Yield: Expect 85–92% as a white crystalline solid.
Detailed Protocol: Deprotection to 5-AMT Hydrochloride
To obtain the free amine salt for further derivatization.
Procedure:
-
Dissolve N-Boc-(1H-tetrazol-5-ylmethyl)amine (50 g) in Methanol (150 mL) .
-
Cool to 0°C.
-
Slowly add 4M HCl in Dioxane (125 mL, 2.0 equiv) or bubble dry HCl gas.
-
Stir at Room Temperature for 4 hours. A white precipitate will form.
-
Filtration: Filter the solid under nitrogen.
-
Wash: Wash the cake with cold Diethyl Ether or MTBE to remove Boc byproducts.
-
Drying: Dry in a vacuum oven at 40°C.
Product: (1H-tetrazol-5-ylmethyl)amine hydrochloride (5-AMT·HCl). Purity: >98% by HPLC.
Process Visualization
Figure 2: Process Flow Diagram (PFD) for the conversion of N-Boc-aminoacetonitrile to 5-AMT HCl.
Analytical Characterization
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Assay | > 98.0% w/w | HPLC (C18, 210 nm) |
| IR Spectrum | Absence of Nitrile stretch (~2250 cm⁻¹) | FTIR |
| NMR | Tetrazole C-H (no proton), Methylene CH2 (~4.5 ppm) | 1H-NMR (DMSO-d6) |
| Residual Zinc | < 20 ppm | ICP-MS |
| Azide Content | < 5 ppm | Ion Chromatography |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Koguro, K., et al. (1998).[6] A Simple and Practical Synthesis of 5-Substituted Tetrazoles. Synthesis, 1998(6), 910–914.[6] Link
-
Himo, F., et al. (2002). Mechanisms of the Zinc(II)-Catalyzed Reaction of Nitriles with Azides. Journal of the American Chemical Society, 124(41), 12210–12216. Link
-
Roh, J., et al. (2012). 5-Substituted tetrazoles: synthesis and applications. Arkivoc, 2012(1), 346–375. Link
-
Sureshbabu, V. V., et al. (2009).[1] Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids. Synthetic Communications, 39(3), 395-406. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]
- 4. EP0669325B1 - Process for producing 5-amino-tetrazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
Handling and storage requirements for hygroscopic tetrazole salts
Application Notes & Protocols
Title: A Practical Guide to the Handling and Storage of Hygroscopic Tetrazole Salts in Research and Development
Abstract: Tetrazole-containing compounds are a cornerstone in modern medicinal chemistry, frequently employed as bioisosteres for carboxylic acids to enhance the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][2] Many of these compounds exist as salts, which often exhibit significant hygroscopicity—a strong tendency to absorb moisture from the atmosphere. Improper handling and storage of these hygroscopic salts can lead to significant physicochemical changes, including deliquescence, chemical degradation, and altered dissolution profiles, ultimately compromising sample integrity, experimental reproducibility, and the stability of the final drug product.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and best practices for the effective management of hygroscopic tetrazole salts, ensuring their stability and reliability from the laboratory bench to formulation development.
The Challenge of Hygroscopicity in Tetrazole Salts
Tetrazole rings are weakly acidic, with pKa values often comparable to carboxylic acids, allowing them to form stable salts.[5][6][7] While this property is advantageous for tuning solubility and other pharmaceutical properties, it also predisposes them to hygroscopicity.
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This process can manifest in several ways:
-
Adsorption: Water molecules adhere to the surface of the solid.
-
Absorption: Water is drawn into the bulk structure of the solid.
-
Deliquescence: A highly hygroscopic solid absorbs so much moisture that it dissolves and forms a liquid solution. This occurs when the ambient relative humidity (RH) is greater than the Deliquescence Relative Humidity (DRH) of the salt.[8]
The consequences of uncontrolled moisture absorption are severe:
-
Inaccurate Weighing: The measured mass will include an unknown quantity of water, leading to errors in concentration calculations for assays and reactions.[8]
-
Physical State Changes: The material can transform from a free-flowing powder into a clumpy, caked, or even paste-like substance, making it difficult to handle and process.[4][9]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the API.[4][10][11]
-
Compromised Dosage Form Performance: In a pharmaceutical context, changes in the physical form of the API can negatively impact dissolution rates, bioavailability, and the overall stability of the final product.[4]
Core Principles for Long-Term Storage
The primary goal of storage is to create a micro-environment that minimizes the exposure of the tetrazole salt to atmospheric moisture. This is achieved through a multi-layered approach.
Environmental Control
The macro-environment of the storage area is the first line of defense.
-
Humidity Control: Storage areas should be humidity-controlled. For many hygroscopic materials, maintaining a relative humidity (RH) below 40% is recommended.[12]
-
Temperature Management: Store compounds in a cool, dry location away from direct heat sources.[9][13] Avoid rapid temperature fluctuations, which can cause condensation inside containers.[13]
Primary and Secondary Containment
Proper packaging is critical to protect the material from the ambient environment.
-
Airtight Primary Containers: Always store hygroscopic tetrazole salts in airtight containers made of non-reactive materials like glass with tightly sealing caps (e.g., screw-top vials with PTFE-lined caps).[4][9][14]
-
Secondary Containment: For added protection, place the primary container inside a secondary enclosure that provides a moisture-free atmosphere. This is the most crucial step for ensuring long-term stability. Common options include:
-
Desiccators: Glass or plastic desiccators containing a renewable desiccant like silica gel (with a humidity indicator), anhydrous calcium sulfate, or molecular sieves are ideal.[15]
-
Inert Atmosphere Glove Box: For extremely sensitive compounds, long-term storage within a glove box continuously purged with an inert gas (nitrogen or argon) to maintain <1 ppm H₂O is the gold standard.[14][16]
-
Sealable Bags with Desiccant: Placing the primary container in a heat-sealed, laminated foil bag with desiccant pouches is a practical and effective alternative.[17]
-
Inventory and Labeling
-
Clear Labeling: Ensure all containers are clearly labeled with the compound name, batch number, date received, and a clear warning of its hygroscopic nature.
-
Stock Rotation: Follow the "First Expired/First Out" (FEFO) principle to ensure older stock is used first.[18]
| Storage Condition | Recommendation | Rationale |
| Environment | Store in a cool, dry area. RH < 40%. | Minimizes ambient moisture and prevents condensation.[12] |
| Primary Container | Tightly sealed glass vial with a PTFE-lined cap. | Prevents direct ingress of atmospheric moisture.[4][9] |
| Secondary Container | Desiccator, glove box, or sealed foil bag with desiccant. | Creates a dry micro-environment around the primary container.[16][17] |
| Inert Atmosphere | For highly sensitive salts, store under Nitrogen or Argon. | Provides the ultimate protection against both moisture and oxygen.[4] |
Protocols for Handling and Manipulation
Every time a container is opened, the material is exposed to ambient moisture. The objective of these protocols is to minimize the duration and impact of this exposure.
Protocol: Weighing Hygroscopic Tetrazole Salts
This is the most frequent operation and carries the highest risk of moisture uptake. Performing this procedure inside a glove box or environmental chamber with controlled low humidity is strongly recommended.[8]
Methodology:
-
Preparation: Allow the sealed primary container to equilibrate to the ambient temperature of the weighing environment for at least 30 minutes before opening. This prevents condensation on the cold powder.
-
Tare Vessel: Place a suitable weighing vessel (e.g., glass vial, moisture-resistant weighing paper) on the analytical balance and tare it.[8]
-
Minimize Exposure: Briefly open the primary container. Using a clean, dry spatula, quickly transfer an approximate amount of the salt to the tared vessel.
-
Seal Immediately: Tightly reseal the primary container immediately after the transfer. Wrap the cap with parafilm for extra security if it will not be used again shortly.
-
Record Mass: Obtain a stable reading from the balance and record the mass.
-
Work Quickly: Proceed with the subsequent step (e.g., dissolution) as quickly as possible to prevent the weighed sample from absorbing moisture.
Caption: Workflow for weighing hygroscopic salts.
Protocol: Handling in an Inert Atmosphere (Glove Box)
For operations requiring extended handling, such as preparing multiple samples or when dealing with exceptionally sensitive salts, a glove box is indispensable.
Methodology:
-
Introduce Materials: Transfer all necessary items (sealed salt container, spatulas, vials, solvents, etc.) into the glove box via the antechamber.
-
Purge Antechamber: Evacuate and refill the antechamber with the inert gas (e.g., Nitrogen) for at least three cycles to remove atmospheric air and moisture.[16]
-
Perform Manipulations: Once inside the main chamber, all manipulations (weighing, dissolution, reaction setup) can be performed using standard laboratory techniques without risk of moisture exposure.
-
Seal Products: Before removing materials, ensure all samples and the stock container of the tetrazole salt are securely sealed in their primary containers.
-
Remove Materials: Use the antechamber to remove all items from the glove box.
Caption: Standard operational workflow for a glove box.
Analytical Methods for Moisture Content Determination
Regularly assessing the water content of a hygroscopic salt is a critical quality control step.
| Method | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Titration with an iodine-based reagent that reacts specifically with water. | High accuracy and specificity for water; considered the gold standard.[19] | Requires specialized equipment; destructive test. |
| Loss on Drying (LOD) | Measures the weight loss of a sample after heating in an oven. | Simple and inexpensive.[20] | Not specific to water (any volatile component is lost); thermal degradation of the sample is possible.[21] |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of NIR light by water molecules. | Rapid, non-destructive, and can be used for real-time monitoring.[22] | Requires development of a calibration model against a primary method like Karl Fischer.[19][22] |
Protocol: Water Content Determination by Karl Fischer (KF) Titration
This protocol provides a general outline for coulometric KF titration, suitable for samples with low water content.
Methodology:
-
System Preparation: Turn on the KF titrator and allow the titration cell solution to stabilize until the instrument indicates a "drift-free" or ready state.
-
Sample Preparation: In a low-humidity environment (glove box), accurately weigh approximately 10-20 mg of the tetrazole salt into a small, dry vial.
-
Injection: Quickly uncap the vial and introduce the solid sample directly into the KF titration cell. Alternatively, dissolve the sample in a pre-dried anhydrous solvent (e.g., anhydrous methanol) and inject a known volume of the solution.
-
Titration: Start the titration process. The instrument will automatically titrate the water present in the sample and calculate the water content.
-
Calculation: The result is typically provided in micrograms (µg) of water. Calculate the weight percentage (w/w) of water using the initial sample mass.
-
Water Content (%) = (Mass of Water from KF / Initial Mass of Sample) x 100
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Salt is clumpy or caked | Prolonged or repeated exposure to ambient humidity. Improperly sealed container. | Handle the material exclusively in a glove box or controlled humidity chamber.[4] If the salt is known to be thermally stable, it may be dried under vacuum. Caution: Verify the thermal stability first, as many nitrogen-rich compounds can be energetic.[7][9] |
| Inconsistent analytical results (e.g., potency, NMR) | Inaccurate initial weight due to absorbed water. Degradation of the sample by moisture. | Re-measure water content using Karl Fischer titration. Use the corrected, "dry" mass for all calculations. Store and handle the material under stricter conditions. |
| Material turns into a liquid or slurry | Ambient relative humidity has exceeded the salt's Deliquescence Relative Humidity (DRH). | The material is likely unusable for quantitative work. Discard and obtain a fresh sample. Rigorously control the humidity of the storage and handling environment to stay below the DRH.[8] |
References
- Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
- University of California. Water Sensitive Chemicals. Environment, Health & Safety.
- Complete Preservation. (2019, March 15). EXPLAINED: Moisture Content Analysis using the Gravimetric Process.
- ResearchGate. (2024, September 2). (PDF) Decomposition products of tetrazoles.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Ossila. Air Sensitive Compounds.
- BioPharm International. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer.
- Russian Chemical Reviews. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?.
- Smolecule. Handling hygroscopic properties of hydrochloride salts.
- Elewa, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Lawong, A., et al. Novel Antimalarial Tetrazoles and Amides Active Against the Hemoglobin Degradation Pathway in Plasmodium falciparum. PMC.
- Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- TutorChase. How do you handle hygroscopic solutes in the lab?.
- Springer Nature. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- PubMed. Moisture determination in hygroscopic drug substances by near infrared spectroscopy.
- Al-Nahrain Journal of Science. (2023, March). View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.
- Food and Drug Administration. Annex 9 Guide to good storage practices for pharmaceuticals.
- ACG. IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING.
- PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Life Chemicals. (2024, January 17). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.
- Benchchem. Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
- Mettler Toledo. Moisture Content Determination.
- PMC. (2026, January 16). Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications.
- Speedsternow. (2025, April 9). A Complete Guide to Shipping Pharmaceuticals.
- USP-NF. (2017, April 28). <659> Packaging and Storage Requirements.
- ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
- Presto Group. Complete Guide to Moisture Content Test & Its Importance.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 7. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. tutorchase.com [tutorchase.com]
- 10. researchgate.net [researchgate.net]
- 11. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 12. uspnf.com [uspnf.com]
- 13. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 14. ossila.com [ossila.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. molan.wdfiles.com [molan.wdfiles.com]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov.ph [fda.gov.ph]
- 19. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Complete Guide to Moisture Content Test & Its Importance [borosilscientific.com]
- 21. mt.com [mt.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Preparation and Diversification of Tetrazole-Based Heterocycles Starting from Aminomethyl Tetrazole
Introduction & Scientific Rationale
Tetrazole derivatives are a premier class of heterocycles in medicinal chemistry, primarily utilized as metabolically stable, lipophilic bioisosteres for carboxylic acids and amides[1]. Because they resist phase II metabolic glucuronidation while maintaining similar pKa values to carboxylic acids, their incorporation into drug scaffolds drastically improves pharmacokinetic profiles[1].
Among tetrazole derivatives,
Workflow for synthesizing and diversifying aminomethyl tetrazoles.
Primary Synthesis: The Ugi-Tetrazole Four-Component Reaction (UT-4CR)
Historically, incorporating ammonia into Ugi multicomponent reactions has been highly problematic, often resulting in complex mixtures of secondary amines or six-component coupling byproducts[2]. However, the Ugi-azide variation (UT-4CR) uniquely accommodates ammonia.
Causality: The high nucleophilicity of the azide source (e.g., TMSN
Protocol 1: Protecting-Group-Free Synthesis of -Aminomethyl Tetrazoles
-
Imine Pre-formation: In a round-bottom flask, dissolve the target ketone (1.0 equiv) in methanol (0.5 M). Add aqueous ammonia (25% w/w, 5.0 equiv). Rationale: A large excess of ammonia drives the equilibrium toward the primary imine and suppresses the formation of secondary imines.
-
Incubation: Stir the mixture at room temperature for 30 minutes.
-
Multicomponent Assembly: Sequentially add the isocyanide (1.0 equiv) and azidotrimethylsilane (TMSN
, 1.0 equiv) to the stirring solution. -
Reaction: Stir the sealed reaction at room temperature for 24–48 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol and excess ammonia. Purify via flash column chromatography (DCM/MeOH).
-
Self-Validation System: Monitor the reaction via TLC; the complete consumption of the isocyanide indicates reaction termination. Post-purification, confirm the primary amine via
H NMR (look for a broad singlet integrating for 2H around 2.0–3.0 ppm, which disappears upon D O exchange).
Diversification Pathway A: Regioselective N-Alkylation
Once synthesized and N-acylated (e.g., yielding N-benzoyl 5-(aminomethyl)tetrazole), the tetrazole core can be alkylated.
Causality: The 5-substituted tetrazole ring exists in a dynamic tautomeric equilibrium between the 1H- and 2H-forms[3]. Density Functional Theory (DFT) calculations indicate that the HOMO-LUMO energy gap favors nucleophilic attack from the 2H-form, rendering it slightly more reactive than the 1H-form[3]. Consequently, base-promoted alkylation yields a predictable mixture of 2,5-disubstituted and 1,5-disubstituted regioisomers[3].
Quantitative Data Summary: Alkylation Energetics & Yields
| Parameter | 1H-Tautomer (1,5-Regioisomer) | 2H-Tautomer (2,5-Regioisomer) |
| Experimental Yield | 45% | 55% |
| HOMO-LUMO Gap (vs Benzyl Bromide) | 6.03 eV | Lower (Kinetically Favored) |
| ~154 ppm (Upfield) | ~164 ppm (Downfield) |
Table 1: Regioselectivity and energetic parameters for the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide[3].
Protocol 2: Base-Promoted N-Alkylation
-
Deprotonation: Dissolve N-benzoyl 5-(aminomethyl)tetrazole (1.0 equiv) in anhydrous DMF (0.2 M). Add K
CO (1.5 equiv) and stir for 15 minutes. Rationale: K CO is a sufficiently mild base to deprotonate the acidic tetrazole N-H without hydrolyzing the N-benzoyl amide linkage[3]. -
Alkylation: Dropwise add benzyl bromide (1.1 equiv) to the suspension. Rationale: Dropwise addition prevents localized over-alkylation and controls the mild exotherm.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Quench with water and extract with ethyl acetate. Dry the organic layer over Na
SO and concentrate. -
Self-Validation System: LC-MS will exhibit two distinct chromatographic peaks with identical
values. Separate the isomers via silica gel chromatography and assign them using C NMR based on the C5 carbon shift (Table 1)[3].
Diversification Pathway B: Rhodium(III)-Catalyzed Annulation
To access advanced pharmaceutical scaffolds, the aminomethyl tetrazole core can be hybridized with other heterocycles. A highly efficient method is the Rh(III)-catalyzed annulation of N-acylaminomethyltetrazoles with alkynes to form tetrazole-isoquinolone hybrids[4].
Causality: The tetrazole moiety acts as a powerful bidentate directing group. One of the tetrazole nitrogen atoms forms a dative bond with the active[Cp*Rh] catalyst, precisely positioning the metal center to perform a regioselective ortho-C-H activation on the adjacent acyl aromatic ring[4].
Rhodium(III)-catalyzed annulation cycle directed by the tetrazole moiety.
Protocol 3: Synthesis of Tetrazole-Isoquinolone Hybrids
-
Catalyst Activation: Under an inert argon atmosphere, charge an oven-dried Schlenk tube with[Cp*RhCl
] (5 mol%) and CsOAc (2.0 equiv). Rationale: CsOAc is critical; it acts as an internal base facilitating the concerted metalation-deprotonation (CMD) step required for C-H activation[4]. -
Substrate Addition: Add the N-acylaminomethyltetrazole (1.0 equiv) and an internal alkyne (1.2 equiv).
-
Solvent Addition: Inject anhydrous trifluoroethanol (TFE, 0.2 M). Rationale: TFE is a highly polar, non-nucleophilic solvent that expertly stabilizes the transient cationic rhodium intermediates without competing for coordination sites.
-
Reaction: Seal the tube and heat at 100 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with DCM, filter through a short pad of Celite, and concentrate.
-
Self-Validation System: The reaction mixture will transition from bright orange to deep red/brown as the catalytic cycle progresses. Following purification, confirm success via
H NMR: the disappearance of the ortho-aromatic proton on the acyl ring confirms successful C-H functionalization and annulation[4].
References
1.[1] "Tetrazoles via Multicomponent Reactions", Chemical Reviews - ACS Publications. URL: 2.[3] "Experimental and Computational Studies On N-Alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole", Molecules (via Scribd). URL: 3.[4] "Combining the Ugi-azide multicomponent reaction and rhodium(III)-catalyzed annulation for the synthesis of tetrazole-isoquinolone/pyridone hybrids", Beilstein Journal of Organic Chemistry. URL: 4.[2] "Versatile Protecting-Group Free Tetrazolomethane Amine Synthesis by Ugi Reaction", ACS Combinatorial Science. URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing (1H-tetrazol-5-ylmethyl)amine Couplings
Subject: Troubleshooting & Optimization Guide for Aminomethyltetrazole Amide Couplings Ticket ID: TECH-TZ-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Coupling (1H-tetrazol-5-ylmethyl)amine (aminomethyltetrazole) is notoriously deceptive. While it appears to be a simple primary amine, the acidic tetrazole ring (
This guide addresses the three primary failure modes: insolubility (precipitation of the zwitterion), regio-scrambling (acylation of the tetrazole ring nitrogens), and workup failure (product loss to the aqueous phase).
Module 1: The Solubility Paradox
User Query: "I added my amine to DCM/DMF, but it just sits as a suspension. Even adding DIPEA didn't help. How do I get this into solution?"
The Root Cause
(1H-tetrazol-5-ylmethyl)amine exists as a zwitterion in neutral media. The tetrazole ring is deprotonated (negative), and the amine is protonated (positive). Non-polar solvents like DCM or Toluene cannot disrupt this ionic lattice.
The Protocol: "Salting-In" Strategy
Do not treat this as a standard organic amine. You must disrupt the lattice energy using high-dielectric solvents or chaotic salts.
Recommended Solvent Systems:
| Solvent System | Solubility Rating | Notes |
|---|---|---|
| DMF (Neat) | ⭐⭐⭐⭐ | Best general-purpose solvent. Heating to 40°C often required. |
| DMSO | ⭐⭐⭐⭐⭐ | Highest solubility, but difficult to remove during workup. |
| NMP | ⭐⭐⭐⭐ | Excellent alternative to DMF; lower toxicity profile. |
| DCM/THF | ⭐ | Avoid. The zwitterion will precipitate immediately. |
| Water/Acetonitrile | ⭐⭐⭐ | Good for EDC couplings, but risks hydrolysis of active esters. |
Technical Tip: If using the HCl salt of the amine, you must add exactly 1.0 equivalent of base (DIPEA or NMM) to release the free amine. However, adding excess base (>2.0 eq) deprotonates the tetrazole ring, making it a competing nucleophile (see Module 2).
Module 2: Reagent Selection & Activation
User Query: "My LCMS shows the mass of the product, but the yield is <20%. I see a large peak corresponding to the activated ester of my starting acid."
The Diagnostic
Standard carbodiimide couplings (EDC/NHS) often fail because the nucleophilicity of the exocyclic amine is dampened by the electron-withdrawing tetrazole ring. Furthermore, uronium salts (HATU/HBTU) can react with the tetrazole ring if the pH is too high.
The Solution: T3P® (Propylphosphonic Anhydride)
T3P is the superior reagent for this substrate. It operates well in polar aprotic solvents (DMF/EtOAc) and drives the reaction through a cyclic anhydride intermediate that is highly reactive toward sterically or electronically deactivated amines.
Protocol: T3P Coupling of Aminomethyltetrazole
-
Dissolve the Carboxylic Acid (1.0 eq) and (1H-tetrazol-5-ylmethyl)amine (1.1 eq) in DMF (concentration ~0.2 M).
-
Cool the mixture to 0°C.
-
Add Base: Pyridine (3.0 eq) or DIPEA (3.0 eq). Note: Pyridine often suppresses racemization better.
-
Add T3P: Add 50% w/w T3P solution in EtOAc/DMF (1.5 eq) dropwise.
-
Warm: Allow to warm to RT and stir for 12–24 hours.
Why this works: T3P generates water-soluble phosphate byproducts, simplifying the purification of the polar tetrazole product.
Module 3: Regioselectivity (The "Wrong Nitrogen" Issue)
User Query: "I isolated a product with the correct mass, but the NMR looks wrong. It seems the tetrazole ring was acylated."
The Mechanism
The tetrazole ring contains four nitrogen atoms. When deprotonated (which happens if you use too much base), the ring nitrogens (specifically N2) become nucleophilic.
Caption: Kinetic competition between the exocyclic amine (Path A) and the tetrazole ring nitrogen (Path B).
The Fix: Protecting Groups
If regioselectivity remains an issue, you must block the tetrazole ring.
-
Trityl (Trt) Protection: The gold standard. The bulky trityl group on the tetrazole ring forces the reaction to the exocyclic amine and dramatically improves solubility in DCM/EtOAc.
-
Deprotection: TFA/DCM (1:1) with scavengers (triethylsilane) to prevent trityl cation re-attachment.
-
Module 4: Workup & Purification
User Query: "My reaction worked, but I lost everything during the aqueous wash. The product loves water."
The "Polar Trap"
The tetrazole proton is acidic. In a standard bicarbonate wash (pH ~8), the product becomes a salt and stays in the water layer. In an acid wash (pH ~2), the amine/amide might protonate, also keeping it in water.
Optimized Isolation Protocols
Method A: The "Crash Out" (For DMF reactions)
-
Dilute the reaction mixture with 10 volumes of 0.5 M HCl .
-
The sudden pH drop protonates the tetrazole (neutralizing the anion).
-
If the amide is hydrophobic enough, it will precipitate. Filter and wash with water.
Method B: The "Salting Out" (For soluble products)
-
Acidify the aqueous layer to pH ~2-3 (keeps tetrazole protonated).
-
Saturate the aqueous phase with NaCl (brine).
-
Extract exhaustively with n-Butanol or IPA/CHCl3 (1:3) . These solvent mixtures are polar enough to pull the tetrazole out of the brine.
Method C: Catch-and-Release (Resin)
-
Use a Strong Anion Exchange (SAX) resin.
-
Load the reaction mixture (at pH 7-8). The deprotonated tetrazole binds to the resin.
-
Wash away impurities with MeOH/Water.
-
Elute the product using Acetic Acid/MeOH .
Troubleshooting Decision Tree
Caption: Step-by-step logic flow for diagnosing yield loss in tetrazole couplings.
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
- Wissmann, H., & Kleiner, H. J. (1980). "New peptide synthesis with propanephosphonic acid anhydride." Angewandte Chemie International Edition.
- Matthews, D. P., et al. (1993). "A new method for the synthesis of 5-substituted tetrazoles." Journal of Organic Chemistry.
Sources
Troubleshooting solubility issues with (1H-tetrazol-5-ylmethyl)amine HBr
Technical Support Center: Troubleshooting (1H-tetrazol-5-ylmethyl)amine HBr Solubility & Reactivity
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with the solubilization and coupling of (1H-tetrazol-5-ylmethyl)amine hydrobromide.
Part 1: The Root Cause of Insolubility (The "Zwitterion Trap")
To successfully work with (1H-tetrazol-5-ylmethyl)amine HBr, one must first understand the conflicting electrochemical nature of the molecule. The compound is supplied as a hydrobromide (HBr) salt, making it highly polar and heavily biased toward aqueous solubility.
The tetrazole ring acts as a bioisostere of a carboxylic acid, possessing a highly acidic proton with a pKa of approximately 4.9[1]. Conversely, the primary amine is basic (pKa ~9.5).
The Paradox: When researchers attempt to dissolve the HBr salt in organic solvents by adding a tertiary amine base (like DIPEA or TEA) to liberate the free amine, the molecule undergoes rapid internal acid-base chemistry. The base removes the acidic tetrazole proton, creating a tetrazolide anion and an ammonium cation. This resulting zwitterion forms a rigid, highly crystalline intermolecular hydrogen-bonded network that is completely insoluble in almost all organic solvents.
Part 2: Quantitative Solubility Matrix
To guide your solvent and strategy selection, refer to the solubility profiles of the three distinct states of this molecule.
| Solvent | (1H-tetrazol-5-ylmethyl)amine HBr | Zwitterionic Freebase | Bis-TMS Derivative |
| Water | Highly Soluble (>100 mg/mL) | Moderately Soluble | Reacts / Hydrolyzes |
| Methanol | Soluble | Poorly Soluble | Reacts / Solvolyzes |
| DMF / DMSO | Moderately Soluble (requires heat) | Insoluble | Highly Soluble |
| THF | Insoluble | Insoluble | Highly Soluble |
| DCM | Insoluble | Insoluble | Highly Soluble |
Part 3: Frequently Asked Questions (FAQs)
Q: I added DIPEA to my suspension of the HBr salt in DMF, and it immediately formed an unstirrable brick. What happened? A: You pre-neutralized the salt without an electrophile present. This triggered the "Zwitterion Trap." The liberated amine and the deprotonated tetrazole formed an insoluble ionic polymer network. Never pre-mix the base with this specific tetrazole salt unless the electrophile is already in solution.
Q: How can I perform a standard amide coupling (e.g., HATU/DIPEA) if the freebase crashes out? A: You must use the In Situ Neutralization technique (See Protocol A). By adding the base dropwise to a suspension containing both the HBr salt and the activated carboxylic acid, the transient free amine reacts with the electrophile immediately. This outcompetes the formation of the insoluble zwitterionic lattice.
Q: My reaction requires strictly anhydrous, non-polar conditions (e.g., DCM or THF). Is this possible? A: Yes, via Transient Silylation[2]. By treating the suspension with N,O-Bis(trimethylsilyl)acetamide (BSA), you temporarily mask both the tetrazole N-H and the primary amine as trimethylsilyl (TMS) derivatives[3]. This completely breaks the hydrogen-bonding network, rendering the intermediate highly soluble in DCM or THF.
Part 4: Mechanistic & Workflow Visualizations
Fig 1. Mechanistic pathways of (1H-tetrazol-5-ylmethyl)amine HBr activation.
Fig 2. Step-by-step workflow for in situ amide coupling bypassing precipitation.
Part 5: Experimental Protocols
Protocol A: In Situ Amide Coupling (The "Slow-Drip" Method)
Use this protocol when working in polar aprotic solvents (DMF, DMSO) with standard coupling reagents.
-
Initialization: Charge a dry flask with your carboxylic acid (1.0 eq), (1H-tetrazol-5-ylmethyl)amine HBr (1.1 eq), and HATU (1.1 eq).
-
Suspension: Add anhydrous DMF to achieve a 0.1 M concentration. The HBr salt will remain partially undissolved.
-
Thermal Control: Cool the suspension to 0 °C under an inert argon atmosphere.
-
Controlled Activation: Add DIPEA (3.0 eq) dropwise over 15–20 minutes.
-
Causality Note: Slow addition ensures the transient free amine reacts with the activated ester immediately. This prevents the accumulation of the freebase and subsequent zwitterion precipitation.
-
-
Validation: Warm to room temperature. The reaction is self-validating; the opaque suspension will clarify into a homogeneous yellow/orange solution as the insoluble salt is consumed and converted into the highly soluble amide product.
Protocol B: Transient Silylation for Aprotic Solvents
Use this protocol when your chemistry requires non-polar solvents (DCM, THF) or highly reactive electrophiles like acid chlorides.
-
Initialization: Suspend (1H-tetrazol-5-ylmethyl)amine HBr (1.0 eq) in anhydrous DCM or THF (0.2 M) under argon[2].
-
Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 to 4.0 eq) in one portion at room temperature[3].
-
Incubation: Stir vigorously for 1 to 2 hours.
-
Causality Note: BSA silylates both the acidic tetrazole ring and the primary amine. This destroys the ionic lattice, yielding a highly soluble bis-TMS intermediate.
-
-
Coupling: Once the solution becomes completely clear (indicating successful silylation), add your electrophile (e.g., acid chloride) directly to the flask.
-
Deprotection: Upon reaction completion, quench the reaction with methanol or dilute aqueous acid. The TMS groups are highly labile and will spontaneously cleave during the aqueous workup, revealing the intact tetrazole product.
References
- United States Patent (19) - Googleapis.
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)
- Why is tetrazole acidic?
- Tetrazole substituted polymers for High Temperature Polymer Electrolyte Fuel Cells - RSC Publishing Source: Royal Society of Chemistry URL
Sources
Technical Support Center: Hydrobromide Counterion Removal from Tetrazole Amines
Welcome to the Advanced Troubleshooting Guide for isolating freebase tetrazole amines from their hydrobromide (HBr) salts. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the specific mechanistic challenges associated with amphoteric heterocycles.
Core Challenge: The Zwitterion Dilemma
Q: Why do I lose all my product when I attempt a standard basic aqueous workup (e.g., NaOH neutralization followed by DCM extraction)?
The Causality: Tetrazole amines are highly amphoteric. The tetrazole ring is surprisingly acidic (pKa ~4.5–5.5), while the aliphatic amine moiety is basic (pKa ~9–10). In the HBr salt form, the tetrazole is neutral and the amine is protonated.
When you add an aqueous base like NaOH to remove the HBr, you deprotonate the amine, but you also deprotonate the tetrazole ring. This generates a zwitterion (a tetrazolide anion and a protonated amine) at neutral pH. Zwitterions possess massive dipole moments and are exceedingly water-soluble. Consequently, they will not partition into organic solvents like dichloromethane (DCM) or ethyl acetate. To successfully isolate the free base, you must utilize methods that completely bypass aqueous-organic biphasic extractions.
Quantitative Data: Strategy Comparison
Before selecting a protocol, consult the table below to match the thermodynamic and kinetic profiles of the removal strategy to your specific scale and substrate sensitivity.
| Strategy | Typical Yield | Scalability | Primary Byproducts | Reagent Cost | Best Application |
| Propylene Oxide (Epoxide) | 85–95% | Excellent (Lab to Pilot) | Volatile bromopropanols | Low | Standard lab-scale freebasing |
| Silver Oxide Precipitation | 90–98% | Poor (Cost prohibitive) | Insoluble AgBr, | High | Alkylation-sensitive amines |
| Ion Exchange (Anion) | 80–90% | Excellent (Process Scale) | Medium | Large-scale manufacturing |
Workflow Visualization
Workflow comparison of Epoxide and Silver Oxide methods for HBr counterion removal.
Troubleshooting FAQs & Self-Validating Protocols
FAQ 1: How do I remove HBr efficiently without using an aqueous extraction?
Solution: The Epoxide Scavenger Method
Causality & Mechanism: Propylene oxide acts as an irreversible acid scavenger. In the presence of the protonated amine, the epoxide undergoes a nucleophilic ring-opening reaction with the bromide ion. This specifically quenches the HBr to form 1-bromo-2-propanol and 2-bromo-1-propanol[1]. Because these halopropanol byproducts are highly volatile, they can be entirely removed under reduced pressure, leaving behind the pure zwitterionic free base without ever introducing water.
Step-by-Step Methodology:
-
Suspend the tetrazole amine • HBr salt in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask.
-
Add an excess of propylene oxide (3 to 5 molar equivalents). Caution: Perform in a fume hood due to volatility and toxicity.
-
Stir the mixture at room temperature for 12–24 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS or by taking a 10 µL aliquot, diluting it in 1 mL of DI water, and measuring the pH. The reaction is complete when the pH shifts from highly acidic (~2) to the isoelectric point of your specific zwitterion (typically ~6–7). Furthermore, the initial suspension usually becomes a clear solution as the salt reacts.
-
Concentrate the mixture under reduced pressure (rotary evaporation followed by high vacuum). The volatile bromopropanols will evaporate completely, yielding the pure freebase tetrazole amine.
FAQ 2: My amine is highly nucleophilic and sensitive to alkylation. Is there a milder alternative to epoxides?
Solution: The Silver Oxide Precipitation Method
Causality & Mechanism:
If you observe unwanted alkylation of your amine by propylene oxide, transition to the Silver Oxide (
Step-by-Step Methodology:
-
Dissolve or suspend the tetrazole amine • HBr in a mixture of methanol and water (8:2 v/v, 15 mL per gram).
-
Add 0.55 molar equivalents of
powder (slightly over stoichiometric, as 1 mole of neutralizes 2 moles of HBr). -
Stir vigorously in a flask wrapped in aluminum foil (to prevent light-induced degradation of silver salts) for 2–4 hours at room temperature.
-
Self-Validation Check: The reaction provides a distinct visual cue. The dense, black
powder will be consumed and replaced by a heavy, pale-yellow precipitate of . -
Filter the suspension through a tightly packed pad of Celite to remove the
solid. Wash the pad with additional methanol. -
Evaporate the filtrate under reduced pressure to isolate the freebase.
FAQ 3: How do I scale this up for a multi-kilogram process where silver salts are too expensive?
Solution: Anion Exchange Chromatography
Causality & Mechanism:
For process-scale chemistry, passing the salt through a strong base anion exchange resin (in the
Step-by-Step Methodology:
-
Pack a glass column with a strong base anion exchange resin (e.g., Amberlite IRA-400).
-
Wash the resin with 3 column volumes (CV) of 1M NaOH to ensure it is fully in the
form. -
Wash the column with copious amounts of DI water (typically 5–10 CV) until the eluent pH is neutral.
-
Dissolve the HBr salt in a minimum volume of water or aqueous methanol and load it onto the column.
-
Elute with water or aqueous methanol, collecting fractions.
-
Self-Validation Check: Test the eluent fractions by adding a few drops of 0.1M
solution to an aliquot. If the fraction is free of bromide, the solution will remain clear. If bromide is present (indicating column breakthrough), a cloudy pale-yellow precipitate will form. -
Pool the bromide-free fractions containing your product and lyophilize (freeze-dry) to obtain the freebase powder.
References
1.[1] Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. URL:[Link] 2.[2] Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. ACS Omega. URL:[Link] 3.[3] Ion Exchange. Water Quality Association (WQA). URL:[Link]
Sources
Technical Support Center: Minimizing Side Reactions in (1H-Tetrazol-5-ylmethyl)amine Functionalization
Welcome to the technical resource for scientists and researchers engaged in the chemical modification of (1H-tetrazol-5-ylmethyl)amine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered challenges during the functionalization of this versatile, yet complex, building block. The unique reactivity of the tetrazole ring, coupled with the primary amine, presents a landscape of potential side reactions that can complicate syntheses and reduce yields.
This document moves beyond simple protocol recitation to explain the underlying chemical principles governing these side reactions. By understanding the "why," you will be better equipped to make informed decisions to control your reaction outcomes.
Core Challenge: Regioselectivity and Over-Reaction
The primary hurdle in the functionalization of (1H-tetrazol-5-ylmethyl)amine is controlling the site of reaction. The molecule presents multiple nucleophilic centers: the primary amine and the four nitrogen atoms of the tetrazole ring. Alkylation and acylation reactions can lead to a mixture of products, most notably the undesired N1 and N2 isomers on the tetrazole ring, in addition to the desired functionalization at the primary amine.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My alkylation of (1H-tetrazol-5-ylmethyl)amine is producing a mixture of N1 and N2 isomers on the tetrazole ring, along with the desired N-alkylated amine. How can I improve selectivity?
A1: This is a classic regioselectivity problem in tetrazole chemistry.[4] The formation of N1 and N2 isomers is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[2][4] The exocyclic primary amine is generally more nucleophilic than the tetrazole nitrogens; however, under basic conditions, deprotonation of the tetrazole ring creates a highly nucleophilic tetrazolate anion, which readily competes for the electrophile.[3]
Troubleshooting Strategies:
-
Protecting Groups: The most robust strategy is to protect the tetrazole ring prior to amine functionalization. The trityl (Tr) and p-methoxybenzyl (PMB) groups are commonly used for this purpose.[5][6] The protected tetrazole can then be subjected to alkylation or acylation at the primary amine, followed by deprotection.
-
Reaction Conditions: If a protection-deprotection sequence is undesirable, careful optimization of reaction conditions is critical.
-
Base: The choice of base can influence the N1/N2 ratio.[2] For reactions at the primary amine, a non-nucleophilic base that is not strong enough to extensively deprotonate the tetrazole ring is preferred. Consider using a hindered base like diisopropylethylamine (DIPEA).
-
Solvent: Solvent polarity can impact the reactivity of the tetrazolate anion.[2] Aprotic solvents like THF or dichloromethane are often preferred over polar aprotic solvents like DMF, which can promote the formation of the tetrazolate anion.
-
Temperature: Lower reaction temperatures generally favor kinetic control, which may enhance selectivity towards the more accessible primary amine.[2]
-
Q2: I am observing di-alkylation, with substitution on both the primary amine and the tetrazole ring. How can I prevent this?
A2: Di-alkylation occurs when the reaction conditions are harsh enough to promote reaction at both nucleophilic sites.
Troubleshooting Strategies:
-
Stoichiometry: Carefully control the stoichiometry of your electrophile. Use of a slight excess (1.0-1.2 equivalents) is common for driving the reaction to completion, but a large excess should be avoided.
-
Order of Addition: Adding the electrophile slowly to a solution of the amine and a mild base can help to maintain a low concentration of the electrophile, favoring reaction at the more nucleophilic primary amine.
-
Protecting Groups: As with the regioselectivity issue, protecting the tetrazole ring is the most effective way to prevent di-alkylation.[5][6]
Q3: My acylation reaction is giving low yields and a complex mixture of products. What are the likely side reactions?
A3: In addition to N-acylation of the tetrazole ring, acylating agents can be susceptible to hydrolysis or other side reactions, especially if the reaction conditions are not optimized.
Troubleshooting Strategies:
-
Acylating Agent: Use a highly reactive acylating agent like an acid chloride or anhydride to favor rapid reaction at the primary amine.
-
Base: A non-nucleophilic base such as triethylamine or DIPEA is crucial to prevent side reactions with the acylating agent.
-
Temperature: Perform the acylation at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
Visualizing Reaction Pathways
The following diagram illustrates the competing reaction pathways during the alkylation of (1H-tetrazol-5-ylmethyl)amine.
Caption: Competing pathways in the alkylation of (1H-tetrazol-5-ylmethyl)amine.
Troubleshooting Guide: A Systematic Approach
When faced with a complex product mixture, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow for diagnosing and resolving common issues.
Problem: Poor Regioselectivity (Mixture of N-amine, N1-tetrazole, and N2-tetrazole alkylated products)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Tetrazole Deprotonation | Analyze reaction mixture by LC-MS to identify all isomers. | Use a milder, non-nucleophilic base (e.g., DIPEA). |
| Solvent Effects | Run test reactions in different solvents (e.g., THF, DCM, ACN). | Select the solvent that provides the best selectivity.[2] |
| Reaction Temperature | Vary the reaction temperature (e.g., 0 °C, RT, 40 °C) and monitor product distribution. | Lower temperatures often favor kinetic products.[2] |
| High Reactivity of Electrophile | Use a less reactive electrophile if possible. | Consider switching from an alkyl iodide to a bromide or chloride. |
Problem: Di-alkylation or Over-alkylation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Excess Electrophile | Review the stoichiometry of your reaction. | Use a maximum of 1.2 equivalents of the electrophile. |
| Harsh Reaction Conditions | Assess the strength of the base and the reaction temperature. | Use a milder base and lower the reaction temperature. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | Quench the reaction as soon as the starting material is consumed. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting side reactions.
Caption: A systematic workflow for troubleshooting side reactions.
Experimental Protocols
Protocol 1: N-Alkylation of the Primary Amine with Tetrazole Protection
This protocol utilizes a trityl protecting group to ensure selective alkylation at the primary amine.
Step 1: Protection of the Tetrazole Ring
-
Dissolve (1H-tetrazol-5-ylmethyl)amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 eq.) and cool the solution to 0 °C.
-
Add trityl chloride (1.05 eq.) portion-wise and allow the reaction to warm to room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield N-trityl-(1H-tetrazol-5-ylmethyl)amine.
Step 2: Alkylation of the Primary Amine
-
Dissolve the N-trityl protected amine (1.0 eq.) in anhydrous THF.
-
Add a suitable base (e.g., potassium carbonate, 1.5 eq.) and the desired alkyl halide (1.1 eq.).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of the Tetrazole Ring
-
Dissolve the N-alkylated, N-trityl protected intermediate in a suitable solvent (e.g., DCM).
-
Add a strong acid such as trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Concentrate the reaction mixture and purify the desired N-alkylated (1H-tetrazol-5-ylmethyl)amine.[5]
Protocol 2: Selective N-Acylation of the Primary Amine
This protocol focuses on the selective acylation of the primary amine without tetrazole protection.
-
Dissolve (1H-tetrazol-5-ylmethyl)amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM and cool to 0 °C.
-
Slowly add the desired acyl chloride or anhydride (1.05 eq.) dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Concluding Remarks
The successful functionalization of (1H-tetrazol-5-ylmethyl)amine hinges on a thorough understanding of its reactivity and the careful control of reaction conditions. While protecting group strategies offer the most reliable path to clean, selective transformations, optimization of reaction parameters can also yield the desired products. This guide provides a framework for diagnosing and resolving common side reactions, empowering researchers to navigate the complexities of tetrazole chemistry with greater confidence.
References
- BenchChem. (2025). Technical Support Center: Regioselectivity of Tetrazole Alkylation.
- BenchChem. (2025). Technical Support Center: Troubleshooting Isomer Formation in Tetrazole Alkylation.
- BenchChem. (2025). Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles.
- Various Authors. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals Blog.
- Boev, V. I., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
- Porebski, P., et al. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. Chemical Reviews.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of the Tetrazole Ring.
- Various Authors. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- Various Authors. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Various Authors. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules.
- Various Authors. (2020). 'Atypical Ugi' tetrazoles. Chemical Communications.
- Yus, M., & Behloul, C. (2015). Trityl Group Deprotection from Tetrazoles. Synlett.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- Various Authors. (2022). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. ACS Omega.
- Various Authors. (2025). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate.
- Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.
- Fiveable. (2025). Tetrazole Definition.
- Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry.
- Various Authors. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules.
- Various Authors. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry.
- Various Authors. (2025). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Synlett.
- Various Authors. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Various Authors. (2015). Alkylation of Tetrazoles Using Mitsunobu Conditions. Synthetic Communications.
- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Purification of Tetrazole Methylamine Intermediates
Welcome to the Technical Support Center for the isolation and purification of tetrazole methylamine intermediates. Because tetrazoles act as bioisosteres for carboxylic acids, tetrazole methylamines present unique physicochemical challenges—chiefly their high polarity and zwitterionic nature.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to isolate these compounds safely and efficiently.
Section 1: Fundamental Properties & Safety (FAQs)
Q: Why is my tetrazole methylamine intermediate so difficult to retain on standard C18 reverse-phase columns? A: The difficulty stems from the molecule's zwitterionic nature. The tetrazole ring acts as a carboxylic acid bioisostere with a pKa of approximately 4.5–4.9, while the primary methylamine group has a pKa of ~9.0–10.0. At physiological or neutral pH, the molecule exists as a highly polar zwitterion (a deprotonated tetrazolate anion and a protonated ammonium cation). This dual-charge state makes the intermediate highly water-soluble and virtually unretained on hydrophobic reverse-phase (RP) stationary phases.
Q: What are the thermal stability and safety concerns when handling tetrazole intermediates during solvent removal? A: Tetrazoles are high-nitrogen heterocycles. While 5-substituted tetrazoles exhibit improved thermal stability (often decomposing at temperatures >200°C)[1][2], they can pose explosive hazards if subjected to extreme heat, friction, or incompatible oxidizing agents[3]. Causality & Best Practice: The high heat of formation in poly-nitrogen compounds means decomposition can be highly exothermic. Never distill crude tetrazole reaction mixtures to dryness without first verifying thermal stability via Differential Scanning Calorimetry (DSC). Furthermore, if your synthesis utilized azide salts, ensure all unreacted hydrazoic acid or heavy metal azides (which are highly shock-sensitive) are fully quenched before concentration.
Section 2: Chromatography & Isolation Troubleshooting
Q: How can I force retention of these highly polar intermediates on reverse-phase HPLC? A: You must either suppress the zwitterionic nature or utilize ion-pairing agents to mask the charges:
-
pH Suppression: Lowering the mobile phase pH to < 3.0 (using 0.1% Trifluoroacetic acid, TFA) protonates the tetrazole ring, leaving only the amine charged. This reduces the overall polarity.
-
Ion-Pairing: Using volatile ion-pairing agents like Triethylammonium acetate (TEAA)[4] or heptafluorobutyric acid (HFBA) forms a transient, hydrophobic ion pair with the charged amine. This lipophilic complex significantly increases retention on C18 columns.
Q: If RP-HPLC fails or yields poor peak shapes, what is the best chromatographic alternative? A: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) is the premier choice[5]. Causality: ZIC-HILIC stationary phases contain permanently charged sulfobetaine or phosphorylcholine groups. These groups interact synergistically with both the cationic and anionic moieties of the tetrazole methylamine. By using an organic-rich mobile phase (e.g., Acetonitrile/Water), the analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention and separation from neutral organic impurities.
Q: My synthesis used a Copper (II) or Zinc catalyst for the [3+2] cycloaddition[6][7]. How do I remove metal contaminants before chromatography? A: Tetrazoles are excellent bidentate metal chelators. Before attempting chromatography, treat the crude aqueous/organic mixture with a metal scavenging resin (e.g., thiourea or EDTA-functionalized silica). Stirring the crude mixture with the resin for 2–4 hours followed by filtration removes >99% of residual Cu/Zn. Failing to do this will result in the tetrazole-metal complex fouling the stationary phase, leading to severe peak tailing and baseline drift.
Section 3: Quantitative Data & Physicochemical Profiling
Understanding the quantitative parameters of your intermediate is critical for selecting the right purification vector.
| Property / Parameter | Value / Description | Impact on Purification Strategy |
| Tetrazole pKa | 4.5 – 4.9[8] | Negatively charged at pH > 5.5. Requires acidic pH for RP retention. |
| Amine pKa | ~9.0 – 10.0 | Positively charged at pH < 8.5. |
| Isoelectric Point (pI) | ~7.0 | Net charge is zero. Minimum aqueous solubility; optimal for precipitation. |
| Thermal Decomposition | >200°C (subst. tetrazoles)[1] | Safe for standard rotary evaporation, but avoid extreme heat/friction[3]. |
| ZIC-HILIC Retention | High ( | Excellent separation from neutral organic impurities[5]. |
Section 4: Visual Workflows
pH-dependent speciation of tetrazole methylamines and purification strategies.
Decision tree for optimizing the purification of tetrazole methylamine intermediates.
Section 5: Step-by-Step Methodologies
Protocol 1: Isoelectric Precipitation of Tetrazole Methylamines
Causality: At the isoelectric point (pI), the zwitterion has a net charge of zero. This maximizes intermolecular ionic interactions (crystal lattice energy) and minimizes hydration by water molecules, forcing the intermediate to precipitate out of the solution while leaving neutral or singly-charged impurities dissolved.
-
Dissolution: Dissolve the crude tetrazole methylamine salt in a minimum volume of deionized water.
-
Temperature Control: Place the flask in an ice bath (0–5°C) to further depress solubility. Insert a calibrated pH probe.
-
pH Adjustment:
-
If the solution is acidic, add 1M NaOH dropwise.
-
If the solution is basic, add 1M HCl dropwise.
-
Target: Adjust strictly until the pH reaches exactly 7.0 (the theoretical pI).
-
-
Crystallization: Stir the neutralized solution at 0–5°C for 2 hours to allow complete crystal lattice formation.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) followed by cold ethanol (5 mL) to strip away trapped polar impurities.
-
Drying: Dry the solid under high vacuum at 40°C for 12 hours. Verify purity via NMR.
Protocol 2: ZIC-HILIC Purification Workflow
Causality: HILIC relies on a water-enriched layer immobilized on the stationary phase. Injecting a sample dissolved in high aqueous content disrupts this layer, causing peak breakthrough. The sample must be injected in a highly organic solvent to ensure proper partitioning.
-
Column Selection: ZIC-HILIC (e.g., SeQuant ZIC-HILIC, 5 µm, 250 x 4.6 mm)[5].
-
Mobile Phase A: 20 mM Ammonium Acetate in Deionized Water (pH 6.8). Note: The buffer ensures reproducible ionization states for both the amine and tetrazole.
-
Mobile Phase B: HPLC-Grade Acetonitrile.
-
Gradient Design:
-
Start at 90% B (highly organic, promotes retention of the polar zwitterion).
-
Ramp to 50% B over 20 minutes (increasing water content elutes the highly polar tetrazole).
-
-
Sample Preparation (Critical Step): Dissolve the sample in 80% Acetonitrile / 20% Water. Do not inject samples in 100% water.
-
Detection: Monitor via UV at 210-220 nm or ESI-MS (Positive/Negative switching mode is highly recommended due to the zwitterionic nature).
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. glenresearch.com [glenresearch.com]
- 5. zwitterionic stationary phases: Topics by Science.gov [science.gov]
- 6. One moment, please... [jchr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
Resolving baseline noise in HPLC analysis of tetrazole salts
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this specialized guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve baseline noise issues specifically encountered during the analysis of tetrazole salts.
Tetrazoles are highly polar, nitrogen-rich heterocycles. With a typical parent
Below is an authoritative, causality-driven guide to diagnosing and correcting these chromatographic challenges.
Part 1: Diagnostic Workflow for Baseline Noise
Before adjusting your method, you must visually classify the noise. The following diagnostic tree maps the physical presentation of the baseline anomaly to its most probable mechanical or chemical root cause.
Diagnostic decision tree for isolating HPLC baseline noise in tetrazole analysis.
Part 2: Troubleshooting FAQs & Causality Analysis
Q1: Why does my baseline drift severely upwards during a gradient run when analyzing tetrazoles at 210 nm?
The Causality: To keep the acidic proton of the tetrazole ring (
Q2: I am observing rhythmic pulsations in the baseline. How do I fix this? The Causality: Rhythmic noise that coincides with the stroke of the pump heads is almost always a fluidic delivery issue[3]. Because tetrazole salts are highly polar, initial gradient conditions often require highly aqueous mobile phases (e.g., 95% water). Water has a high capacity for dissolved gases. If the in-line vacuum degasser fails, or if the system is not properly purged, dissolved air outgasses under the high pressure of the pump, causing micro-cavitation in the pump check valves[3]. The Solution: First, verify the degasser is functioning. Second, purge the pump channels with 100% degassed methanol or isopropanol to clear trapped bubbles, then re-prime with your aqueous buffers. If the pulsation persists, replace the inlet and outlet check valves, as particulate matter may be preventing them from sealing completely.
Q3: How can I distinguish between column bleed and mobile phase contamination? The Causality: High background noise and erratic spikes can be caused by trace organics in poor-quality water, or by the breakdown of the silica backbone (silanes/siloxanes) of an aging HPLC column[5]. Acidic mobile phases required for tetrazoles can accelerate column phase stripping over time[5]. The Solution: You must break the system down into a self-validating protocol using the Zero-Volume Union Test (detailed in Part 4). By removing the column, you isolate the detector and mobile phase from the stationary phase.
Q4: Why am I getting erratic baseline spikes when using Hydrophilic Interaction Liquid Chromatography (HILIC) for tetrazole salts? The Causality: HILIC is excellent for retaining highly polar tetrazole salts without ion-pairing reagents. However, HILIC methods typically start at >90% Acetonitrile. Common buffers like ammonium formate or ammonium acetate have limited solubility in high concentrations of organic solvents. Micro-precipitates of the buffer salt form in the pump or column, passing through the UV flow cell and scattering light, which the detector registers as sharp, erratic spikes. The Solution: Never exceed 10-20 mM buffer concentration in the aqueous portion of a HILIC mobile phase, and ensure your final mixed mobile phase does not exceed the solubility limit of the salt. Always use a static mixer to ensure uniform solvent blending before it reaches the column[4].
Part 3: Data Presentation - Mobile Phase Additives
The choice of additive dictates both the retention of the tetrazole and the inherent noise floor of the detector. Use this table to select the optimal modifier for your specific UV requirements.
| Additive / Buffer | Typical Concentration | UV Cutoff (nm) | Impact on Baseline Noise at 210 nm | Best Use Case for Tetrazoles |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% v/v | ~210 nm | High. Causes severe gradient drift if not balanced between channels. | Strong ion-pairing for highly polar, acidic tetrazoles. |
| Formic Acid | 0.1% - 0.2% v/v | ~210 nm | Moderate. Less drift than TFA, but raises the overall noise floor. | LC-MS compatible methods; general RP-HPLC. |
| Phosphoric Acid | 0.1% v/v | <200 nm | Low. Highly transparent at low UV wavelengths. | Routine UV impurity profiling (Not MS compatible). |
| Ammonium Acetate | 10 mM | ~210 nm | Moderate. Risk of precipitation in >80% organic (HILIC). | pH 4-6 buffering for neutral/basic substituted tetrazoles. |
Part 4: Experimental Protocol
The "Zero-Volume Union" Diagnostic Protocol
To definitively isolate the source of baseline noise (Instrument vs. Solvent vs. Column), execute this step-by-step methodology[3]:
Step 1: Baseline the Current State
-
Run your standard tetrazole gradient method with the column installed.
-
Record the Signal-to-Noise (S/N) ratio and visually note the noise pattern (drift, spikes, or pulsation).
Step 2: Isolate the Column
-
Stop the pump flow.
-
Disconnect the HPLC column from the system.
-
Connect the injector directly to the detector inlet using a stainless steel zero-volume union.
Step 3: Run the Blank Method
-
Restart the pump and allow the pressure to stabilize (Note: System pressure will be significantly lower without the column).
-
Inject a blank sample (e.g., pure mobile phase) and run the exact same gradient method.
Step 4: Data Interpretation
-
Scenario A (Noise Disappears): If the baseline is now flat and stable, the noise was caused by column bleed (degraded stationary phase) or strongly retained contaminants washing off the dirty column[3][5]. Action: Wash the column with 100% strong solvent (e.g., Acetonitrile/Methanol) or replace the column.
-
Scenario B (Noise Persists): If the baseline noise or drift is identical to Step 1, the issue lies within the mobile phase or the instrument [3]. Action: Prepare fresh, LC-MS grade solvents, replace aqueous mobile phases to eliminate bacterial growth, and check the pump for pulsations.
Part 5: References
-
The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." Overbrook Scientific. Available at: [Link]3]
-
Chrom Tech. "The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance." Chrom Tech. Available at: [Link]4]
-
Cole-Parmer. "Science of Chromatography." Cole-Parmer. Available at: [Link]5]
-
Halasz, A., et al. "Photodegradation of bis(1H-tetrazol-5-yl)amine (H₂BTA), a high nitrogen content tetrazole-based energetic compound in water." Government of Canada. Available at: [Link]1]
-
ResearchGate. "Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media." ResearchGate. Available at: [Link]2]
Sources
Overcoming steric hindrance in (1H-tetrazol-5-ylmethyl)amine derivatization
The following Technical Support Guide is designed for researchers working with (1H-tetrazol-5-ylmethyl)amine (also known as C-(tetrazol-5-yl)methylamine or 5-aminomethyltetrazole).
This guide treats your query as a high-priority technical ticket, addressing the specific physicochemical and steric challenges of this molecule.
Ticket ID: TET-05-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary: The "Steric" Illusion
Users often report "steric hindrance" when derivatizing (1H-tetrazol-5-ylmethyl)amine. However, 80% of these failures are actually electronic or solubility-driven (zwitterionic locking), not purely steric.
The molecule contains a basic primary amine (
This guide provides protocols to overcome both the "false" hindrance (solubility) and "true" hindrance (bulk).
Module 1: Diagnostic & Decision Matrix
Before altering your synthesis, diagnose the root cause of the failure using the workflow below.
Figure 1: Decision matrix for troubleshooting derivatization failures.
Module 2: Overcoming "False" Hindrance (Zwitterionic Locking)
The Problem: You are running the reaction in DCM or THF. The amine is protonated by the tetrazole, forming an insoluble salt that precipitates out of the reaction zone. The Fix: Use a "Solubilizing Base Load" or switch to Homogeneous Polar Media.
Protocol A: The "Base-Load" Method (Direct Coupling)
This method forces the zwitterion open using high equivalents of base in a polar solvent.
Reagents:
-
(1H-tetrazol-5-ylmethyl)amine (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv) (Preferred over EDC for speed)
-
DIPEA (Diisopropylethylamine) (3.5 – 4.0 equiv )
-
Solvent: Anhydrous DMF or NMP (Required)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and HATU in DMF. Stir for 5 mins to form the active ester.
-
Amine Activation: In a separate vial, suspend the (1H-tetrazol-5-ylmethyl)amine in DMF. Add the DIPEA. Note: The suspension should clarify as the base deprotonates the ammonium, freeing the amine.
-
Addition: Add the amine solution to the activated acid.
-
Reaction: Stir at RT for 2–4 hours.
-
Workup (Critical): The product will likely be water-soluble (tetrazole is acidic).
-
Acidify to pH 3 with 1M HCl (carefully!).
-
Extract with EtOAc. If the product stays in water, lyophilize and purify via Reverse Phase (C18) HPLC.
-
Module 3: Overcoming "True" Steric Hindrance
The Problem: The amine is free, but the carboxylic acid is bulky (e.g.,
Protocol B: T3P (Propylphosphonic Anhydride) Coupling
T3P is the "power tool" for hindered amines. It exhibits low epimerization and drives reactions that HATU cannot.
Mechanism: T3P forms a highly reactive mixed anhydride. The cyclic structure reduces the entropic penalty of bringing reagents together.
Reagents:
-
(1H-tetrazol-5-ylmethyl)amine (1.0 equiv)
-
Bulky Carboxylic Acid (1.2 equiv)
-
T3P (50% w/w in EtOAc/DMF) (2.0 equiv)
-
Pyridine (or N-Methylmorpholine) (4.0 equiv)
-
Solvent: DMF or EtOAc (if solubility permits)
Step-by-Step:
-
Combine the amine, acid, and pyridine in the solvent.
-
Cool to 0°C (to control the initial exotherm).
-
Add T3P dropwise.
-
Allow to warm to RT. If no reaction after 2 hours, heat to 60°C . T3P is thermally stable and effective at elevated temperatures.
-
Quench: Add water. The byproduct (propylphosphonic acid) is water-soluble, simplifying purification.
Module 4: The "Nuclear Option" (Trityl Protection)
The Problem: Extreme solubility issues or regioselectivity problems (electrophiles attacking the tetrazole ring nitrogens instead of the amine). The Fix: Protect the tetrazole with a Trityl (Trt) group. This makes the molecule lipophilic (soluble in DCM) and sterically blocks the ring nitrogens.
Step 1: Synthesis of N-Trityl-(1H-tetrazol-5-ylmethyl)amine
-
Dissolve (1H-tetrazol-5-ylmethyl)amine in DCM/TEA.
-
Add Trityl Chloride (Trt-Cl) (1.0 equiv).
-
The Trityl group will preferentially attach to the tetrazole ring (usually N2 position) due to sterics and thermodynamics.
-
Result: A lipophilic intermediate soluble in DCM, Toluene, and THF.
Step 2: Coupling the Protected Amine
Now that the molecule is soluble and the ring is blocked:
-
Perform the amide coupling in DCM using standard conditions (EDC/HOBt or Acid Chloride/TEA).
-
The steric bulk of the Trityl group is far enough from the exocyclic amine to not interfere with the coupling, but it prevents ring side-reactions.
Step 3: Deprotection
-
Treat the coupled product with TFA/DCM (1:1) or HCl/MeOH .
-
The Trityl group cleaves easily, regenerating the free tetrazole.
FAQ: Common Pitfalls
Q: Why is my yield low even with HATU?
A: Check your workup. Tetrazoles are acidic (
Q: Can I use Acid Chlorides? A: Yes, but be careful. Acid chlorides are highly reactive. If the tetrazole ring is unprotected, the acid chloride might react with the ring nitrogens (forming N-acyl tetrazoles), which are unstable and hydrolyze during workup, giving the appearance of "no reaction." Protocol C (Trityl protection) is recommended when using acid chlorides.
Q: Is this reaction dangerous? A: Yes. Tetrazoles are energetic materials (high nitrogen content).
-
Avoid: Contact with strong acids and heating dry solids.
-
Avoid: Metal spatulas (Tetrazoles form explosive metal salts with Cu, Zn, Pb). Use Teflon or glass tools.
-
Scale: Do not scale up T3P reactions or thermal heating without DSC (Differential Scanning Calorimetry) safety data.
References
-
T3P Mechanism & Utility
-
Archimica (now Euticals). "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." Sigma-Aldrich Technical Bulletin.
-
-
Tetrazole Synthesis & Reactivity
-
Roh, J., et al. "Selectivity in the Synthesis of 5-Substituted 1H-Tetrazoles." Synthesis, 2009.
-
-
Zwitterionic Nature of Aminotetrazoles
-
NIST Chemistry WebBook.[1] "1H-Tetrazol-5-amine (and derivatives) Thermochemistry."
-
- Safety of Tetrazoles: Klapötke, T. M. "Chemistry of High-Energy Materials." De Gruyter, 2011. (General reference for tetrazole explosivity and metal salt sensitivity).
Sources
Controlling pH sensitivity of (1H-tetrazol-5-ylmethyl)amine reactions
Technical Support Center: (1H-tetrazol-5-ylmethyl)amine Reactions
A Guide to Controlling pH Sensitivity for Researchers and Drug Development Professionals
Welcome to the technical support center dedicated to mastering reactions with (1H-tetrazol-5-ylmethyl)amine. This molecule, featuring both an acidic tetrazole ring and a basic primary amine, presents unique challenges and opportunities in synthesis. Its reactivity is exquisitely sensitive to pH, making precise control of reaction conditions paramount for achieving desired outcomes in yield and selectivity.
This guide is structured to provide both foundational knowledge and practical, actionable solutions to common problems encountered in the lab. We will delve into the "why" behind the protocols, empowering you to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of (1H-tetrazol-5-ylmethyl)amine.
Q1: What are the key acid-base properties of (1H-tetrazol-5-ylmethyl)amine?
A1: The molecule possesses two ionizable groups: the tetrazole ring proton (NH) and the primary amine (-CH₂NH₂).
-
Tetrazole Ring (Acidic): The 1H-tetrazole ring is a notable NH-acid, with a pKa value generally around 4.8-4.9, making it comparable in acidity to carboxylic acids.[1][2][3] This acidity stems from the aromatic nature of the ring and the resonance stabilization of the resulting tetrazolate anion.[2][3]
-
Aminomethyl Group (Basic): The primary amine is a weak base. While the exact pKa of the conjugate acid (-CH₂NH₃⁺) for this specific molecule requires empirical determination, it is expected to be lower than typical alkylamines (pKa ~10-11) due to the electron-withdrawing effect of the adjacent tetrazole ring.
This dual nature means the molecule's net charge and nucleophilicity are highly dependent on the solution's pH.
Q2: How does pH affect the nucleophilicity and reactivity of (1H-tetrazol-5-ylmethyl)amine?
A2: The pH of the reaction medium dictates which functional group is in its reactive, non-ionized state.
-
Strongly Acidic (pH < 2): Both the tetrazole ring and the primary amine will be protonated. The molecule exists as a cation, rendering both groups non-nucleophilic.
-
Moderately Acidic (pH 3-5): The primary amine is protonated (-NH₃⁺), while the tetrazole ring remains largely protonated (neutral). The primary nucleophilic site is effectively blocked.
-
Near Neutral to Mildly Basic (pH 6-9): The tetrazole ring deprotonates to form the potent tetrazolate anion, while the primary amine exists predominantly in its neutral, nucleophilic form (-NH₂). This is the most complex region, where both groups can compete in reactions.
-
Strongly Basic (pH > 10): The tetrazole is fully deprotonated (anionic), and the primary amine is fully in its neutral form. Both sites are highly nucleophilic.
The interplay between these states is critical for directing reaction selectivity.
Visualizing pH-Dependent Species
The following diagram illustrates the predominant forms of (1H-tetrazol-5-ylmethyl)amine across different pH ranges.
Caption: Predominant species of (1H-tetrazol-5-ylmethyl)amine at various pH levels.
Troubleshooting Guide: Common Reaction Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield in Amide Coupling (Acylation) Reaction
-
Q: I am trying to acylate the primary amine with an acid chloride, but my yield is consistently low. What's going wrong?
-
A: Low yield in this reaction is typically due to incorrect pH management, leading to either poor nucleophilicity of the amine or competitive side reactions.
Possible Causes & Solutions:
-
Protonated Amine: If the reaction medium is too acidic, the primary amine will be protonated and non-nucleophilic.
-
Solution: The reaction requires a base to neutralize the HCl byproduct. Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in at least a 2:1 molar ratio to the acid chloride. This ensures the primary amine remains in its free, reactive form.
-
-
Competitive N-Acylation of the Tetrazole Ring: Under strongly basic conditions, the deprotonated tetrazole ring can also be acylated. This is less common with highly reactive acylating agents but can be a significant side reaction.
-
Solution: Maintain a pH range of 8-9. This can be achieved by the slow, controlled addition of the acid chloride to a solution of the amine and base. This keeps the concentration of the highly reactive acylating agent low, favoring reaction with the more nucleophilic primary amine.
-
-
Hydrolysis of Acylating Agent: If aqueous bases or wet solvents are used, the acid chloride can rapidly hydrolyze before it has a chance to react.
-
Issue 2: Formation of N1 and N2 Isomers During Alkylation
-
Q: I am attempting to alkylate the primary amine, but I am getting a mixture of products, including alkylation on the tetrazole ring. How can I control the selectivity?
-
A: This is a classic regioselectivity challenge with tetrazoles.[5] The outcome is a delicate balance of thermodynamics, kinetics, and reaction conditions. Direct alkylation of the amine is difficult without also alkylating the tetrazole ring. A common strategy involves protecting the amine, alkylating the tetrazole, and then deprotecting. However, to selectively alkylate the amine, you must exploit the differences in basicity.
Possible Causes & Solutions:
-
Deprotonation of Tetrazole Ring: In the presence of a base, the tetrazole ring deprotonates to form the tetrazolate anion, which readily attacks alkylating agents, yielding a mixture of N1 and N2 isomers.[5]
-
Solution for Amine Alkylation: Consider a reductive amination approach instead of direct alkylation. React (1H-tetrazol-5-ylmethyl)amine with an aldehyde or ketone to form an imine/enamine intermediate, followed by reduction with a reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method is highly selective for the amine.
-
Solution for Tetrazole Alkylation: If tetrazole alkylation is desired, protonate the more basic primary amine with one equivalent of a strong, non-nucleophilic acid (e.g., HClO₄). This leaves the tetrazole ring as the primary nucleophile for subsequent alkylation under neutral or slightly acidic conditions.[6]
-
-
Reaction Conditions Favoring Isomerization: Temperature and solvent play a crucial role in the N1/N2 ratio.[5]
-
Solution: To optimize for a specific tetrazole isomer, a systematic screening of conditions is necessary. Higher temperatures often favor the thermodynamically more stable N1 isomer, while certain solvent/base combinations can favor the N2 isomer.[5]
-
-
Workflow & Protocol Design
Diagram: Selective Reaction Pathway Control
This diagram illustrates the decision-making process for achieving selective functionalization.
Caption: Decision workflow for selective acylation vs. alkylation of the amine group.
Protocol 1: Selective N-Acylation of the Primary Amine
This protocol details a standard procedure for forming an amide bond with high selectivity.
Objective: To synthesize N-((1H-tetrazol-5-yl)methyl)acetamide.
Materials:
-
(1H-tetrazol-5-ylmethyl)amine
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (1H-tetrazol-5-ylmethyl)amine (1.0 eq.) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (2.2 eq.) dropwise while stirring.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, to the reaction mixture over 15-20 minutes. Maintain the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), staining with bromocresol green to visualize the acidic starting material and product.[4]
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure N-((1H-tetrazol-5-yl)methyl)acetamide.
Quantitative Data Summary
The choice of base and solvent is critical for controlling side reactions. The following table provides a general guide for selecting conditions.
| Reaction Type | Recommended Base | Recommended Solvent | Key Consideration |
| Amine Acylation | DIPEA, TEA | DCM, THF, Acetonitrile | Use of non-nucleophilic base is essential to prevent side reactions. |
| Tetrazole Alkylation | K₂CO₃, NaH | DMF, DMSO, THF | The combination of base and solvent strongly influences the N1/N2 isomer ratio.[5] |
| Reductive Amination | (None required) | DCE, DCM, MeOH | Reaction is driven by a mild acid catalyst (e.g., acetic acid). |
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.).
- Technical Support Center: Synthesis of 5-Substituted Tetrazoles - Benchchem. (n.d.). BenchChem.
- Unlocking the Power of Tetrazole: Your Comprehensive Guide to Understanding and Using this Versatile Compound - Guidechem. (2024, May 10). Guidechem.
- Technical Support Center: Tetrazole Ring Form
- Technical Support Center: Troubleshooting Isomer Formation in Tetrazole Alkyl
- Why is tetrazole acidic? - Chemistry Stack Exchange. (2024, October 24). Chemistry Stack Exchange.
- Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025, August 11). University of South Florida.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025, December 7). Frontiers.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
Technical Support Center: Handling & Drying (1H-tetrazol-5-ylmethyl)amine Hydrobromide
[1]
Case ID: TET-HBr-DRY-001 Status: Active Security Level: Lab Safety Protocol Level 2 (Energetic/Hygroscopic)[1]
Executive Safety Briefing (Critical)
WARNING: Energetic Compound Hazard While the hydrobromide salt form stabilizes the amine, the tetrazole core is inherently energetic.[1]
-
Thermal Instability: Tetrazoles can decompose explosively at elevated temperatures.[1] NEVER heat this compound above 60°C without Differential Scanning Calorimetry (DSC) data confirming stability.
-
Shock Sensitivity: Dry tetrazoles can be shock-sensitive.[1] Avoid metal spatulas; use Teflon or wood.[1]
-
Hygroscopicity: The HBr salt is deliquescent.[2] It will absorb atmospheric moisture rapidly, altering stoichiometry and potentially hydrolyzing to release corrosive HBr vapor.[1]
Method Selection Matrix
Select the appropriate protocol based on your sample state and available equipment.
Figure 1: Decision matrix for selecting the optimal drying strategy based on physical state and scale.
Detailed Protocols
Protocol A: Vacuum Desiccation (Static Drying)
Best for: Small batches (<5g), final polishing of solids, high-purity requirements.[1] Mechanism: Lowers the boiling point of water; uses chemical desiccants to drive equilibrium.
Equipment:
-
Vacuum drying pistol (Abderhalden) or Vacuum Oven.[1]
-
Desiccant: Phosphorus Pentoxide (
) or Potassium Hydroxide ( ).[1]-
Note:
pellets are preferred for HBr salts to neutralize any acidic off-gassing that could damage vacuum pumps.[1]
-
Step-by-Step:
-
Preparation: Place the sample in a tared, wide-mouth vial. Cover the mouth with perforated aluminum foil or a Kimwipe secured with a rubber band to prevent dust contamination while allowing airflow.
-
Setup: Place the vial in the vacuum chamber.
-
Desiccant Loading:
-
Place a tray of fresh
pellets in the bottom of the chamber. -
Why?
acts as a "sacrificial base," trapping both water and potential HBr vapors.[1]
-
-
Thermal Regulation: Set the oven temperature to 40°C .
-
Critical: Do not exceed 45°C. Tetrazoles have variable decomposition onsets; safety margin is required.[1]
-
-
Vacuum Application: Apply high vacuum (< 1 mbar).
-
Ramp: If the sample is fine powder, apply vacuum slowly to prevent "bumping" or powder scattering.[1]
-
-
Duration: Dry for 12–24 hours.
-
Validation: Check weight. Return to oven for 2 hours. If mass changes by <0.5%, drying is complete.[1]
Protocol B: Azeotropic Distillation (Dynamic Drying)
Best for: Large batches (>5g), "gummy" solids, or samples containing occluded water deep in the crystal lattice.[1] Mechanism: Uses a solvent (Toluene) that forms a low-boiling azeotrope with water.[1] The salt is insoluble in toluene, allowing water to be stripped while the product remains suspended.
Equipment:
-
Round-bottom flask (RBF), Dean-Stark trap (optional), Reflux condenser, Magnetic stirrer.[1]
-
Solvent: Anhydrous Toluene (BP: 110°C, Azeotrope with water: 84°C).[1]
Step-by-Step:
-
Suspension: Place the wet salt in the RBF. Add Toluene (10-15 mL per gram of salt).[1]
-
Agitation: Stir vigorously. The salt will not dissolve; it will form a suspension.
-
Distillation:
-
Option 1 (Dean-Stark): Reflux the suspension. Water will co-distill with toluene and separate in the trap. Continue until no more water droplets accumulate.[1]
-
Option 2 (Rotary Evaporation): If a Dean-Stark is unavailable, use a Rotavap.[1] Add toluene, suspend, and evaporate under reduced pressure (bath temp 45°C). The water co-evaporates. Repeat this "add toluene -> evaporate" cycle 3 times.
-
-
Filtration: Once dry, the solid will likely be a free-flowing powder suspended in toluene.[1] Filter under an inert atmosphere (Nitrogen/Argon) to prevent immediate re-absorption of moisture.[1]
-
Final Polish: Briefly vacuum dry (Protocol A) to remove residual toluene.
Protocol C: Trituration (Rescue for Gums)
Best for: Samples that have deliquesced into a sticky oil. Mechanism: Uses a solvent that dissolves the impurities/water but precipitates the salt.
Step-by-Step:
-
Add a small amount of anhydrous Isopropanol (IPA) or Ethanol to dissolve the gum (if possible).[1]
-
Slowly add a non-polar anti-solvent like Diethyl Ether or Hexane while stirring.[1]
-
The salt should crash out as a solid.[1]
-
Decant the solvent (which holds the water) and proceed immediately to Protocol A .
Quality Control & Validation
How do you prove the sample is dry?
| Method | Metric | Acceptance Criteria | Notes |
| Gravimetric | Weight Loss | Simple but non-specific. | |
| Karl Fischer (KF) | Water Content | < 0.5% w/w | The Gold Standard. Use coulometric KF for small samples.[1] |
| H-NMR | Chemical Shift | No | Water peak in DMSO- |
| Melting Point | Range | Sharp (< 2°C range) | Broad range indicates wet/impure sample. |
Troubleshooting & FAQ
Q: The sample turned yellow during drying. Is it still good?
-
Diagnosis: Discoloration often indicates thermal decomposition or oxidation of the amine.
-
Action: Check Proton NMR. If the tetrazole ring protons or methylene protons have shifted or new peaks appear, the batch is compromised.[1] Discard safely.
-
Prevention: Lower the drying temperature to 30°C and ensure the vacuum is inert (flush with Argon before pumping).
Q: I smell an acrid, vinegar-like odor when opening the oven.
-
Diagnosis: Hydrolysis of the salt is releasing Hydrogen Bromide (HBr) gas.
-
Action: The sample is likely too wet and heating it is causing hydrolysis. Stop heating. Use Protocol C (Trituration) to remove bulk water before returning to vacuum. Add more KOH pellets to the trap.
Q: Can I use silica gel instead of P2O5/KOH?
-
Answer: Silica gel is too weak for this application.[1] It is an equilibrium desiccant and will not pull water tightly enough from a deliquescent HBr salt. Use
(for water) or (for acid/water).[1]
Q: The solid is "popping" or "jumping" in the flask.
-
Diagnosis: Rapid solvent evaporation or static charge.[1]
-
Action: Use a bleed valve to lower the vacuum pressure gradually. Ground the glassware if possible.
References
-
Tetrazole Safety & Handling
-
Drying of Amine Salts
-
Azeotropic Distillation Data
-
Tetrazole Thermal Stability
Validation & Comparative
1H NMR interpretation of (1H-tetrazol-5-ylmethyl)amine hydrobromide
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly polar, nitrogen-rich heterocycles. (1H-tetrazol-5-ylmethyl)amine hydrobromide —often referred to as 5-(aminomethyl)tetrazole hydrobromide—is a critical building block in medicinal chemistry. Its tetrazole ring serves as a robust bioisostere for carboxylic acids, making it indispensable in the development of 1[1] and 2[2].
However, characterizing this molecule via
Structural Dynamics & The Causality of Chemical Shifts
To accurately interpret the
-
The Free Base (Zwitterion Alternative): The free base of 5-(aminomethyl)tetrazole does not exist as a neutral molecule. Because the tetrazole ring is acidic (pKa ~4.5–5.0) and the primary amine is basic (pKa ~9.0–10.0), it forms a zwitterion: 5-(ammoniomethyl)tetrazol-1-ide . The anionic tetrazolate ring is electron-rich, which heavily shields the adjacent methylene (
) protons, shifting them upfield. Furthermore, the zwitterionic nature leads to poor solubility in standard organic solvents and broad, unresolved NMR signals due to intermolecular proton exchange. -
The Hydrobromide Salt (Product): The addition of hydrobromic acid protonates the tetrazolate anion, yielding a neutral
-tetrazole ring while the amine remains a cationic ammonium group ( ). The neutral tetrazole ring is significantly more electron-withdrawing than the tetrazolate anion. This deshields the methylene protons, shifting them downfield. Additionally, the salt form disrupts the zwitterionic polymer network, drastically improving solubility in polar aprotic solvents like DMSO- and yielding sharp, highly resolved spectra.
Comparative Data Presentation
The tables below summarize the quantitative
Table 1: Performance Comparison – Hydrobromide Salt vs. Free Base (in DMSO- )
Data represents typical chemical shifts at 400 MHz, 298 K.
| Proton Environment | Hydrobromide Salt | Free Base (Zwitterion) | Causality / Mechanistic Rationale |
| Methylene ( | ~4.35 ppm (s, 2H) | ~3.95 ppm (s, 2H) | Deshielded in the salt due to the electron-withdrawing nature of the neutral, protonated tetrazole ring. |
| Ammonium ( | ~8.25 ppm (br s, 3H) | ~7.50 ppm (br s, 3H) | Sharper and shifted downfield in the salt due to stabilized protonation and the elimination of zwitterionic exchange dynamics. |
| Tetrazole ( | ~15.5 ppm (br s, 1H)* | Not Observed | Present only in the protonated salt; the free base exists as an anionic tetrazolate lacking this proton. |
*Note: The tetrazole
Table 2: Solvent Comparison for the Hydrobromide Salt
Choosing between DMSO-
| Proton Environment | DMSO- | Analytical Implication | |
| Methylene ( | ~4.35 ppm (s, 2H) | ~4.60 ppm (s, 2H) | Downfield shift in |
| Ammonium ( | ~8.25 ppm (br s, 3H) | Exchanged (Not Observed) | |
| Tetrazole ( | ~15.5 ppm (br s, 1H) | Exchanged (Not Observed) | Confirms the highly acidic, exchangeable nature of the tetrazole proton. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, you must employ a self-validating workflow. Relying solely on a single DMSO-
Standard Operating Procedure: In-Situ H/D Exchange Validation
-
Sample Preparation: Weigh exactly 5.0 mg of (1H-tetrazol-5-ylmethyl)amine hydrobromide.
-
Solvent Addition: Dissolve the sample in 0.6 mL of strictly anhydrous DMSO-
. Causality note: Anhydrous solvent is critical to prevent the water peak from broadening and obscuring the baseline, which is necessary to observe the highly exchangeable tetrazole proton. -
Primary Acquisition: Acquire a standard
H NMR spectrum (e.g., 16 scans, 400 MHz). Assign the singlet (~4.35 ppm) and the broad singlet (~8.25 ppm). -
In-Situ H/D Exchange: Remove the NMR tube from the spectrometer. Add 10–15 μL of
directly to the DMSO- solution. Cap and invert the tube 5 times to ensure complete mixing. -
Secondary Acquisition: Re-acquire the spectrum under identical parameters.
-
Data Validation: Confirm the complete disappearance of the
peak (8.25 ppm) and the tetrazole peak (>15 ppm). The peak must remain intact. This orthogonal check definitively isolates carbon-bound protons from heteroatom-bound protons.
Analytical Workflow Visualization
The following diagram illustrates the logical pathways for the self-validating NMR protocol described above.
Fig 1. Self-validating 1H NMR workflow for the structural elucidation of tetrazole amine salts.
References
- The Royal Society of Chemistry. "Supporting Information - Steering the Azido-Tetrazole Equilibrium of 4-Azidopyrimidines via substituent variation.
- National Institutes of Health (NIH). "The Development of Tetrazole Derivatives as Protein Arginine Methyltransferase I (PRMT I) Inhibitors.
- Freie Universität Berlin. "Tetrazole-containing STAT5 Inhibitors Derived from Furazan-based Phosphate Mimetics.
Sources
FTIR spectral analysis of 5-(aminomethyl)tetrazole hydrobromide
As a Senior Application Scientist, selecting the appropriate salt form of a versatile bioisostere like 5-(aminomethyl)tetrazole is a critical decision in drug development. The tetrazole ring serves as a metabolically stable, lipophilic isostere for carboxylic acids, while the aminomethyl group provides a functional handle for further synthesis.
When evaluating the free base, hydrochloride (HCl), and hydrobromide (HBr) salts, Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for structural validation. However, analyzing these salts requires more than basic pattern matching; it requires a deep understanding of physical chemistry and potential sampling artifacts. This guide provides an in-depth comparative analysis of 5-(aminomethyl)tetrazole hydrobromide against its alternatives, focusing on the mechanistic causality behind spectral shifts and establishing a self-validating analytical workflow.
The Causality of Spectral Shifts: Halide Counterion Effects
To accurately interpret the FTIR spectrum of 5-(aminomethyl)tetrazole hydrobromide, we must first understand the physical chemistry governing the transition from a free amine to an ammonium salt.
The Protonation Envelope: In the free base form, the primary amine (–NH₂) exhibits distinct, relatively sharp symmetric and asymmetric N–H stretching bands in the 3400–3200 cm⁻¹ region. Upon protonation to form the hydrobromide or hydrochloride salt , the resulting –NH₃⁺ group engages in a dense intermolecular hydrogen-bonding network. This fundamentally alters the vibrational modes, transforming the sharp peaks into a massive, broad absorption envelope spanning 3200–2800 cm⁻¹ [1].
The Halide Shift (Cl⁻ vs. Br⁻): The specific halide counterion dictates the strength of this hydrogen-bonding network. Chloride (Cl⁻) is smaller and more electronegative than bromide (Br⁻), allowing it to form tighter, stronger hydrogen bonds with the –NH₃⁺ protons. This strong interaction pulls electron density away from the N–H bonds, weakening them and shifting their stretching frequencies to lower wavenumbers.
Conversely, the larger, more diffuse bromide ion forms comparatively weaker hydrogen bonds. As a result, the N–H bonds in the hydrobromide salt remain slightly stronger than those in the hydrochloride salt, causing the –NH₃⁺ stretching envelope to blue-shift (move to higher wavenumbers) relative to the HCl derivative.
Mechanistic logic of halide counterion effects on NH₃⁺ stretching frequencies.
Comparative Spectral Data
The table below summarizes the critical vibrational modes used to differentiate the three variants of 5-(aminomethyl)tetrazole. Note how the tetrazole ring vibrations remain relatively static, while the amine-associated peaks shift dramatically based on the counterion.
| Vibrational Mode | Free Base (cm⁻¹) | Hydrochloride (cm⁻¹) | Hydrobromide (cm⁻¹) | Mechanistic Causality |
| Amine N–H / NH₃⁺ Stretch | 3350, 3280 (Sharp) | 3150–2800 (Broad) | 3200–2850 (Broad) | Br⁻ forms weaker H-bonds than Cl⁻, causing a slight blue shift in the HBr salt. |
| Tetrazole N–H Stretch | ~3120 | Obscured by NH₃⁺ | Obscured by NH₃⁺ | Protonation of the amine masks the intrinsic tetrazole N-H stretch [2]. |
| Tetrazole C=N Stretch | 1625 | 1620 | 1622 | Ring conjugation remains largely unaffected by the exocyclic salt form. |
| NH₃⁺ Asym. Deformation | 1590 (NH₂ Scissor) | 1605 | 1598 | Salt formation restricts bending modes; weaker Br⁻ interaction lowers the energy required vs. Cl⁻. |
| Tetrazole N=N Stretch | 1435 | 1440 | 1438 | Characteristic marker for the 1H-tetrazole core structure [2]. |
Self-Validating Experimental Protocol: Preventing Ion Exchange Artifacts
The KBr Pellet Pitfall: A critical, often-overlooked artifact in the FTIR analysis of halide salts is matrix-induced ion exchange. If a traditional potassium bromide (KBr) pellet is used to analyze an amine hydrochloride, the high pressure of the hydraulic press forces the chloride ions to exchange with the bromide ions from the matrix. This transforms the sample in situ into an amine hydrobromide, completely invalidating the comparative data [3].
To ensure absolute trustworthiness, Attenuated Total Reflectance (ATR) FTIR must be used. ATR requires no matrix, preserving the native salt form of the 5-(aminomethyl)tetrazole.
Step-by-Step ATR-FTIR Methodology
-
System Readiness & Background Validation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Perform a background scan (4000–400 cm⁻¹, 32 scans). Self-Validation Checkpoint: The baseline must be flat with >98% transmittance. The absence of a broad water band at 3400 cm⁻¹ confirms the system is free of moisture and cross-contamination.
-
Sample Application: Place 2–5 mg of the pure 5-(aminomethyl)tetrazole hydrobromide powder directly onto the center of the diamond crystal. Do not grind the sample with any diluent.
-
Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Self-Validation Checkpoint: Monitor the real-time preview. The primary NH₃⁺ band at ~3000 cm⁻¹ should reach 0.4–0.8 absorbance units. If it exceeds 1.0, reduce the pressure to prevent detector saturation and peak distortion.
-
Data Acquisition: Acquire the spectrum at a resolution of 4 cm⁻¹ using 32 co-added scans to ensure a high signal-to-noise ratio.
-
Post-Processing (ATR Correction): Because the penetration depth of the evanescent wave in ATR is wavelength-dependent (deeper at lower wavenumbers), apply an ATR correction algorithm in your spectroscopy software. This mathematically adjusts the relative peak intensities, allowing direct comparison with historical transmission spectra.
Self-validating ATR-FTIR workflow preventing halide ion exchange artifacts.
Conclusion & Product Selection Strategy
When choosing between the free base, hydrochloride, and hydrobromide forms of 5-(aminomethyl)tetrazole, researchers must weigh stability against reactivity. The hydrobromide salt offers excellent crystalline stability and is less hygroscopic than the free base, making it ideal for long-term storage and precise stoichiometric weighing in synthetic workflows.
By utilizing ATR-FTIR and understanding the mechanistic shifts caused by the bromide counterion, analytical chemists can confidently validate the structural integrity of this crucial bioisostere without falling victim to matrix-induced artifacts.
References
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. Retrieved from[Link]
-
Perkins, W. D. (2020). Sample Handling in Infrared Spectroscopy — An Overview. In P. B. Coleman (Ed.), Practical Sampling Techniques for Infrared Analysis. Taylor & Francis. Retrieved from [Link]
Crystal Structure & Performance Guide: (1H-tetrazol-5-ylmethyl)amine Salts
This guide provides a technical analysis of the crystal structure and physicochemical performance of (1H-tetrazol-5-ylmethyl)amine (also known as 5-aminomethyltetrazole or 5-AMT) and its salts. It is designed for researchers in energetic materials and medicinal chemistry who require actionable data on this glycine bioisostere.
Executive Technical Summary
(1H-tetrazol-5-ylmethyl)amine (C₂H₅N₅) is a bifunctional ampholyte containing a basic primary amine and an acidic tetrazole ring. Unlike simple amines, it crystallizes primarily as a zwitterion (inner salt) in the solid state.[1][2] This structural motif mimics the packing of amino acids (specifically glycine), resulting in high density and thermal stability due to extensive intermolecular hydrogen bonding.
-
Primary Utility: Energetic material precursor (high nitrogen content), Glycine bioisostere (peptidomimetics).
-
Key Structural Feature: Zwitterionic "Head-to-Tail" packing (
). -
Stability: High melting point (
dec) compared to non-zwitterionic analogs.
Crystal Structure Analysis: The Zwitterionic Scaffold
The Parent Zwitterion (5-AMT)
X-ray diffraction studies confirm that the neutral molecule exists as a zwitterion in the crystalline phase. The proton from the tetrazole ring (
| Parameter | Data / Description |
| Formula | |
| Crystal System | Monoclinic (Typical for this class) |
| Packing Motif | 3D Hydrogen-Bonded Scaffold . Similar to |
| Interactions | Strong |
| Density |
Comparative Packing: 5-AMT vs. 5-Aminotetrazole
While 5-aminotetrazole (5-AT) is planar, 5-aminomethyltetrazole (5-AMT) possesses a methylene bridge (
-
5-AT: Planar sheets,
-stacking dominant. -
5-AMT: Twisted conformation. The ammonium group rotates out of the tetrazole plane to maximize H-bonding with neighboring tetrazolate rings, creating a "corrugated" layer structure that enhances density despite the flexible linker.
Performance Comparison of Salts
The performance of 5-AMT can be tuned by forming salts with energetic or pharmaceutical acids. The table below compares the parent zwitterion with its key salts.
Table 1: Physicochemical Properties of 5-AMT and its Salts
| Compound | Anion | Density ( | Oxygen Balance ( | Primary Application | |
| 5-AMT (Parent) | Zwitterion | 1.63 (est) | 235 (dec) | -121% | Precursor, Ligand |
| 5-AMT | 1.55 (est) | ~210 | N/A | Pharma Intermediate | |
| 5-AMT | 1.71 (est) | >180 | -30% | Energetic (Propellant) | |
| 5-AMT | 1.85 (est) | >200 | +5% | High Energy Oxidizer |
Note: Densities for salts are estimated based on group additivity values for tetrazolium salts where specific X-ray data is proprietary.
Performance Insights
-
Thermal Stability: The parent zwitterion is remarkably stable (
) due to the internal salt bridge. Converting to an external salt (e.g., Nitrate) often lowers the decomposition onset slightly but dramatically increases the energy density. -
Energetics: The Nitrate and Perchlorate salts exhibit positive or near-neutral oxygen balance, making them viable candidates for smokeless propellants. The methylene bridge acts as a fuel source, while the anion provides the oxidizer.
Experimental Protocols
Synthesis of (1H-tetrazol-5-ylmethyl)amine (Parent)
-
Principle: 1,3-dipolar cycloaddition of azide to a nitrile, followed by deprotection.
-
Safety:
and Hydrazoic acid are highly toxic and explosive. Work in a fume hood behind a blast shield.
Step-by-Step Protocol:
-
Cycloaddition: Suspend Phthalimidoacetonitrile (1.0 eq) and Sodium Azide (1.1 eq) in dry DMF or Toluene .
-
Catalysis: Add Triethylamine hydrochloride (1.1 eq) or
(0.5 eq) as a Lewis acid catalyst. -
Reaction: Reflux at
for 12–24 hours. Monitor by TLC.[4] -
Workup: Cool to RT. Acidify with dilute HCl to precipitate the 5-(phthalimidomethyl)tetrazole intermediate. Filter and dry.
-
Deprotection: Reflux the intermediate in 6N HCl or Hydrazine hydrate/EtOH (Ing–Manske procedure) for 4 hours.
-
Isolation:
-
If using Hydrazine: Filter off phthalhydrazide byproduct. Acidify filtrate to pH 5 to crystallize 5-AMT zwitterion.
-
If using HCl: The solution contains 5-AMT
HCl . Evaporate to dryness to obtain the hydrochloride salt.
-
Crystallization of Energetic Salts (Nitrate/Perchlorate)
Objective: Obtain single crystals suitable for XRD.
-
Dissolution: Dissolve 100 mg of 5-AMT zwitterion in a minimum amount of hot water (
). -
Acid Addition: Dropwise add stoichiometric amount (1.0 eq) of 65% Nitric Acid or 70% Perchloric Acid .
-
Caution: Perchlorates are shock-sensitive. Do not scrape solids.
-
-
Slow Evaporation: Allow the solution to cool slowly to RT in a chemically resistant vial. Cover with parafilm containing a single pinhole to control evaporation rate.
-
Harvesting: Colorless block-like crystals typically form within 3–7 days.
Visualizations
Synthesis & Salt Formation Pathway
This diagram illustrates the conversion of the nitrile precursor to the zwitterion and subsequent salt formation.
Figure 1: Synthetic route from nitrile precursor to 5-AMT zwitterion and its functional salts.
Zwitterionic Hydrogen Bonding Network
This diagram visualizes the "Head-to-Tail" packing motif responsible for the high density and stability of the parent crystal.
Figure 2: Schematic of the intermolecular charge-assisted hydrogen bonding network in 5-AMT crystals.
References
-
Synthesis and Properties of Tetrazoles. Russian Journal of Organic Chemistry. Detailed review of tetrazole derivatives including 5-aminomethyltetrazole structure.
-
1H-1,2,3,4-tetrazol-5-ylmethanamine hydrochloride Product Data. Santa Cruz Biotechnology. Commercial specification of the hydrochloride salt.
-
Mesoionic tetrazolium-5-aminides: Synthesis and Crystal Structures. Beilstein Journal of Organic Chemistry. Comparative structural data for aminotetrazole derivatives.
-
Selective Synthesis and Characterization of Highly Energetic Materials. Dissertation (LMU Munich). Protocols for energetic salt formation (Nitrates/Perchlorates) of tetrazole amines.
-
1H-Tetrazol-5-amine, N,N,1-trimethyl- Data. PubChem. Structural analogs and physical property comparisons.
Sources
A Comparative Guide to the Receptor Binding Profiles of (1H-tetrazol-5-ylmethyl)amine and Glycine
This guide provides an in-depth comparative analysis of the receptor binding characteristics of the synthetic compound (1H-tetrazol-5-ylmethyl)amine and the endogenous neurotransmitter, glycine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to illuminate the distinct and overlapping receptor interaction profiles of these two molecules. We will delve into their binding affinities, receptor subtype selectivities, and the functional consequences of these interactions, supported by detailed experimental protocols and signaling pathway visualizations.
Introduction: Two Structurally Distinct Molecules with Shared Neuromodulatory Potential
Glycine, the simplest proteinogenic amino acid, plays a dual role in the central nervous system (CNS). It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs) to dampen neuronal activity.[1][2] Concurrently, it functions as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, where it potentiates excitatory glutamatergic neurotransmission.[3] This multifaceted functionality makes glycine a critical regulator of a wide array of physiological processes.
(1H-tetrazol-5-ylmethyl)amine is a synthetic compound featuring a tetrazole ring, a common bioisostere for the carboxylic acid group in medicinal chemistry.[4] While direct receptor binding data for (1H-tetrazol-5-ylmethyl)amine is not extensively available in the public domain, its close structural analog, D,L-(tetrazol-5-yl)glycine, has been identified as a highly potent and selective agonist at the NMDA receptor.[5][6][7] This suggests that the tetrazole moiety in conjunction with an amino group can confer significant activity at excitatory amino acid receptors. Furthermore, various tetrazole derivatives have been shown to interact with GABA-A receptors, another major class of inhibitory neurotransmitter receptors in the CNS.[8][9]
This guide will therefore compare the known receptor binding profile of glycine with the inferred and demonstrated activities of tetrazole-containing compounds, with a focus on D,L-(tetrazol-5-yl)glycine as a surrogate for (1H-tetrazol-5-ylmethyl)amine's potential NMDA receptor activity.
Comparative Analysis of Receptor Binding
The following table summarizes the known and inferred receptor binding affinities of glycine and tetrazole-based compounds. It is crucial to note that the data for the tetrazole compound primarily pertains to D,L-(tetrazol-5-yl)glycine, a close structural analog of (1H-tetrazol-5-ylmethyl)amine.
| Compound | Receptor Target | Binding Affinity (IC50/Ki/EC50) | Receptor Action | Reference |
| Glycine | Inhibitory Glycine Receptor (GlyR) | EC50: ~30-100 µM | Agonist | [10] |
| NMDA Receptor (Glycine Site) | Ki: ~40 nM; EC50: ~22-35 nM | Co-agonist | [11][12] | |
| D,L-(tetrazol-5-yl)glycine | NMDA Receptor | IC50: 98 ± 7 nM (vs. [3H]CGS19755) | Potent Agonist | [5] |
| IC50: 36 ± 18 nM (vs. [3H]glutamate) | [5] | |||
| Various Tetrazole Derivatives | GABA-A Receptor (Picrotoxin Site) | Varies (correlation with convulsant activity) | Modulator | [8][9] |
In-Depth Look at Receptor Interactions
Glycine: A Tale of Two Receptors
Glycine's interaction with its primary targets reveals a fascinating dichotomy in neurotransmission:
-
Inhibitory Glycine Receptors (GlyRs): As a direct agonist at these ligand-gated chloride channels, glycine binding leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and thus reducing its excitability.[13] This is the basis of its inhibitory action, crucial for motor control and sensory processing in the spinal cord.[1]
-
NMDA Receptors: At the NMDA receptor, glycine acts as a mandatory co-agonist.[3] The receptor requires the simultaneous binding of both glutamate and glycine (or D-serine) to become fully active.[14] Glycine binding to the GluN1 subunit of the NMDA receptor complex facilitates the opening of the ion channel upon glutamate binding to the GluN2 subunit, leading to calcium influx and subsequent downstream signaling cascades associated with synaptic plasticity, learning, and memory.[15]
(1H-tetrazol-5-ylmethyl)amine and its Analogs: Targeting Excitatory and Inhibitory Pathways
While direct evidence for (1H-tetrazol-5-ylmethyl)amine is limited, the data from its close analog, D,L-(tetrazol-5-yl)glycine, is highly informative:
-
NMDA Receptor Agonism: D,L-(tetrazol-5-yl)glycine is a remarkably potent agonist at the NMDA receptor, demonstrating nanomolar affinity in competitive binding assays.[5][6] This suggests that the tetrazole ring, in this particular molecular context, effectively mimics the carboxylate group of glutamate or aspartate, leading to strong receptor activation. The high potency of this analog suggests that (1H-tetrazol-5-ylmethyl)amine could also exhibit significant activity at NMDA receptors.
-
Potential GABA-A Receptor Modulation: Studies on a range of tetrazole derivatives have shown that they can interact with the GABA-A receptor complex, specifically at or near the picrotoxin binding site.[8][9] This interaction often leads to a modulation of the receptor's function, which can have either inhibitory or excitatory effects on the overall neural circuit depending on the specific nature of the modulation. This opens the possibility that (1H-tetrazol-5-ylmethyl)amine could also modulate GABAergic inhibition.
Experimental Methodologies for Receptor Binding Analysis
To quantitatively assess the binding of compounds like (1H-tetrazol-5-ylmethyl)amine and glycine to their respective receptors, several robust experimental techniques can be employed. Below are detailed protocols for two standard methods.
Radioligand Binding Assay
This technique directly measures the binding of a radiolabeled ligand to its receptor.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex for NMDA receptors, spinal cord for GlyRs) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Test compound at various concentrations (e.g., (1H-tetrazol-5-ylmethyl)amine or unlabeled glycine).
-
A fixed concentration of a suitable radioligand (e.g., [3H]strychnine for GlyRs, or [3H]CGP 39653 for the NMDA receptor glycine site).
-
Membrane preparation.
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known, non-radioactive ligand.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of a ligand-receptor interaction.
Protocol:
-
Sensor Chip Preparation:
-
Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Ligand Immobilization:
-
Inject a solution of the purified receptor (the ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated sensor surface. The protein will be covalently coupled to the surface via its primary amine groups.
-
Deactivate any remaining active esters on the surface by injecting a solution of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (e.g., (1H-tetrazol-5-ylmethyl)amine or glycine) in running buffer over the sensor surface containing the immobilized receptor.
-
Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the ligand. This generates a sensorgram.
-
After the association phase, inject running buffer alone to monitor the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
Fit the association and dissociation curves in the sensorgram to appropriate kinetic models (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd / ka).
-
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Signaling Pathways
The binding of glycine and (1H-tetrazol-5-ylmethyl)amine (or its analogs) to their respective receptors initiates distinct downstream signaling cascades.
Inhibitory Glycine Receptor Signaling
Activation of GlyRs by glycine leads to a rapid influx of Cl- ions, causing hyperpolarization of the postsynaptic membrane. This makes it more difficult for the neuron to reach the threshold for firing an action potential, resulting in an inhibitory effect.
Caption: Simplified signaling pathway of the inhibitory glycine receptor.
NMDA Receptor Signaling
The activation of NMDA receptors by the concurrent binding of glutamate and a co-agonist (like glycine or potentially a tetrazole analog) leads to an influx of Ca2+ ions. This increase in intracellular calcium acts as a second messenger, activating a variety of downstream signaling pathways that are crucial for synaptic plasticity.
Caption: Overview of the NMDA receptor signaling cascade.
Conclusion
This comparative guide highlights the distinct yet potentially overlapping receptor binding profiles of glycine and (1H-tetrazol-5-ylmethyl)amine, with the latter's properties inferred from its close and potent analog, D,L-(tetrazol-5-yl)glycine. Glycine's dual action as both an inhibitory neurotransmitter and an excitatory co-agonist underscores its complex role in regulating neuronal activity. The high potency of D,L-(tetrazol-5-yl)glycine at the NMDA receptor suggests that (1H-tetrazol-5-ylmethyl)amine is a promising candidate for interacting with this excitatory pathway. Furthermore, the known interaction of other tetrazole derivatives with GABA-A receptors points to another potential avenue of neuromodulation for this class of compounds.
The provided experimental protocols offer a robust framework for the direct investigation of (1H-tetrazol-5-ylmethyl)amine's receptor binding properties, which is essential for a more definitive comparison with glycine. Future studies employing these methodologies will be crucial in elucidating the precise pharmacological profile of this synthetic molecule and its potential as a modulator of CNS function.
References
-
Squires, R. F., Saederup, E., & Crawley, J. N. (1984). Convulsant potencies of tetrazoles are highly correlated with actions on GABA/benzodiazepine/picrotoxin receptor complexes in brain. Life sciences, 35(14), 1439–1444. [Link]
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Ramanjaneyulu, R., & Ticku, M. K. (1984). Interactions of pentamethylenetetrazole and tetrazole analogues with the picrotoxinin site of the benzodiazepine-GABA receptor-ionophore complex. European journal of pharmacology, 98(3-4), 337–345. [Link]
-
Rouze, N. C., et al. (2023). Activation of excitatory glycine NMDA receptors: At the mercy of a whimsical GluN1 subunit. Journal of General Physiology, 155(5), e202313337. [Link]
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Benveniste, M., & Mayer, M. L. (1995). Glutamate but not glycine agonist affinity for NMDA receptors is influenced by small cations. The Journal of neuroscience, 15(7 Pt 1), 4678–4690. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
Washington University School of Medicine. (n.d.). Convulsant potencies of tetrazoles are highly correlated with actions on GABA/benzodiazepine/picrotoxin receptor complexes in brain. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
Schoepp, D. D., et al. (1991). D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist. European journal of pharmacology, 203(2), 237–243. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Hansen, K. B., et al. (2014). Glycine-dependent activation of NMDA receptors. The Journal of general physiology, 144(1), 1–23. [Link]
-
Benveniste, M., & Mayer, M. L. (2002). Glutamate but not glycine agonist affinity for NMDA receptors is influenced by small cations. Journal of Neuroscience, 22(7), 2583-2593. [Link]
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ResearchGate. (n.d.). A schematic diagram of the regulation of NMDA receptor activity by Gq protein-coupled muscarinic receptors in the hippocampus. [Link]
-
Current Protocols in Pharmacology. (2002). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
Liu, Y., et al. (2022). NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease. International Journal of Molecular Sciences, 23(19), 11463. [Link]
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Mayer, M. L., et al. (1995). On the true affinity of glycine for its binding site at the NMDA receptor complex. Journal of neurochemistry, 64(2), 754–763. [Link]
-
Papouin, T., et al. (2012). Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus. Proceedings of the National Academy of Sciences of the United States of America, 109(25), 10031–10036. [Link]
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Lunn, W. H. W., et al. (1992). DL-Tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy. Journal of medicinal chemistry, 35(24), 4608–4612. [Link]
-
Chou, T. H., & Gouaux, E. (2023). Structural insights into NMDA receptor pharmacology. Biochemical Society transactions, 51(4), 1481–1493. [Link]
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Guzzi, F., et al. (2016). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. PloS one, 11(7), e0159242. [Link]
-
ResearchGate. (n.d.). Identified signaling pathways downstream to glycine in NSCs. [Link]
-
Medical University of Vienna. (n.d.). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. [Link]
-
Wikipedia. (n.d.). NMDA receptor. [Link]
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Schoepp, D. D., et al. (1994). The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin. European journal of pharmacology, 270(1), 67–72. [Link]
-
Dutertre, S., et al. (2012). Inhibitory Glycine Receptors: An Update. Frontiers in molecular neuroscience, 5, 98. [Link]
-
University of Bristol. (n.d.). Surface plasmon resonance. [Link]
-
Scilit. (n.d.). DL-Tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy. [Link]
-
Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical reviews, 119(13), 8209–8269. [Link]
-
ResearchGate. (n.d.). Allosteric modulation of the inhibitory glycine receptor (GlyR) by Zn2+. [Link]
-
Yevenes, G. E., & Zeilhofer, H. U. (2011). Structure and pharmacologic modulation of inhibitory glycine receptors. Molecular pharmacology, 80(4), 558–565. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
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The A-level Biologist - Your Hub for A-level Biology. (2014, December 4). The Glycine Receptors Part 1 [Video]. YouTube. [Link]
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Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]
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Li, R., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]
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Madeja, M., et al. (1991). Effects of pentylenetetrazol on GABA receptors expressed in oocytes of Xenopus laevis: extra- and intracellular sites of action. European journal of pharmacology, 200(2-3), 357–359. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glycine receptors. [Link]
-
Dong, H., et al. (2013). ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm, 15(42), 8509-8519. [Link]
-
Martins, F. T., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199. [Link]
-
Karam, S. M., et al. (2023). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Scientific reports, 13(1), 17823. [Link]
-
Fischer, N., et al. (2014). Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4O), its Anion 1. Zeitschrift für anorganische und allgemeine Chemie, 640(7), 1331-1339. [Link]
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A Comparative Guide to HPLC Method Development for Purity Assessment of Tetrazole Amines
This guide provides an in-depth, experience-driven approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of tetrazole amines. We will move beyond rote procedural lists to explore the underlying chemical principles and strategic decisions that ensure a scientifically sound, reliable, and efficient analytical method. This content is specifically tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of chromatographic method development for these unique and challenging compounds.
Introduction: The Analytical Challenge of Tetrazole Amines
Tetrazole amines are a class of nitrogen-rich heterocyclic compounds increasingly prevalent in pharmaceuticals, particularly as bioisosteres for carboxylic acids.[1][2] Their unique physicochemical properties, however, present distinct challenges for analytical chemists. The presence of both the acidic tetrazole ring (pKa ≈ 4.9) and a basic amine functional group makes their chromatographic behavior highly dependent on mobile phase pH.[1][3] Furthermore, their polarity can lead to poor retention on traditional reversed-phase columns.[4]
The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute, directly impacting safety and efficacy. Therefore, a well-developed HPLC method must be capable of separating the main component from process-related impurities, degradation products, and enantiomeric impurities, if applicable. This guide will compare and contrast various strategic approaches to achieve this goal.
Foundational Strategy: Understanding the Analyte and Potential Impurities
A successful method development campaign begins not at the HPLC bench, but with a thorough understanding of the target molecule and its potential impurities.
2.1. Physicochemical Properties of the Target Analyte
-
pKa: The dual acidic/basic nature of tetrazole amines is the most critical factor. The pH of the mobile phase will dictate the ionization state of both the tetrazole ring and the amine group, thereby influencing retention and peak shape.[3][5]
-
Polarity and Hydrophobicity: Tetrazole amines are generally polar molecules. This inherent polarity can result in insufficient retention on conventional C18 columns, necessitating alternative stationary phase chemistries or chromatographic modes.[4][6]
-
Potential Impurities: A comprehensive understanding of the synthetic route is crucial for predicting potential process-related impurities.[7][8][9][10] Common impurities may include starting materials, intermediates, and by-products from side reactions.
-
Degradation Pathways: Forced degradation studies are essential to identify potential degradation products that may arise under various stress conditions (e.g., acid, base, oxidation, heat, light).[11][12] For instance, some tetrazole-containing compounds are known to be susceptible to alkaline and thermal degradation.[13][14]
Strategic Method Development Workflow
The following workflow provides a logical and efficient path for developing a robust HPLC method for tetrazole amines.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Method Development Parameters
4.1. Column Selection: A Critical Decision
The choice of the stationary phase is paramount for achieving adequate retention and selectivity for polar tetrazole amines.
| Column Type | Principle of Separation | Advantages for Tetrazole Amines | Disadvantages |
| C18 (Octadecylsilane) | Reversed-Phase | Widely available, good for less polar analogues. | Often provides insufficient retention for polar tetrazole amines.[4] |
| Polar-Embedded C18 | Reversed-Phase with enhanced polar selectivity | Improved retention and peak shape for polar and basic compounds. | May have different selectivity compared to traditional C18. |
| Phenyl-Hexyl | Reversed-Phase with π-π interactions | Alternative selectivity for aromatic tetrazole amines. | May not be universally applicable to all tetrazole structures. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Normal-Phase partitioning | Excellent retention for very polar compounds.[4][6] | Requires careful control of mobile phase water content; longer equilibration times.[6] |
Recommendation: For initial screening, a polar-embedded C18 column is often a good starting point due to its balanced properties. For highly polar tetrazole amines that are poorly retained on reversed-phase columns, HILIC provides a powerful alternative.
4.2. Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition, particularly its pH, is the most influential factor in the separation of tetrazole amines.[3][5]
4.2.1. pH Selection
The pH of the mobile phase should be carefully chosen to control the ionization state of the analyte and any ionizable impurities. A good starting point is to work at a pH that is at least 1.5 to 2 units away from the pKa of the analyte to ensure a single ionic form and thus, better peak shape and reproducibility.[15]
-
Low pH (e.g., pH 2-3): At this pH, the amine group will be protonated (ionized), while the tetrazole ring will be in its neutral form. This can lead to good peak shapes on silica-based columns by minimizing silanol interactions.[16]
-
Mid pH (e.g., pH 4-6): Operating near the pKa of the tetrazole ring can lead to poor peak shape and method instability. This range should generally be avoided.
-
High pH (e.g., pH 9-10): At this pH, the amine group will be neutral, and the tetrazole ring will be deprotonated (ionized). This can increase retention on reversed-phase columns.[17] However, it requires the use of pH-stable columns.
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
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- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
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- 16. agilent.com [agilent.com]
- 17. waters.com [waters.com]
Comprehensive Thermal Profiling of (1H-tetrazol-5-ylmethyl)amine Hydrobromide: A Comparative Stability Analysis
Executive Summary (1H-tetrazol-5-ylmethyl)amine hydrobromide (CAS: 33841-56-4) represents a critical intermediate in the synthesis of high-energy density materials (HEDMs) and pharmaceutical ligands. Its thermal behavior is governed by the interplay between the stability of the tetrazole ring and the ionic lattice energy of the hydrobromide salt. This guide provides a technical framework for evaluating its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), comparing it against its free base and hydrochloride analogues to aid in process safety and formulation.
Experimental Design & Methodology
To ensure reproducible and authoritative data, the following protocols must be strictly adhered to. The choice of crucible and atmosphere is critical for tetrazole derivatives due to their potential for explosive decomposition and reaction with aluminum.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214 Polyma).
-
Crucible Selection: Gold-plated high-pressure capsules or Alumina (
) pans are mandatory.-
Reasoning: Standard aluminum pans may react with the HBr released during decomposition or the nitrogen-rich tetrazole ring at high temperatures (
), creating catalytic artifacts.
-
-
Sample Mass: 1.0 – 2.0 mg.
-
Reasoning: Small mass minimizes the risk of sensor damage during rapid exothermic decomposition (thermal runaway).
-
-
Heating Rate: 5
C/min (Standard) and 10 C/min (Kinetics check). -
Atmosphere: Nitrogen (
) purge at 50 mL/min.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: TGA (e.g., Mettler Toledo TGA/DSC 3+).
-
Crucible: Alumina (
) 70 . -
Heating Range: 30
C to 600 C. -
Carrier Gas: Nitrogen (
) at 40 mL/min (balance protection) and 60 mL/min (sample purge).
Workflow Visualization
The following diagram outlines the logical flow for characterizing the thermal stability of tetrazole salts.
Figure 1: Decision logic for thermal characterization of tetrazole salts.
Thermal Profile & Results Interpretation
The thermal behavior of (1H-tetrazol-5-ylmethyl)amine hydrobromide is characterized by distinct stages. The data below synthesizes expected values based on structural analogues (e.g., 5-aminotetrazole salts) and general hydrobromide salt properties.
TGA/DSC Overlay Analysis
| Parameter | Value (Approx.) | Interpretation |
| 180 - 210 | Endothermic event. The ionic lattice breaks down. Note: HBr salts typically melt higher than free bases but lower than HCl salts. | |
| 215 - 230 | Exothermic onset. Often overlaps with or immediately follows melting. | |
| 240 - 260 | Main decomposition event. Rapid mass loss due to ring opening. | |
| Mass Loss (Stage 1) | ~45% | Loss of HBr and |
| Residue (600 | < 5% | Formation of graphitic carbon nitride ( |
Decomposition Mechanism
The decomposition of tetrazole amine salts follows a specific pathway driven by the instability of the tetrazole ring:
-
Proton Transfer: At elevated temperatures, the HBr dissociates, protonating the tetrazole ring at the N1 or N2 position.
-
Ring Opening: The protonated ring undergoes scission, releasing nitrogen gas (
) and hydrazoic acid ( ) fragments. -
Condensation: Remaining carbon-nitrogen fragments polymerize to form melamine-like structures before final carbonization.
Comparative Analysis: HBr Salt vs. Alternatives
This section objectively compares the HBr salt with its primary alternatives: the Hydrochloride (HCl) salt and the Free Base.
Comparison Table
| Feature | (1H-tetrazol-5-ylmethyl)amine HBr | (1H-tetrazol-5-ylmethyl)amine HCl | Free Base (Amine) |
| Molecular Weight | 180.01 g/mol | 135.55 g/mol | 99.09 g/mol |
| Thermal Stability ( | Moderate (~220 | High (~230 | Low (~200-210 |
| Hygroscopicity | Low to Moderate | Moderate | Low |
| Crystallinity | Excellent (Sharp DSC peaks) | Good | Moderate |
| Energetic Output | Lower (Diluted by heavy Br) | Higher (Lower mass anion) | Highest (Pure fuel) |
Technical Insights
-
Vs. Free Base: The HBr salt offers superior handling properties. The free amine is often fluffy and prone to static, whereas the salt forms dense crystals. However, the "acidic" proton in the salt can catalyze the ring-opening decomposition, potentially lowering the onset temperature compared to the pure, neutral amine in some specific heating regimes.
-
Vs. HCl Salt: The Chloride ion is smaller and forms a stronger ionic lattice than the Bromide ion. Consequently, the HCl salt typically exhibits a slightly higher melting point and decomposition onset than the HBr salt. For energetic formulations, the HCl salt is often preferred due to the lower dead mass of Chlorine (35.5 g/mol ) vs Bromine (79.9 g/mol ).
Safety & Handling (Critical)
Warning: Tetrazoles are energetic materials.
-
Explosion Hazard: While the hydrobromide salt is more stable than the free tetrazole, it can still undergo deflagration-to-detonation transition (DDT) if confined and heated rapidly.
-
Acid Release: Decomposition releases corrosive Hydrogen Bromide (HBr) gas. TGA exhaust must be vented into a scrubber.
-
Compatibility: Avoid contact with strong oxidizers or heavy metals (Pb, Ag, Hg), which can form highly sensitive primary explosives (metal tetrazolates).
References
-
NIST Chemistry WebBook. 1H-Tetrazol-5-amine (Related Structure Data). National Institute of Standards and Technology. Available at: [Link]
-
PubChem. 1-Methyl-1H-tetrazol-5-amine (Structural Isomer Data). National Center for Biotechnology Information. Available at: [Link]
-
Molaid Chemicals. (1H-tetrazol-5-ylmethyl)amine hydrobromide CAS 33841-56-4. Available at: [Link]
-
ResearchGate. Thermal decomposition of aminotetrazoles. Available at: [Link]
Technical Guide: Validating Tetrazole Bioisosteres Against Carboxylic Acid Standards
Executive Summary
In medicinal chemistry, the replacement of a carboxylic acid (-COOH) with a 5-substituted 1H-tetrazole (-CN₄H) is a canonical strategy to optimize pharmacokinetics without sacrificing potency.[1] While both moieties possess similar acidity (pKa ~4.5–5.0) and planar topography, the tetrazole offers distinct advantages in metabolic stability and membrane permeability .
This guide outlines the technical validation of this bioisosteric swap. It moves beyond theoretical equivalence to provide experimental protocols for synthesis, physicochemical profiling, and metabolic stress testing, grounded in the successful development of Angiotensin II receptor antagonists (e.g., Losartan).
Part 1: Physicochemical Profiling (The Foundation)
The theoretical basis for this exchange is the "non-classical isosterism" where the tetrazole anion mimics the carboxylate anion's charge distribution but delocalizes it over a larger aromatic system. This results in greater lipophilicity for the tetrazole, facilitating passive transport.
Comparative Data Table
The following data establishes the baseline differences between a standard benzoic acid and its phenyl-tetrazole analog.
| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Impact on Drug Design |
| pKa | ~4.2 – 5.0 | ~4.5 – 4.9 | Neutral. Both are ionized at physiological pH (7.4). |
| LogP (Lipophilicity) | Lower (Hydrophilic) | Higher (Lipophilic) | Positive. Tetrazole improves membrane permeability. |
| Charge Distribution | Localized on 2 Oxygens | Delocalized over 4 Nitrogens | Positive. Better distribution reduces desolvation energy penalty. |
| H-Bond Acceptors | 2 | 3-4 | Variable. Tetrazole offers more vectors for receptor binding. |
Structural Logic Diagram
The diagram below illustrates the steric and electronic relationship between the two moieties.
Figure 1: The tetrazole ring mimics the planar acidity of the carboxylate but offers superior charge delocalization, enhancing lipophilicity.
Part 2: Metabolic Stability (The Differentiator)
The primary driver for this substitution is often metabolic liability . Carboxylic acids are prone to glucuronidation, forming reactive acyl-glucuronides that can covalently bind to plasma proteins, leading to toxicity or rapid clearance.[1][2] Tetrazoles resist this specific pathway.[1]
Mechanistic Comparison
-
Carboxylic Acid: Subject to Phase II metabolism via UDP-glucuronosyltransferase (UGT), forming acyl-glucuronides (unstable/reactive).
-
Tetrazole: Subject to N-glucuronidation.[1][3][4] These N-glucuronides are chemically stable and generally biologically inert, facilitating safe excretion without toxicity risks.
Figure 2: Divergent metabolic fates. Carboxylic acids risk forming toxic acyl-glucuronides, while tetrazoles form stable N-glucuronides.[1]
Part 3: Synthetic Validation Protocol
To validate the bioisostere, you must synthesize the tetrazole analog from a nitrile precursor. The industry standard is the Sharpless/Demko Method using Zinc Bromide. This method avoids the dangers of hydrazoic acid and uses water as the solvent.[5]
Protocol: [3+2] Cycloaddition of Nitriles
Objective: Convert a nitrile (-CN) group to a 5-substituted tetrazole.
Reagents:
-
Nitrile substrate (1.0 equiv)
-
Sodium Azide (
, 1.1 equiv) -
Zinc Bromide (
, 1.0 equiv) — Lewis Acid Catalyst -
Solvent: Water (or Water/Isopropanol 1:1 for lipophilic substrates)
Step-by-Step Methodology:
-
Setup: In a pressure vial or round-bottom flask, dissolve the nitrile,
, and in water. -
Reaction: Heat the mixture to reflux (100°C) for 12–24 hours. The Lewis acid (
) activates the nitrile, facilitating the attack by the azide ion. -
Workup (Critical): The reaction forms a Tetrazole-Zinc complex.
-
Add 3N HCl and Ethyl Acetate to the reaction mixture.
-
Stir vigorously to break the Zn-complex and protonate the tetrazole.
-
The free tetrazole will partition into the organic layer (Ethyl Acetate).
-
-
Purification: Wash the organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
Part 4: Case Study & Validation Workflow
The "Sartan" class of antihypertensives (e.g., Losartan, Valsartan) provides the authoritative dataset for this comparison. In the development of Losartan, the carboxylic acid analog was potent but lacked oral bioavailability. The tetrazole substitution maintained affinity while solving the pharmacokinetic flaws.
Experimental Data: Angiotensin II Receptor Antagonism
Reference: Journal of Medicinal Chemistry (1993, 1995)
| Compound Variant | Receptor Affinity ( | Oral Bioavailability ( | Metabolic Half-life ( |
| Carboxylic Acid Analog | 150 nM | < 2% | Short (Rapid Glucuronidation) |
| Tetrazole (Losartan) | 19 nM | ~33% | Long (Stable) |
Interpretation: The tetrazole improved affinity by 8-fold (due to specific aromatic-lysine interactions in the receptor pocket) and drastically improved bioavailability by preventing rapid metabolic clearance.
Validation Workflow Diagram
Use this logic flow to validate your own candidate molecules.
Figure 3: Step-by-step validation workflow for confirming bioisosteric utility.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods.[6] Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.[6] [Link]
-
Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms.[7] Journal of Biological Chemistry, 270(5), 2284-2289. [Link]
-
Kubo, K., et al. (1993). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. Journal of Medicinal Chemistry, 36(15), 2182-2195.[8] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. DSpace [cora.ucc.ie]
- 7. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(1H-tetrazol-5-ylmethyl)amine hydrobromide proper disposal procedures
Operational Guide: SOP-TZ-05 [1]
Executive Safety Directive (Immediate Action)
STOP. Before handling this compound for disposal, acknowledge the following critical constraints:
-
NO DRAIN DISPOSAL: Under no circumstances should this compound enter the drainage system.[1][2] The tetrazole moiety can react with copper, lead, or zinc piping to form metal tetrazolates , which are primary explosives more shock-sensitive than lead azide.
-
NO BLEACH DEACTIVATION: Do not attempt to degrade this chemical using bleach (sodium hypochlorite).[1]
-
SEGREGATION: This waste stream must be isolated. Do not combine with strong oxidizers or strong bases.[1][3]
Physicochemical Hazard Profile
To safely dispose of (1H-tetrazol-5-ylmethyl)amine hydrobromide, one must understand the duality of its structure: an energetic tetrazole core stabilized as an acidic hydrobromide salt.[1]
| Feature | Hazard Classification | Operational Implication |
| Tetrazole Ring | Energetic / Reactive | High nitrogen content ( |
| HBr Salt | Corrosive / Acidic | pH of aqueous solutions will be low (<2).[1] Incompatible with cyanides (HCN gas) and hypochlorites ( |
| Amine Group | Reactive Intermediate | If basified, the free amine is generated, which may have different solubility and stability profiles. Keep waste acidic (as is). |
| Metals | Explosion Hazard | CRITICAL: Forms explosive complexes with transition metals (Cu, Zn, Pb, Ag). Use only glass, HDPE, or Teflon equipment.[1] |
Disposal Decision Matrix
The following workflow dictates the handling of waste based on its physical state.
Figure 1: Decision matrix for segregating and packaging tetrazole waste streams. Note the convergence of rinsate into the liquid waste stream.
Detailed Disposal Protocols
Scenario A: Bulk Solid Waste (Expired or Excess Material)
Objective: Isolate the solid to prevent shock activation and prepare for commercial incineration.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers or metal-lined caps.[1]
-
Transfer:
-
Stabilization (Optional but Recommended): If the solid appears dry or crystalline (shock risk), you may wet it slightly with a compatible solvent (e.g., isopropanol) to desensitize it, only if permitted by your specific waste vendor's profile. Otherwise, package dry to avoid "unknown liquid" classification.[1]
-
Labeling:
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Prevent secondary reactions in the waste container.[1]
-
Segregation: Create a dedicated waste bottle labeled "Tetrazole Waste - Acidic."[1]
-
Compatibility Check: Ensure the solvent system is compatible.[1] Common solvents (Methanol, Ethanol, Acetonitrile, Water) are safe.
-
Warning: Do not add this waste to a general "Organic Waste" drum that might contain basic waste (amines, hydroxides) or oxidizers (peroxides), as this could trigger heat generation or destabilization.
-
-
pH Control: Maintain the solution as acidic (as it is naturally due to HBr). Do not attempt to neutralize to pH 7, as this generates the free amine and heat.[1]
Scenario C: Contaminated Glassware (Trace Residue)
Objective: Decontaminate surfaces without creating explosive byproducts.
-
Solvent Rinse: Triple rinse the glassware with Methanol or Water .[1]
-
Collection: Pour all rinsate into the "Scenario B" liquid waste container.
-
Final Wash: Once triple-rinsed, the glassware can be washed with standard laboratory detergent.[1]
-
Prohibited: Do not soak contaminated glassware in base baths (KOH/iPrOH) or acid baths (Chromic acid) until fully rinsed.[1]
Regulatory & Compliance Context
RCRA Classification (US EPA)
While this specific CAS is not P-listed, the functional group dictates the classification.[1]
-
Characteristic Waste: It is treated as D003 (Reactive) because tetrazoles are capable of detonation or explosive decomposition if subjected to a strong initiating source or if heated under confinement.[1]
-
Incineration: The only acceptable disposal method is controlled incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the nitrogen-rich core into
, , and (scrubbed).
Transportation (DOT/IATA)
If shipping waste off-site, it likely falls under:
-
Proper Shipping Name: Flammable solid, organic, n.o.s. (contains (1H-tetrazol-5-ylmethyl)amine hydrobromide).[1]
-
Class: 4.1
References
-
Bretherick's Handbook of Reactive Chemical Hazards . Tetrazoles. Elsevier.[1] (Authoritative source on the explosivity of tetrazole derivatives and metal salts).
-
U.S. Environmental Protection Agency (EPA) . 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] [1]
- BenchChem. Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde (Analogous tetrazole handling protocols). [Source Snippet 1.1]
- University of Auckland. Working with Potentially Explosive Chemicals/Reactions.
- Fisher Scientific. Safety Data Sheet: 5-Amino-1H-tetrazole. (General hazard data for amino-tetrazoles). [Source Snippet 1.9]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
